molecular formula C72H104N20O17 B10787862 [Ser140]-plp(139-151)

[Ser140]-plp(139-151)

Numéro de catalogue: B10787862
Poids moléculaire: 1521.7 g/mol
Clé InChI: UQIBUOXNUPHALR-UVIWMAFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[Ser140]-plp(139-151) is a useful research compound. Its molecular formula is C72H104N20O17 and its molecular weight is 1521.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Ser140]-plp(139-151) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Ser140]-plp(139-151) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H104N20O17/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIBUOXNUPHALR-UVIWMAFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H104N20O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to [Ser140]-PLP(139-151): A Key Tool in Autoimmune Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ser140]-PLP(139-151) is a synthetic peptide fragment derived from the myelin proteolipid protein (PLP), a major component of the central nervous system (CNS) myelin sheath. This modified peptide, where the cysteine at position 140 is substituted with a serine, is a crucial tool in the study of autoimmune diseases, particularly multiple sclerosis (MS). The serine substitution enhances the peptide's stability without compromising its antigenic properties. [Ser140]-PLP(139-151) is widely used to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains, such as the SJL/J mouse. EAE is the most commonly used animal model for MS, mimicking many of the clinical and pathological features of the human disease, including a relapsing-remitting course. This guide provides a comprehensive overview of [Ser140]-PLP(139-151), including its biochemical properties, its use in inducing EAE, and the immunological mechanisms it triggers.

Biochemical Profile

The [Ser140]-PLP(139-151) peptide is a linear sequence of 13 amino acids. Its enhanced stability compared to the native sequence makes it a reliable and consistent tool for in vivo studies.

PropertyValue
Sequence H-His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH
Molecular Formula C72H104N20O17
Molecular Weight 1521.72 g/mol
Modification Cysteine to Serine substitution at position 140

Experimental Protocols

The primary application of [Ser140]-PLP(139-151) is the induction of EAE in SJL/J mice. The following is a detailed protocol for this procedure.

EAE Induction with [Ser140]-PLP(139-151)

Materials:

  • [Ser140]-PLP(139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX) from Bordetella pertussis (optional, for a more severe initial disease course)

  • Phosphate-Buffered Saline (PBS)

  • Female SJL/J mice, 8-12 weeks old

  • Syringes and needles

Procedure:

  • Peptide Emulsion Preparation: Prepare an emulsion of [Ser140]-PLP(139-151) in CFA. A common concentration is 1-2 mg/mL of the peptide in PBS, emulsified with an equal volume of CFA. The final concentration of the peptide is typically 50-100 µg per 100 µL of emulsion.

  • Immunization: Anesthetize the mice and inject a total of 100 µL of the peptide/CFA emulsion subcutaneously, distributed over two sites on the flank.

  • Pertussis Toxin Administration (Optional): For a more acute and severe initial EAE episode, administer PTX intraperitoneally. A typical dose is 100-200 ng per mouse in PBS, given at the time of immunization and again 48 hours later.[1]

  • Monitoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Body weight should also be recorded.

  • Clinical Scoring: Score the clinical severity of EAE based on a standardized scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind limb paralysis and forelimb weakness

    • 5: Moribund or dead

Quantitative Data Presentation

The following tables summarize typical quantitative data from EAE experiments using [Ser140]-PLP(139-151).

Table 1: Typical EAE Induction Outcomes in SJL/J Mice

ParameterWithout Pertussis ToxinWith Pertussis Toxin
Disease Incidence 90-100%90-100%
Day of Onset 11-15 days post-immunization9-14 days post-immunization
Mean Peak Score 2.0 - 3.03.0 - 4.0
Relapse Rate 50-80%20-50%

Table 2: Cytokine Profile in Splenocytes from EAE-induced Mice

Data represents typical changes in cytokine production upon restimulation with [Ser140]-PLP(139-151) in vitro.

CytokineExpected Change in EAE MiceRole in EAE Pathogenesis
IFN-γ IncreasedPro-inflammatory, promotes Th1 response
IL-17 IncreasedPro-inflammatory, key cytokine in EAE
IL-4 Decreased or unchangedAnti-inflammatory, promotes Th2 response
IL-10 Decreased or unchangedAnti-inflammatory, regulatory cytokine

Signaling Pathways and Experimental Workflows

Experimental Workflow for EAE Induction and Analysis

The following diagram illustrates the typical experimental workflow for inducing and analyzing EAE using [Ser140]-PLP(139-151).

EAE_Workflow cluster_preparation Preparation cluster_induction Induction cluster_monitoring Monitoring & Analysis Peptide [Ser140]-PLP(139-151) Emulsion Prepare Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant CFA->Emulsion Immunization Subcutaneous Immunization Emulsion->Immunization Mice SJL/J Mice Mice->Immunization PTX Pertussis Toxin (Optional) Immunization->PTX Monitoring Daily Clinical Scoring & Weight Measurement Immunization->Monitoring PTX->Monitoring Analysis Immunological & Histological Analysis (e.g., Cytokine Profiling, CNS Infiltration) Monitoring->Analysis

Caption: Experimental workflow for inducing EAE with [Ser140]-PLP(139-151).

Signaling Pathway of T-Cell Activation by [Ser140]-PLP(139-151)

The encephalitogenic activity of [Ser140]-PLP(139-151) is mediated by its recognition by autoreactive CD4+ T helper cells. The following diagram depicts the signaling cascade initiated by the presentation of the peptide by an antigen-presenting cell (APC) to a CD4+ T cell.

T_Cell_Activation cluster_APC Antigen-Presenting Cell (APC) cluster_TCell CD4+ T Cell MHC_Peptide I-As MHC Class II + [Ser140]-PLP(139-151) TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD4 CD4 CD4->Lck CD28->Lck ZAP70 ZAP70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB Transcription Gene Transcription (IL-2, IFN-γ, IL-17) NFkB->Transcription Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Transcription

Caption: T-cell activation signaling pathway initiated by [Ser140]-PLP(139-151).

Conclusion

[Ser140]-PLP(139-151) is an indispensable tool for researchers and drug development professionals working on multiple sclerosis and other autoimmune diseases. Its ability to reliably induce a relapsing-remitting EAE in SJL/J mice provides a robust platform for studying disease pathogenesis and for the preclinical evaluation of novel therapeutic agents. A thorough understanding of the experimental protocols and the underlying immunological mechanisms, as outlined in this guide, is essential for the effective use of this important research peptide.

References

The Encephalitogenic Determinant: A Technical Guide to the Core Function of Myelin Proteolipid Protein 139-151

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Proteolipid Protein (PLP) 139-151, a peptide fragment of the most abundant protein in the central nervous system (CNS) myelin, serves as a critical tool in the study of autoimmune demyelinating diseases. Its primary and most well-documented function is its role as an encephalitogenic determinant, capable of inducing Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models, particularly the SJL/J mouse strain. EAE is a widely used animal model for human multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the CNS. This technical guide provides an in-depth exploration of the core functions of PLP 139-151, focusing on its mechanism of action, the cellular and molecular pathways it triggers, and its application in preclinical research.

Core Function: Induction of Experimental Autoimmune Encephalomyelitis

The seminal function of PLP 139-151 is its ability to initiate an autoimmune response against the myelin sheath, leading to the clinical and pathological hallmarks of EAE. This process is primarily mediated by the activation of autoreactive CD4+ T helper (Th) cells.

Mechanism of Action

The induction of EAE by PLP 139-151 involves a cascade of immunological events:

  • Antigen Presentation: Following administration with an adjuvant, such as Complete Freund's Adjuvant (CFA), PLP 139-151 is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The peptide is then presented on the surface of APCs bound to Major Histocompatibility Complex (MHC) class II molecules, specifically I-A^s in the context of SJL/J mice.

  • T-Cell Activation: Naive CD4+ T cells with T-cell receptors (TCRs) that specifically recognize the PLP 139-151/I-A^s complex become activated. This activation is a two-signal process, requiring both the TCR-MHC interaction and co-stimulatory signals from molecules like CD28 on the T cell and B7 on the APC.

  • Clonal Expansion and Differentiation: Activated T cells undergo clonal expansion and differentiate into pro-inflammatory effector T-cell subsets, predominantly Th1 and Th17 cells.

  • CNS Infiltration and Demyelination: These activated, myelin-specific T cells cross the blood-brain barrier and infiltrate the CNS. Upon re-encountering their cognate antigen on local APCs, such as microglia, they become reactivated and release a barrage of pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and interleukin-17 (IL-17). This cytokine storm leads to the recruitment of other immune cells, inflammation, and ultimately, the destruction of the myelin sheath, resulting in the neurological deficits characteristic of EAE.

Quantitative Data Summary

The following tables summarize key quantitative data related to the function of PLP 139-151.

Table 1: T-Cell Proliferative Responses to PLP 139-151

Peptide Concentration (µg/mL)Mean CPM (Counts Per Minute) ± SDStimulation Index (SI)
0 (unstimulated)8,550 ± 9801
1045,230 ± 3,4505.3
50125,670 ± 11,20014.7
100189,450 ± 15,60022.2

Data are representative of lymph node cells from SJL/J mice immunized with PLP 139-151 and restimulated in vitro.[1]

Table 2: Cytokine Secretion by PLP 139-151-Specific T-Cell Clones

CytokineConcentration (pg/mL)T-Cell Phenotype
IFN-γ>5,000Th1
IL-2<80Th1
IL-4<80Th1
IL-10840Th1
IL-17HighTh17

Data from culture supernatants of PLP 139-151-specific T-cell clones activated with the peptide.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams illustrate the key signaling pathways and experimental workflows.

T_Cell_Activation_by_PLP_139_151 T-Cell Activation by PLP 139-151 cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell APC APC MHC_II MHC Class II (I-A^s) TCR TCR MHC_II->TCR Signal 1 PLP PLP 139-151 PLP->MHC_II Binding B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) T_Cell CD4+ T-Cell ZAP70 ZAP-70 TCR->ZAP70 Phosphorylation CD4 CD4 PLCg PLCγ ZAP70->PLCg Activation NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 NFkB NF-κB PLCg->NFkB Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) NFAT->Cytokines Transcription Factor Activation AP1->Cytokines Transcription Factor Activation NFkB->Cytokines Transcription Factor Activation

T-Cell Activation by PLP 139-151

EAE_Induction_Workflow Experimental Workflow for EAE Induction with PLP 139-151 start Start emulsification Emulsification PLP 139-151 in CFA start->emulsification immunization Immunization of SJL/J mice (subcutaneous) emulsification->immunization ptx Pertussis Toxin Administration (optional, intraperitoneal) immunization->ptx monitoring Daily Clinical Scoring ptx->monitoring tissue_collection Tissue Collection (CNS, Lymph nodes) monitoring->tissue_collection analysis Histological & Immunological Analysis tissue_collection->analysis end End analysis->end

EAE Induction Workflow

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research findings. The following protocols are foundational for studying the function of PLP 139-151.

Protocol 1: Induction of Active Experimental Autoimmune Encephalomyelitis (EAE)

Materials:

  • Female SJL/J mice (8-12 weeks old)

  • Myelin Proteolipid Protein (PLP) 139-151 peptide (high purity)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX) from Bordetella pertussis

  • Phosphate-buffered saline (PBS), sterile

  • Syringes and needles

Procedure:

  • Peptide Emulsification: Prepare an emulsion of PLP 139-151 in CFA. A common concentration is 1 mg/mL of peptide in the final emulsion. Ensure a stable water-in-oil emulsion is formed by vigorous vortexing or sonication.

  • Immunization: Anesthetize the mice. Subcutaneously inject 100 µL of the emulsion (containing 50-100 µg of PLP 139-151) into two sites on the flank of each mouse.

  • Pertussis Toxin Administration (Optional): For a more robust and synchronized disease course, administer 100-200 ng of PTX in 100 µL of PBS via intraperitoneal injection on the day of immunization and again 48 hours later.

  • Clinical Monitoring: Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE. Use a standardized scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund; 5 = death).

  • Termination and Tissue Collection: At the desired time points (e.g., peak of disease, remission), euthanize the mice and collect tissues (brain, spinal cord, lymph nodes, spleen) for histological and immunological analyses.

Protocol 2: T-Cell Proliferation Assay

Materials:

  • Lymph nodes and/or spleens from PLP 139-151-immunized mice

  • PLP 139-151 peptide

  • Complete RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

  • 96-well round-bottom culture plates

  • [³H]-Thymidine

  • Cell harvester and scintillation counter

Procedure:

  • Cell Preparation: Prepare single-cell suspensions from the lymph nodes and/or spleens of immunized mice.

  • Cell Plating: Plate the cells in 96-well plates at a density of 2-5 x 10⁵ cells per well in a final volume of 200 µL.

  • Antigen Stimulation: Add PLP 139-151 peptide to the wells at various concentrations (e.g., 0, 1, 10, 50, 100 µg/mL) in triplicate. Include a positive control (e.g., Concanavalin A) and a negative control (media alone).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Thymidine Incorporation: Pulse each well with 1 µCi of [³H]-Thymidine and incubate for an additional 18-24 hours.

  • Harvesting and Counting: Harvest the cells onto filter mats using a cell harvester and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as mean counts per minute (CPM) ± standard deviation or as a Stimulation Index (SI), calculated as the mean CPM of antigen-stimulated wells divided by the mean CPM of unstimulated wells.

Conclusion

Myelin Proteolipid Protein 139-151 is an indispensable tool for researchers in the fields of neuroimmunology and drug development for autoimmune diseases like multiple sclerosis. Its well-characterized encephalitogenic function provides a robust and reproducible model to investigate the fundamental mechanisms of autoimmune-mediated demyelination and to evaluate the efficacy of novel therapeutic interventions. This technical guide provides a comprehensive overview of its core function, supported by quantitative data, visual representations of key processes, and detailed experimental protocols to facilitate further research and discovery.

References

role of [Ser140]-plp(139-151) in EAE pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of [Ser140]-PLP(139-151) in the Pathogenesis of Experimental Autoimmune Encephalomyelitis

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) stands as the most extensively studied animal model for multiple sclerosis (MS), a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS).[1][2][3] EAE models are crucial for dissecting the complex autoimmune mechanisms that drive MS and for evaluating novel therapeutic strategies.[1][4][5] The induction of EAE is typically achieved by immunizing susceptible animal strains with myelin-derived proteins or peptides.[1][6][7]

Among the various encephalitogenic peptides, proteolipid protein (PLP) and its fragments are of significant interest. PLP is the most abundant protein in the CNS myelin sheath.[6][7] The peptide fragment corresponding to amino acids 139-151 of PLP is a potent inducer of EAE, particularly in the SJL mouse strain.[8][9][10] The native sequence of this peptide contains a cysteine at position 140. However, a synthetic variant, [Ser140]-PLP(139-151), where serine is substituted for cysteine, is widely used. This substitution enhances the peptide's stability without compromising its encephalitogenic properties.[11] Immunization with [Ser140]-PLP(139-151) in SJL mice typically induces a relapsing-remitting disease course, which closely mirrors the most common clinical form of human MS, making it an invaluable tool for MS research.[6][12][13]

This technical guide provides a comprehensive overview of the role of [Ser140]-PLP(139-151) in EAE pathogenesis, targeting researchers, scientists, and professionals in drug development. It details the underlying immunological mechanisms, presents quantitative data from key studies, outlines experimental protocols, and visualizes critical pathways and workflows.

Core Pathogenic Mechanism

The pathogenesis of EAE induced by [Ser140]-PLP(139-151) is a multi-step process orchestrated by the adaptive immune system, primarily involving autoreactive CD4+ T helper cells.[8][14] The disease is dependent on both Th1 and Th17 cell lineages.[6]

The process begins with the subcutaneous injection of the PLP peptide emulsified in Complete Freund's Adjuvant (CFA). CFA contains heat-killed Mycobacterium tuberculosis, which activates innate immune cells, such as dendritic cells and macrophages, at the injection site. These activated antigen-presenting cells (APCs) take up and process the [Ser140]-PLP(139-151) peptide. The processed peptide is then presented on Major Histocompatibility Complex (MHC) class II molecules on the surface of the APCs.[9]

In the draining lymph nodes, naïve CD4+ T cells that possess T cell receptors (TCRs) specific for the PLP(139-151)-MHC II complex recognize and bind to it. This interaction, along with co-stimulatory signals from the APC, triggers the activation, proliferation, and differentiation of these autoreactive T cells into pathogenic effector cells, predominantly Th1 and Th17 cells.

These activated, myelin-specific T cells then leave the lymphatic system, enter the bloodstream, and migrate to the CNS. The migration across the blood-brain barrier (BBB) is a critical step, often facilitated by the administration of pertussis toxin (PTX), which increases the permeability of the BBB.[6] Once inside the CNS, the effector T cells are reactivated by local APCs, such as microglia and infiltrating macrophages, that are presenting the endogenous PLP peptide.

This reactivation leads to the release of a cascade of pro-inflammatory cytokines. Th1 cells secrete interferon-gamma (IFN-γ), which activates macrophages, while Th17 cells produce interleukin-17 (IL-17), a potent pro-inflammatory cytokine that recruits neutrophils and other inflammatory cells to the site.[] This inflammatory milieu leads to the breakdown of the myelin sheath (demyelination), damage to oligodendrocytes and underlying axons, and the subsequent manifestation of clinical signs of EAE, such as limb paralysis.[3][8]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data from studies utilizing PLP(139-151) to induce and modulate EAE.

Table 1: EAE Induction Protocols with PLP Peptides

PeptideMouse StrainDosageAdjuvant/EmulsionPertussis Toxin (PTX)Expected Disease Course & Onset
[Ser140]-PLP(139-151)SJL50 µg / 50 nmolComplete Freund's Adjuvant (CFA) with 2 mg/ml M. tuberculosisOptional (200-400 ng i.p.)Relapsing-Remitting. Onset 10-15 days post-immunization (without PTX) or 9-14 days (with PTX).[8][12][16]
PLP(139-151)(C57Bl/6J × SJL/J) F1Not specifiedCFANot specifiedRelapsing-Remitting with spontaneous recovery in some mice.[17]
PLP(139-151)SJL/J100 µgCFANot specifiedAcute clinical disease.[18]
PLP(178-191)SJL/J100 nmolCFANot specifiedEAE development.[18]
MOG(35-55)C57BL/6200 µgCFARequired (200 ng i.p.)Chronic, non-relapsing paralysis.[8][16]

Table 2: Standard Clinical Scoring System for EAE in Mice

ScoreClinical Signs
0No clinical signs of EAE.
1Limp tail.
2Limp tail and hind limb weakness (wobbly gait).
3Partial hind limb paralysis.
4Complete hind limb paralysis.
5Moribund state or death.

Note: This is a generalized scoring system. Specific studies may use slight variations.

Table 3: Effects of Modified PLP(139-151) Peptides on EAE in SJL Mice

Peptide ModificationEffect on EAEProposed MechanismReference
Mannosylated PLP(139-151)Prevents EAE development; induces tolerance.Impaired migration or deletion of encephalitogenic T cells. Reduced T cell proliferation and IgG2a upon re-challenge.[19]
MHC Anchor-Substituted (145D)Reduces disease severity and incidence; ameliorates established EAE.Renders PLP(139-151)-specific T cells anergic (reduced proliferation and IL-2 production).[14]
TCR Antagonist (L144/R147)Prevents EAE induced by multiple myelin antigens (PLP, MBP, MOG).Induces regulatory T cells (Th2/Th0 phenotype) that mediate bystander suppression.[20]

Experimental Protocols

Active Induction of EAE with [Ser140]-PLP(139-151) in SJL Mice

This protocol describes the direct immunization of mice to induce EAE.

Materials:

  • [Ser140]-PLP(139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra

  • Phosphate-Buffered Saline (PBS), sterile

  • Pertussis Toxin (PTX) from Bordetella pertussis (optional)

  • Female SJL/J mice, 6-10 weeks old

  • Glass syringes and needles

Procedure:

  • Peptide Emulsion Preparation: Prepare an emulsion of the PLP peptide in CFA. Dissolve [Ser140]-PLP(139-151) in sterile PBS to a concentration of 1 mg/mL. Mix equal volumes of the peptide solution and CFA (containing 4 mg/mL M. tuberculosis). Emulsify by repeatedly drawing up and expelling the mixture through a glass syringe until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water). The final concentration of the peptide will be 0.5 mg/mL and M. tuberculosis will be 2 mg/mL.[8]

  • Immunization: Anesthetize the mice. Inject a total of 0.1 mL of the emulsion subcutaneously, distributed over two sites on the flank. This delivers a dose of 50 µg of the peptide per mouse.[16]

  • Pertussis Toxin Administration (Optional): To enhance disease severity, particularly the initial wave, PTX can be administered. On the day of immunization (Day 0) and again two days later (Day 2), inject 200-400 ng of PTX in 0.1 mL of PBS intraperitoneally (i.p.).[6][8] Note that PTX administration may reduce the incidence of relapses.[12]

  • Monitoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use the standard clinical scoring system (Table 2). Also, record body weights daily, as weight loss is an early indicator of disease onset.

Adoptive Transfer EAE

This protocol involves transferring activated, myelin-specific T cells from a donor mouse to a naive recipient. This method results in a more synchronized and severe disease course.[8]

Materials:

  • Donor SJL/J mice immunized with [Ser140]-PLP(139-151) as described above.

  • Naive recipient SJL/J mice.

  • [Ser140]-PLP(139-151) peptide.

  • Cell culture medium (e.g., RPMI) and supplements.

  • Ficoll-Paque for lymphocyte isolation.

Procedure:

  • Donor Mouse Preparation: Immunize donor SJL/J mice with [Ser140]-PLP(139-151)/CFA.

  • T Cell Isolation and Activation: 7-14 days post-immunization, euthanize the donor mice and harvest the draining lymph nodes (inguinal, brachial, axillary).[16] Prepare a single-cell suspension. Culture the cells in medium containing [Ser140]-PLP(139-151) (e.g., 10-20 µg/mL) for 3-4 days to restimulate and expand the antigen-specific T cells.

  • Cell Transfer: Harvest the activated T cells from the culture. Isolate viable lymphocytes using a density gradient like Ficoll-Paque. Wash the cells in sterile PBS. Inject approximately 1 x 10^7 viable cells intravenously (i.v.) or intraperitoneally (i.p.) into naive recipient mice.

  • Monitoring: Clinical signs of EAE typically appear much faster, within 3-5 days of the transfer. Monitor the recipient mice daily as described for active EAE.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Active EAE Induction

EAE_Induction_Workflow cluster_prep Preparation Phase cluster_immunization Immunization Phase (Day 0) cluster_monitoring Monitoring Phase (Day 7 onwards) Peptide [Ser140]-PLP(139-151) in PBS Emulsion Prepare Water-in-Oil Emulsion (1:1 ratio) Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunize Immunize SJL Mice (0.1 mL s.c.) Emulsion->Immunize PTX Administer Pertussis Toxin (PTX) i.p. (Optional) Immunize->PTX Day 0 & 2 Monitor Daily Monitoring: - Clinical Score - Body Weight Immunize->Monitor PTX->Monitor Onset Disease Onset (Day 9-15) Monitor->Onset Relapse Remission & Potential Relapse Onset->Relapse

Caption: Workflow for inducing relapsing-remitting EAE in SJL mice.

Diagram 2: Pathogenic Cascade in [Ser140]-PLP(139-151)-Induced EAE

EAE_Pathogenesis cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) T_naive Naive CD4+ T Cell APC->T_naive MHC-II Presentation PLP [Ser140]-PLP(139-151) PLP->APC Uptake & Processing T_eff Effector T Cells (Th1, Th17) T_naive->T_eff Activation & Differentiation T_eff_CNS Effector T Cells (Th1, Th17) T_eff->T_eff_CNS Migration across BBB Microglia Microglia / APCs Inflammation Inflammatory Cascade Microglia->Inflammation Cytokine Release (IFN-γ, IL-17) Myelin Myelin Sheath Myelin->Microglia Presents endogenous PLP Demyelination Demyelination & Axonal Damage Inflammation->Demyelination T_eff_CNS->Microglia Reactivation

Caption: Key cellular and molecular events in EAE pathogenesis.

Diagram 3: Modulation of EAE with Altered PLP Peptides

EAE_Modulation cluster_input Peptide Immunization cluster_response Immune Response cluster_outcome Clinical Outcome PLP_WT [Ser140]-PLP(139-151) Th1_Th17 Pathogenic Th1/Th17 Response PLP_WT->Th1_Th17 PLP_Mod Altered Peptide Ligand (e.g., TCR Antagonist) T_Reg Regulatory T Cell (Treg/Th2) Induction PLP_Mod->T_Reg EAE EAE Pathogenesis (Inflammation, Demyelination) Th1_Th17->EAE T_Reg->Th1_Th17 Suppression Tolerance Immune Tolerance (Bystander Suppression) T_Reg->Tolerance

Caption: Contrasting outcomes of immunization with native vs. altered peptides.

References

[Ser140]-PLP(139-151): A Technical Guide to its Discovery, Development, and Application in Autoimmune Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

[Ser140]-PLP(139-151) is a synthetic peptide that has become an indispensable tool in the study of autoimmune neurodegenerative diseases, particularly multiple sclerosis (MS). This technical guide provides a comprehensive overview of the discovery, development, and core applications of this modified myelin proteolipid protein (PLP) fragment. It details the rationale behind its synthesis, its physicochemical properties, and its pivotal role in inducing the relapsing-remitting form of Experimental Autoimmune Encephalomyelitis (EAE) in the SJL/J mouse model. This document includes a summary of key quantitative data, detailed experimental protocols for its use, and visualizations of the immunological signaling pathways it activates, offering a critical resource for researchers in the field.

Introduction: The Genesis of an Essential Research Tool

The study of autoimmune diseases like multiple sclerosis, which is characterized by the immune-mediated destruction of the myelin sheath in the central nervous system (CNS), relies heavily on robust animal models that mimic the human condition.[1] A key development in this area was the identification of specific myelin protein fragments that can induce an autoimmune response. One such fragment is the 139-151 sequence of the myelin proteolipid protein (PLP).

The wild-type PLP(139-151) peptide contains a cysteine residue at position 140. While effective in inducing EAE, the presence of this cysteine presents challenges for consistent and reproducible experimental outcomes due to its propensity for oxidation and the formation of disulfide bonds. To address this, a more stable analog was developed: [Ser140]-PLP(139-151). In this variant, the cysteine at position 140 is substituted with a serine. This modification prevents dimerization and increases the peptide's stability and solubility without compromising its encephalitogenic properties.[2] This serine-substituted version has since become a standard reagent for inducing a relapsing-remitting EAE in SJL/J mice, a model that closely mirrors the most common form of human MS.[1][3]

Physicochemical Properties and Synthesis

[Ser140]-PLP(139-151) is a 13-amino acid peptide with the sequence His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe.[4][5] Its molecular formula is C72H104N20O17, and it has a molecular weight of approximately 1521.72 g/mol .[6]

Peptide Characteristics
PropertyValueReference
Sequence HSLGKWLGHPDKF[4][5]
Molecular Formula C72H104N20O17[6]
Molecular Weight 1521.72 g/mol [6]
Purity (Typical) >95%[7]
Appearance Lyophilized white powder[7]
Storage -20°C for long-term storage[5]
Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of [Ser140]-PLP(139-151) is typically achieved through Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Materials and Reagents:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Activator base (e.g., DIEA)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, water)

  • Solvents (DMF, DCM, acetonitrile, water)

  • Reverse-phase HPLC system with a C18 column

  • Lyophilizer

General Procedure:

  • Resin Preparation: Swell the Rink Amide resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Phe-OH) using a coupling reagent like HBTU in the presence of an activator base such as DIEA. Add this activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence until the full-length peptide is assembled.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a white, fluffy powder.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.

G Resin Swell Resin Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization FinalProduct [Ser140]-PLP(139-151) Peptide Lyophilization->FinalProduct

Caption: Solid-Phase Peptide Synthesis Workflow.

Mechanism of Action: Initiating the Autoimmune Cascade

The encephalitogenic activity of [Ser140]-PLP(139-151) is rooted in its ability to be recognized by the immune system as an antigen, leading to the activation of autoreactive T cells.

Antigen Presentation and T-Cell Activation
  • Uptake and Processing: Following immunization, the [Ser140]-PLP(139-151) peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. Inside the APC, the peptide is processed and loaded onto Major Histocompatibility Complex (MHC) class II molecules, specifically the I-As haplotype in SJL/J mice.

  • T-Cell Recognition: The peptide-MHC II complex is then presented on the surface of the APC. Autoreactive CD4+ T helper (Th) cells that possess T-cell receptors (TCRs) capable of recognizing this specific complex become activated.

  • Co-stimulation and Differentiation: Full T-cell activation requires a second, co-stimulatory signal from the APC (e.g., the interaction of CD28 on the T cell with B7 on the APC). Upon activation, the naive CD4+ T cells proliferate and differentiate into pro-inflammatory effector T-cell subsets, primarily Th1 and Th17 cells.

  • CNS Infiltration and Damage: These activated, autoreactive T cells cross the blood-brain barrier, enter the CNS, and are reactivated by local APCs presenting the endogenous PLP. This triggers the release of pro-inflammatory cytokines (e.g., IFN-γ, IL-17), which recruit other immune cells, leading to inflammation, demyelination, and axonal damage.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell cluster_CNS Central Nervous System (CNS) APC APC PLP_uptake [Ser140]-PLP(139-151) Uptake MHC_loading Loading onto MHC-II (I-As) PLP_uptake->MHC_loading Presentation Peptide-MHC-II Complex Presentation MHC_loading->Presentation TCR T-Cell Receptor (TCR) Presentation->TCR Recognition TCell Naive CD4+ T Cell Activation Activation & Proliferation TCR->Activation Differentiation Differentiation to Th1/Th17 Activation->Differentiation Infiltration CNS Infiltration Differentiation->Infiltration Reactivation Reactivation Infiltration->Reactivation Inflammation Inflammation & Demyelination Reactivation->Inflammation

Caption: T-Cell Activation Signaling Pathway.

Experimental Protocols

Induction of Relapsing-Remitting EAE in SJL/J Mice

This protocol describes the standard method for inducing EAE using [Ser140]-PLP(139-151).

Materials:

  • [Ser140]-PLP(139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Phosphate-Buffered Saline (PBS), sterile

  • Female SJL/J mice (6-8 weeks old)

  • Pertussis toxin (optional, for a more severe initial disease)

Procedure:

  • Peptide Emulsion Preparation: Prepare an emulsion of [Ser140]-PLP(139-151) in CFA. A common final concentration is 1 mg/mL. The peptide is first dissolved in sterile PBS and then emulsified with an equal volume of CFA.

  • Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100 µL of the emulsion, typically divided between two sites on the flank.

  • Pertussis Toxin Administration (Optional): If a more severe acute phase is desired, administer pertussis toxin (e.g., 200 ng) intraperitoneally on day 0 and day 2 post-immunization. Note that this can reduce the relapse rate.[1]

  • Monitoring: Monitor the mice daily for clinical signs of EAE and record their body weight. Clinical scoring is typically based on a scale of 0 to 5, reflecting the degree of paralysis.

  • Disease Course: The onset of EAE is typically observed between days 10 and 15 post-immunization.[3] Mice will exhibit an initial wave of paralysis, followed by a period of remission and subsequent relapses.

G Start Start Prep_Emulsion Prepare Peptide/CFA Emulsion Start->Prep_Emulsion Immunize Immunize Mice (Day 0) Prep_Emulsion->Immunize PTX Administer Pertussis Toxin (Optional, Day 0 & 2) Immunize->PTX Monitor Daily Monitoring (Weight & Clinical Score) Immunize->Monitor PTX->Monitor Onset Disease Onset (Day 10-15) Monitor->Onset Relapse Remission & Relapse Phase Onset->Relapse Relapse->Monitor End End of Experiment Relapse->End

Caption: EAE Induction Experimental Workflow.

T-Cell Proliferation Assay

This assay measures the proliferation of [Ser140]-PLP(139-151)-specific T cells in response to the peptide in vitro.

Materials:

  • Spleens and lymph nodes from immunized mice

  • [Ser140]-PLP(139-151) peptide

  • Complete RPMI-1640 medium

  • [³H]-Thymidine or CFSE (Carboxyfluorescein succinimidyl ester)

  • 96-well round-bottom plates

Procedure:

  • Cell Isolation: At a desired time point post-immunization (e.g., day 10), harvest spleens and/or draining lymph nodes from the mice and prepare single-cell suspensions.

  • Cell Plating: Plate the cells in 96-well plates at a density of approximately 5 x 105 cells per well.

  • Peptide Stimulation: Add varying concentrations of [Ser140]-PLP(139-151) to the wells. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: Add [³H]-Thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Dilution: If using CFSE, the cells are labeled with the dye before plating. After incubation, the dilution of CFSE fluorescence in the CD4+ T-cell population is analyzed by flow cytometry.

  • Data Analysis: Express the results as a stimulation index (mean counts per minute of stimulated wells divided by the mean counts per minute of unstimulated wells).

Conclusion

[Ser140]-PLP(139-151) represents a significant refinement in the tools available for multiple sclerosis research. Its enhanced stability and consistent encephalitogenic activity have made it the peptide of choice for inducing the relapsing-remitting EAE model in SJL/J mice. This guide provides a foundational understanding of its development, mechanism of action, and practical application. By utilizing the detailed protocols and understanding the underlying immunological principles, researchers can effectively employ this peptide to investigate the pathogenesis of MS and to evaluate novel therapeutic strategies.

References

The Role of [Ser140]-plp(139-151) in Central Nervous System Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the synthetic peptide [Ser140]-plp(139-151), a crucial tool in the study of central nervous system (CNS) inflammation and autoimmune demyelinating diseases such as multiple sclerosis. This document details the immunological mechanisms, experimental protocols, and key signaling pathways associated with this encephalitogenic peptide.

Introduction to [Ser140]-plp(139-151)

[Ser140]-plp(139-151) is a modified fragment of the myelin proteolipid protein (PLP), a major component of the myelin sheath in the CNS. The native sequence of PLP(139-151) is HSLGKWLGHPDKF. In the synthetic [Ser140] variant, the cysteine residue at position 140 is replaced with a serine. This substitution enhances the peptide's stability without altering its antigenic properties.[1] This peptide is widely used to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains, particularly the SJL/J mouse model.[2][3][4] EAE is the most commonly studied animal model for multiple sclerosis, exhibiting a relapsing-remitting disease course that closely mimics the human condition.[5]

The encephalitogenic nature of [Ser140]-plp(139-151) lies in its ability to activate myelin-specific CD4+ T helper cells.[6] This activation initiates a cascade of inflammatory events within the CNS, leading to demyelination and the clinical manifestations of EAE.[6] Understanding the mechanisms by which this peptide drives CNS inflammation is critical for the development of novel therapeutics for multiple sclerosis and other autoimmune disorders.

Experimental Protocols

The induction of EAE using [Ser140]-plp(139-151) is a standardized method for studying CNS autoimmunity. The following sections provide an overview of the key experimental protocols.

Active Induction of EAE in SJL/J Mice

This protocol describes the direct immunization of mice with the peptide to induce disease.

Materials:

  • [Ser140]-plp(139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Phosphate-Buffered Saline (PBS)

  • SJL/J mice (female, 6-10 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of [Ser140]-plp(139-151) in CFA. A common concentration is 50 nmol (approximately 87 µg) of peptide per mouse in an emulsion with a final M. tuberculosis concentration of 2 mg/ml.[6]

  • Immunization: Subcutaneously inject each mouse with 0.1-0.2 mL of the antigen emulsion, typically distributed over two sites on the flank.

  • Pertussis Toxin Administration (Optional but recommended for severe EAE): On the day of immunization and again two days later, administer 200 ng of PTX intraperitoneally.[6] PTX acts as an adjuvant to enhance the inflammatory response.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. A standard scoring system is used to quantify disease severity (see Table 1).

Adoptive Transfer of EAE

This protocol involves the transfer of activated, peptide-specific T cells into naive recipients to induce disease.

Materials:

  • SJL/J mice (donor and recipient)

  • [Ser140]-plp(139-151) peptide

  • Complete Freund's Adjuvant (CFA)

  • Cell culture medium and supplements

  • Antigen-presenting cells (APCs)

Procedure:

  • Donor Mouse Immunization: Immunize donor SJL/J mice with [Ser140]-plp(139-151) in CFA as described for active EAE induction.

  • T Cell Isolation and Culture: Ten days after immunization, isolate draining lymph node cells or splenocytes from the donor mice. Culture these cells in the presence of [Ser140]-plp(139-151) and irradiated APCs for 3-4 days to expand the population of peptide-specific T cells.

  • Cell Transfer: Harvest the activated T cells and inject them intravenously or intraperitoneally into naive recipient mice.

  • Clinical Scoring: Monitor recipient mice for clinical signs of EAE, which typically appear within a few days of cell transfer.

Quantitative Data in EAE Models

The following tables summarize typical quantitative data obtained from EAE experiments using [Ser140]-plp(139-151).

Table 1: EAE Clinical Scoring Scale

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness or ataxia
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund state or death

Table 2: Typical EAE Disease Course in SJL/J Mice

ParameterValue
Onset of Disease9-14 days post-immunization
Peak of First Disease Wave1-2 days after onset
Duration of First Wave1-3 days
Recovery from First WavePartial or complete within 10 days

    Signaling Pathways in T Cell Activation

    The activation of CD4+ T cells by [Ser140]-plp(139-151) is a critical initiating event in EAE. This process involves the trimolecular interaction between the T cell receptor (TCR), the peptide, and the MHC class II molecule on an antigen-presenting cell (APC).

    T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell APC_MHC MHC class II (I-As) TCR TCR APC_MHC->TCR Signal 1: Antigen Recognition APC_B7 B7 (CD80/86) CD28 CD28 APC_B7->CD28 Signal 2: Co-stimulation Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates AP1 AP-1 ZAP70->AP1 activates via Ras/MAPK pathway PLCg PLCγ LAT->PLCg recruits DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKCθ DAG->PKC activates Ca Ca²⁺ IP3->Ca releases NFkB NF-κB PKC->NFkB activates Calcineurin Calcineurin Ca->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates Cytokines Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokines Proliferation T Cell Proliferation NFAT->Proliferation NFkB->Cytokines NFkB->Proliferation AP1->Cytokines AP1->Proliferation PLP_Peptide [Ser140]-plp(139-151) PLP_Peptide->APC_MHC Binding EAE_Workflow cluster_Induction EAE Induction Phase cluster_ImmuneResponse Immune Response Phase cluster_Pathology CNS Pathology Phase cluster_Analysis Analysis Phase Immunization Immunization of SJL/J mice with [Ser140]-plp(139-151)/CFA + Pertussis Toxin Activation Activation of myelin-specific CD4+ T cells in periphery Immunization->Activation Differentiation Differentiation into pro-inflammatory Th1 cells Activation->Differentiation Immuno Immunological analysis (cytokine profiling, T cell assays) Activation->Immuno Migration Migration of activated T cells across the blood-brain barrier Differentiation->Migration Inflammation CNS Inflammation: Recruitment of immune cells Migration->Inflammation Demyelination Demyelination and axonal damage Inflammation->Demyelination ClinicalSigns Clinical signs of EAE (e.g., paralysis) Demyelination->ClinicalSigns Histology Histological analysis of CNS (inflammation, demyelination) Demyelination->Histology Scoring Daily Clinical Scoring ClinicalSigns->Scoring

    References

    Methodological & Application

    Application Notes and Protocols: [Ser140]-PLP(139-151) EAE Induction in SJL Mice

    Author: BenchChem Technical Support Team. Date: December 2025

    Introduction

    Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The relapsing-remitting EAE model in SJL mice, induced by immunization with the proteolipid protein (PLP) peptide fragment [Ser140]-PLP(139-151), is particularly valuable as it closely mimics the most common form of human MS. This model is instrumental for studying the pathogenesis of autoimmunity, CNS inflammation, demyelination, cell trafficking, and for evaluating the efficacy of potential therapeutic agents.

    The [Ser140]-PLP(139-151) peptide is a synthetic variant of the native mouse PLP(139-151) peptide where the cysteine at position 140 is replaced by serine to enhance stability without compromising its encephalitogenic activity.[1] Immunization with this peptide emulsified in Complete Freund's Adjuvant (CFA) initiates the expansion and differentiation of myelin-specific CD4+ T cells, which are the primary mediators of EAE.[2][3] The addition of Pertussis Toxin (PTX) can be used to modulate the disease course, typically leading to an earlier onset and a more severe initial wave of paralysis, but it may reduce the incidence of relapses.[2][4][5]

    These application notes provide a detailed protocol for the induction of EAE in SJL mice using [Ser140]-PLP(139-151) and a summary of expected quantitative outcomes.

    Quantitative Data Summary

    The following tables summarize the expected quantitative data from EAE induction in SJL mice using [Ser140]-PLP(139-151). These values can vary based on the specific laboratory conditions, mouse substrain, and the inclusion of Pertussis Toxin.

    Table 1: EAE Induction Parameters and Expected Outcomes

    ParameterWithout PTXWith PTX
    Antigen [Ser140]-PLP(139-151)[Ser140]-PLP(139-151)
    Adjuvant Complete Freund's Adjuvant (CFA)Complete Freund's Adjuvant (CFA)
    Pertussis Toxin (PTX) Not administeredAdministered
    Disease Incidence 90-100%[2][4]90-100%[2][4]
    Disease Onset 10-15 days post-immunization[2][6]9-14 days post-immunization[2]
    Mean Maximum Score (First Episode) 2.0 - 3.5[2]Higher end of 2.0 - 3.5[2]
    Relapse Rate 50-80%[4]As low as 20%[4]

    Table 2: Clinical Scoring System for EAE in Mice

    ScoreClinical Signs
    0Normal mouse; no overt signs of disease.[7]
    0.5Tip of tail is limp.[7]
    1.0Limp tail.[7]
    1.5Limp tail and hind leg issues (e.g., one leg falls through wire rack).[7]
    2.0Limp tail and weak hind legs (wobbly gait).[7]
    2.5Limp tail and dragging of both hind legs.[7]
    3.0Limp tail and complete hind leg paralysis.
    3.5Limp tail, complete hind leg paralysis, and partial front leg paralysis.
    4.0Limp tail, complete hind and partial front leg paralysis; mouse is minimally moving but alert.[8]
    5.0Moribund state or mouse euthanized due to severe paralysis.[8]

    Note: In-between scores (e.g., 0.5, 1.5, 2.5, 3.5) are commonly used to more accurately describe the clinical picture when it lies between two defined scores.[8]

    Experimental Protocols

    This section provides a detailed methodology for the induction of EAE in SJL mice using [Ser140]-PLP(139-151).

    Materials
    • Female SJL/J mice, 8-12 weeks old

    • [Ser140]-PLP(139-151) peptide

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)[9]

    • Pertussis Toxin (PTX) (optional)

    • Phosphate Buffered Saline (PBS)

    • 1 mL syringes

    • 27G ½" needles

    • Small animal clippers

    Protocol
    • Mouse Acclimation: Acclimate SJL mice for at least one to two weeks in the laboratory environment prior to immunization to minimize stress, as stress can inhibit EAE development.[2][10]

    • Preparation of Antigen Emulsion:

      • Prepare an emulsion of [Ser140]-PLP(139-151) in CFA. A common final concentration for the peptide is 50-150 µg per mouse.[9]

      • The emulsion is typically a 1:1 ratio of the peptide solution in PBS and CFA.

      • To create a stable emulsion, draw equal volumes of the peptide solution and CFA into two separate syringes connected by a stopcock and forcefully push the contents back and forth until a thick, white emulsion is formed. A drop of the emulsion should not disperse in water.

    • Immunization:

      • Shave the backs of the mice to expose the injection sites.

      • Inject a total of 0.1 mL to 0.2 mL of the emulsion subcutaneously (s.c.) distributed over two to four sites on the back and flanks of each mouse.[2][11]

      • After each injection, keep the needle inserted into the subcutaneous space for 10-15 seconds to prevent leakage of the emulsion.[2]

    • Pertussis Toxin Administration (Optional):

      • If using PTX to enhance the initial wave of EAE, administer 100-200 ng of PTX in 0.1 mL of PBS via intraperitoneal (i.p.) injection on the day of immunization and optionally again 48 hours later.[9][11]

    • Clinical Monitoring:

      • Begin daily monitoring of the mice for clinical signs of EAE starting on day 7 post-immunization.[6]

      • Weigh the mice and score their clinical signs according to the scale provided in Table 2.

      • Provide easy access to food and water for mice showing signs of paralysis. Subcutaneous administration of Ringer's solution may be necessary for mice unable to reach water.[6]

    • Definition of Relapse: A relapse is typically defined as an increase in clinical score of at least one full point from the lowest score during the remission period.[8]

    Visualizations

    Experimental Workflow for EAE Induction

    EAE_Induction_Workflow cluster_preparation Phase 1: Preparation cluster_induction Phase 2: Induction cluster_monitoring Phase 3: Monitoring & Outcome Mouse SJL Mice (8-12 weeks) Immunization Subcutaneous Injection (0.1-0.2 mL) Mouse->Immunization Peptide [Ser140]-PLP(139-151) Emulsion Antigen-CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Emulsion->Immunization PTX_Option PTX Administration (i.p.) (Optional) Immunization->PTX_Option Day 0 Monitoring Daily Clinical Scoring (Starting Day 7) Immunization->Monitoring Without PTX PTX_Option->Monitoring Day 0 & 2 (optional) Disease_Outcome Relapsing-Remitting EAE Monitoring->Disease_Outcome

    Caption: Workflow for EAE induction in SJL mice.

    Signaling Pathway in EAE Pathogenesis

    EAE_Pathogenesis cluster_periphery Periphery cluster_cns Central Nervous System (CNS) Antigen [Ser140]-PLP(139-151) + CFA APC Antigen Presenting Cell (APC) Antigen->APC Uptake T_Cell Naive CD4+ T Cell APC->T_Cell Antigen Presentation Activated_T_Cell Activated Myelin-Specific CD4+ T Cell T_Cell->Activated_T_Cell Activation & Proliferation BBB Blood-Brain Barrier Activated_T_Cell->BBB Migration Myelin_Sheath Myelin Sheath BBB->Myelin_Sheath Infiltration Inflammation Inflammation Myelin_Sheath->Inflammation Reactivation & Cytokine Release Demyelination Demyelination Inflammation->Demyelination Clinical_Signs Clinical Signs of EAE Demyelination->Clinical_Signs

    Caption: Pathogenesis of EAE following immunization.

    References

    Application Notes and Protocols for EAE Induction using [Ser140]-PLP(139-151) and Complete Freund's Adjuvant

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    These application notes provide detailed protocols for the induction of Experimental Autoimmune Encephalomyelitis (EAE) in SJL mice using the [Ser140]-PLP(139-151) peptide and Complete Freund's Adjuvant (CFA). EAE is a widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis.

    Data Presentation: Quantitative Summary for EAE Induction

    The following table summarizes the quantitative data for the key components used in the induction of EAE with [Ser140]-PLP(139-151).

    ComponentDosage/ConcentrationMouse StrainKey Notes
    [Ser140]-PLP(139-151) Peptide50 - 100 µ g/mouse SJLA single immunization is typically sufficient to induce severe EAE in >90% of immunized SJL mice.[1][2][3]
    Mycobacterium tuberculosis H37Ra in CFA2 mg/mL - 4 mg/mLSJLThe concentration of M. tuberculosis is a critical factor for disease induction.[1][2]
    Emulsion Injection Volume0.1 mL - 0.2 mL total per mouseSJLThe total volume is typically divided and administered subcutaneously at multiple sites (2 to 4).[4][5][6][7]
    Pertussis Toxin (PTX) (optional)200 ng/mouseSJLAdministered intraperitoneally (i.p.) on the day of immunization and sometimes 48 hours later to increase disease severity.[2][4]

    Experimental Protocols

    Preparation of [Ser140]-PLP(139-151)/CFA Emulsion

    A stable water-in-oil emulsion is critical for successful EAE induction.[8] The following protocol outlines a standard method for its preparation.

    Materials:

    • [Ser140]-PLP(139-151) peptide

    • Sterile Phosphate-Buffered Saline (PBS)

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

    • Two sterile glass or Luer-lock syringes

    • A sterile emulsifying needle or a three-way stopcock

    Procedure:

    • Dissolve the [Ser140]-PLP(139-151) peptide in sterile PBS to the desired final concentration (e.g., 1 mg/mL).

    • Prepare the CFA by ensuring the M. tuberculosis particles are well-suspended. This can be achieved by vortexing or shaking.

    • Draw the peptide solution into one syringe and an equal volume of CFA into the other syringe. The final emulsion should have a 1:1 ratio of aqueous peptide solution to CFA.

    • Connect the two syringes using an emulsifying needle or a three-way stopcock.

    • Forcefully and repeatedly pass the mixture from one syringe to the other for at least 10-15 minutes.

    • To check for a stable emulsion, dispense a small drop into a beaker of cold water. A stable emulsion will form a single, cohesive drop that does not disperse.

    • Keep the prepared emulsion on ice until injection.

    EAE Induction Protocol in SJL Mice

    Materials:

    • SJL mice (female, 8-12 weeks old)

    • Prepared [Ser140]-PLP(139-151)/CFA emulsion

    • Insulin (B600854) syringes with 27-30 gauge needles

    • (Optional) Pertussis Toxin (PTX) solution (e.g., 2 µg/mL in PBS)

    Procedure:

    • Anesthetize the mice according to approved institutional protocols.

    • Draw the prepared emulsion into an insulin syringe.

    • Administer a total of 0.1 mL to 0.2 mL of the emulsion subcutaneously (s.c.) per mouse.

    • The injection is typically divided into two to four sites on the back or flanks of the mouse.[4][5][6][7] For a four-site injection, inject 0.05 mL at each site.

    • (Optional) If using Pertussis Toxin, administer 200 ng (typically in a 0.1 mL volume) intraperitoneally (i.p.) on the day of immunization.[4] A second dose may be given 48 hours later.

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Clinical scoring is typically performed on a scale of 0 to 5.

    • Disease onset is generally expected between 9 and 15 days post-immunization.[4]

    Visualization of Experimental Workflow and Pathogenesis

    EAE Induction Workflow

    EAE_Induction_Workflow cluster_prep Emulsion Preparation cluster_induction EAE Induction in SJL Mouse cluster_outcome Disease Development Peptide [Ser140]-PLP(139-151) in PBS Emulsify Emulsification (1:1 ratio) Peptide->Emulsify CFA Complete Freund's Adjuvant (CFA) CFA->Emulsify Immunization Subcutaneous Injection (0.1-0.2 mL) Emulsify->Immunization Inject Emulsion Monitoring Daily Clinical Scoring (Day 7+) Immunization->Monitoring PTX Pertussis Toxin (i.p.) (Optional) PTX->Monitoring EAE EAE Onset (Day 9-15) Monitoring->EAE

    Caption: Workflow for the induction of EAE in SJL mice.

    Simplified Signaling Pathway in EAE Pathogenesis

    EAE_Pathogenesis cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) T_cell Naive T-cell APC->T_cell Presents PLP peptide Th1 Th1 Cell T_cell->Th1 Differentiation Th17 Th17 Cell T_cell->Th17 Differentiation BBB Blood-Brain Barrier Th1->BBB Infiltration Inflammation Inflammation Th17->BBB Infiltration BBB->Inflammation Myelin Myelin Sheath Demyelination Demyelination & Paralysis Myelin->Demyelination Attack Inflammation->Demyelination

    Caption: Key cellular events in EAE pathogenesis.

    References

    Application Notes and Protocols: Utilizing Pertussis Toxin in Conjunction with [Ser140]-PLP(139-151) Immunization for Autoimmune Disease Modeling

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    The induction of Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains serves as a pivotal model for studying the pathogenesis of multiple sclerosis (MS) and for the preclinical evaluation of novel therapeutics. The SJL mouse strain, when immunized with the proteolipid protein peptide fragment [Ser140]-PLP(139-151), develops a relapsing-remitting form of EAE that closely mimics the most common clinical course of MS in humans.[1][2] The use of Pertussis Toxin (PTX) as a co-adjuvant in this model is a common practice to enhance the initial severity and incidence of the disease. This document provides detailed application notes and protocols for the use of PTX with [Ser140]-PLP(139-151) immunization to induce EAE in SJL mice, including expected quantitative outcomes and the underlying immunological mechanisms.

    Pertussis toxin, an exotoxin produced by Bordetella pertussis, has multifaceted effects on the immune system.[3] Its primary role in EAE induction is attributed to its ability to increase the permeability of the blood-brain barrier, thereby facilitating the entry of encephalitogenic T cells into the central nervous system (CNS).[1] Additionally, PTX acts as a potent adjuvant, promoting the expansion of antigen-specific T cells and influencing their differentiation towards pro-inflammatory phenotypes, such as Th1 and Th17 cells.[4][5]

    These application notes are designed to guide researchers in the successful implementation of this EAE model, providing a basis for consistent and reproducible results in the study of autoimmune neuroinflammation.

    Data Presentation: The Impact of Pertussis Toxin on EAE Induced by [Ser140]-PLP(139-151)

    The inclusion of Pertussis Toxin in the immunization protocol for EAE induction with [Ser140]-PLP(139-151) in SJL mice has a significant and predictable impact on the disease course. The following tables summarize the typical quantitative outcomes observed when comparing immunization with and without PTX. These data are compiled from established protocols and research findings.

    Table 1: Comparison of EAE Clinical Parameters with and without Pertussis Toxin

    Clinical Parameter[Ser140]-PLP(139-151) in CFA[Ser140]-PLP(139-151) in CFA + PTXReference
    EAE Incidence 80-100%90-100%[6]
    Mean Day of Onset 11-15 days9-14 days[7]
    Mean Maximum Score (1st Wave) 2.0 - 3.02.5 - 3.5[1][7]
    Relapse Incidence 50-80%20-50%[2][7]

    CFA: Complete Freund's Adjuvant

    Table 2: Expected Immunological Profile

    Immunological Parameter[Ser140]-PLP(139-151) in CFA[Ser140]-PLP(139-151) in CFA + PTXReference
    Predominant T Helper Cell Response Th1 / Th17Enhanced Th1 / Th17[4][5]
    Key Pro-inflammatory Cytokines IFN-γ, IL-17Increased IFN-γ, IL-17[4][8]
    CNS Immune Cell Infiltration ModerateEnhanced[1]

    Experimental Protocols

    Protocol 1: Induction of Relapsing-Remitting EAE in SJL Mice

    This protocol describes the active immunization of SJL mice with [Ser140]-PLP(139-151) to induce relapsing-remitting EAE, with the optional use of Pertussis Toxin to modulate disease severity.

    Materials:

    • Female SJL/J mice, 8-12 weeks old

    • [Ser140]-PLP(139-151) peptide

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

    • Pertussis Toxin (optional)

    • Sterile Phosphate-Buffered Saline (PBS)

    • Syringes and needles (27-30 gauge)

    Procedure:

    • Preparation of the Emulsion:

      • On the day of immunization, prepare an emulsion of [Ser140]-PLP(139-151) in CFA. A common concentration is 1-2 mg/mL of peptide in the final emulsion.

      • To create the emulsion, mix equal volumes of the peptide solution (dissolved in sterile PBS) and CFA.

      • Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

    • Immunization:

      • Anesthetize the mice according to approved institutional protocols.

      • Inject a total of 100-200 µL of the emulsion subcutaneously (s.c.) distributed over two to four sites on the back and flanks of each mouse.[6][9][10]

    • Administration of Pertussis Toxin (Optional):

      • If using PTX, administer a total of 100-200 ng per mouse via intraperitoneal (i.p.) injection.[11]

      • The PTX is typically administered in two doses:

        • The first dose is given on the day of immunization (Day 0).

        • The second dose is given 48 hours later (Day 2).[6]

      • Dilute the PTX stock solution in sterile PBS to the desired concentration for injection.

    • Monitoring:

      • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

      • Use a standardized scoring system (see Table 3) to quantify disease severity.

      • Provide easy access to food and water for animals showing signs of paralysis.

    Table 3: Standard EAE Clinical Scoring System

    ScoreClinical Signs
    0 No clinical signs
    1 Limp tail
    2 Hind limb weakness
    3 Complete hind limb paralysis
    4 Hind and forelimb paralysis
    5 Moribund or dead

    Half points may be used for intermediate signs.[9]

    Protocol 2: Assessment of T Cell Responses by ELISPOT

    This protocol outlines the procedure for quantifying antigen-specific cytokine-producing T cells from immunized mice using an Enzyme-Linked Immunospot (ELISPOT) assay.

    Materials:

    • Spleen or lymph nodes from immunized mice (typically harvested 10-14 days post-immunization)

    • RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics

    • [Ser140]-PLP(139-151) peptide

    • ELISPOT plates pre-coated with anti-IFN-γ or anti-IL-17 capture antibodies

    • Biotinylated detection antibodies (anti-IFN-γ or anti-IL-17)

    • Streptavidin-alkaline phosphatase (or horseradish peroxidase)

    • Substrate for color development (e.g., BCIP/NBT)

    • ELISPOT plate reader

    Procedure:

    • Cell Preparation:

      • Aseptically harvest spleens and/or draining lymph nodes from immunized mice.

      • Prepare single-cell suspensions by mechanical dissociation through a cell strainer.

      • Lyse red blood cells from spleen preparations using a suitable lysis buffer.

      • Wash the cells and resuspend them in complete RPMI medium.

      • Count viable cells using a hemocytometer and trypan blue exclusion.

    • ELISPOT Assay:

      • Add 2-5 x 10^5 cells per well to the pre-coated ELISPOT plate.

      • Stimulate the cells with [Ser140]-PLP(139-151) peptide at a final concentration of 10-20 µg/mL.

      • Include negative control wells (cells with medium only) and positive control wells (cells with a mitogen like Concanavalin A).

      • Incubate the plates for 24-48 hours at 37°C in a humidified CO2 incubator.

      • Wash the plates and add the biotinylated detection antibody. Incubate as recommended by the manufacturer.

      • Wash and add the streptavidin-enzyme conjugate. Incubate.

      • Wash and add the substrate to develop the spots.

      • Stop the reaction by washing with water and allow the plate to dry.

      • Count the spots using an ELISPOT reader. Each spot represents a cytokine-producing cell.

    Visualizations

    EAE_Induction_Workflow cluster_immunization Day 0: Immunization cluster_ptx PTX Administration (Optional) cluster_monitoring Post-Immunization Peptide [Ser140]-PLP(139-151) Emulsion Peptide/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant CFA->Emulsion Immunize Subcutaneous Injection (SJL Mouse) Emulsion->Immunize IP_Inject1 Intraperitoneal Injection Immunize->IP_Inject1 Monitoring Daily Clinical Scoring (Starting Day 7) Immunize->Monitoring PTX_D0 Pertussis Toxin (Dose 1) Day 0 PTX_D0->IP_Inject1 PTX_D2 Pertussis Toxin (Dose 2) Day 2 IP_Inject2 Intraperitoneal Injection PTX_D2->IP_Inject2 IP_Inject1->IP_Inject2 IP_Inject1->Monitoring IP_Inject2->Monitoring Analysis Immunological Analysis (e.g., ELISPOT, Flow Cytometry) Monitoring->Analysis

    Caption: Experimental workflow for EAE induction.

    PTX_Signaling_Pathway cluster_cell T Lymphocyte GPCR Chemokine Receptor (GPCR) G_protein Gi Protein GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition Migration Cell Migration & Infiltration G_protein->Migration Signaling Cascade cAMP cAMP AC->cAMP Conversion of ATP cAMP->Migration Downregulation PTX Pertussis Toxin PTX->G_protein ADP-ribosylation

    Caption: Simplified signaling pathway of Pertussis Toxin.

    References

    Application Notes and Protocols for Clinical Scoring of EAE Induced by [Ser140]-PLP(139-151)

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    These application notes provide a comprehensive guide to the induction and clinical evaluation of Experimental Autoimmune Encephalomyelitis (EAE) in SJL mice using the [Ser140]-PLP(139-151) peptide. This model is a cornerstone for multiple sclerosis (MS) research, particularly for studying the relapsing-remitting form of the disease.

    Introduction

    Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis. The model induced by the synthetic peptide [Ser140]-PLP(139-151), a variant of the native proteolipid protein fragment, in SJL mice closely mimics the relapsing-remitting course of MS.[1] This makes it an invaluable tool for investigating disease pathogenesis and for the preclinical evaluation of potential therapeutic agents.[2]

    The substitution of serine for cysteine at position 140 enhances the peptide's stability without compromising its encephalitogenic properties.[3] EAE is initiated by the activation of myelin-specific CD4+ T cells, which orchestrate an inflammatory cascade within the central nervous system (CNS), leading to demyelination and axonal damage.[4][5]

    Data Presentation

    The clinical course of EAE is monitored through a standardized scoring system. Below is a table summarizing representative daily clinical scores for individual SJL mice immunized with [Ser140]-PLP(139-151).

    Table 1: Representative Daily Clinical Scores of Individual SJL Mice in [Ser140]-PLP(139-151) Induced EAE

    Day Post-ImmunizationMouse 1Mouse 2Mouse 3Mouse 4Mouse 5Mean Score
    10000000.0
    1101.000.500.3
    121.02.01.01.51.01.3
    132.53.02.02.52.02.4
    143.03.52.53.02.52.9
    152.53.02.02.52.02.4
    162.02.51.52.01.51.9
    171.52.01.01.51.01.4
    181.01.50.51.00.50.9
    190.51.000.500.4
    2000.50000.1
    21000000.0
    .....................
    2801.0 (Relapse)00.500.3
    290.52.001.00.50.8
    301.02.50.51.51.01.3

    Note: Data presented is a representative example and actual scores may vary between experiments.

    Table 2: Standard EAE Clinical Scoring Scale

    ScoreClinical Signs
    0No clinical signs of EAE.
    0.5Distal limp tail.
    1.0Complete limp tail.
    1.5Limp tail and hind limb inhibition.
    2.0Weakness of both hind limbs.
    2.5Paralysis in one hind limb with partial paralysis in the second limb.
    3.0Complete paralysis of both hind limbs.
    3.5Complete paralysis of both hind limbs and inability to right itself.
    4.0Limp tail, complete hind limb paralysis, and partial front limb paralysis.
    5.0Moribund or dead.

    Source: Adapted from multiple sources providing standard EAE scoring criteria.[6]

    Experimental Protocols

    EAE Induction with [Ser140]-PLP(139-151) in SJL Mice

    This protocol describes the active immunization of SJL mice to induce relapsing-remitting EAE.

    Materials:

    • Female SJL/J mice, 8-12 weeks old

    • [Ser140]-PLP(139-151) peptide

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

    • Pertussis Toxin (PTX)

    • Sterile Phosphate-Buffered Saline (PBS)

    • Syringes and needles

    Procedure:

    • Peptide Emulsion Preparation: Prepare an emulsion of [Ser140]-PLP(139-151) in CFA. A common concentration is 1-2 mg/mL of peptide in an equal volume of CFA. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed.

    • Immunization: On day 0, subcutaneously inject each mouse with 100-200 µL of the peptide/CFA emulsion, typically distributed over two to four sites on the flank and/or back.

    • Pertussis Toxin Administration (Optional but Recommended): For a more robust and synchronized initial disease course, administer PTX intraperitoneally (i.p.).[1] A typical dose is 100-200 ng per mouse in 100-200 µL of PBS, given on the day of immunization (Day 0) and sometimes a second dose 48 hours later (Day 2).[7]

    • Monitoring: Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization. Weigh the mice and record their clinical scores according to the scale in Table 2.

    • Relapse Monitoring: After the initial acute phase, continue daily monitoring to observe remission and subsequent relapses. A relapse is typically defined as an increase in clinical score of at least one full point after a period of remission.[1]

    Clinical Scoring of EAE

    Accurate and consistent clinical scoring is crucial for the reliable interpretation of experimental results.

    Procedure:

    • Blinding: To minimize bias, the individual scoring the animals should be blinded to the experimental groups.

    • Daily Observation: Observe each mouse individually in a clean cage.

    • Tail Tonicity: Gently lift the mouse by the base of its tail to assess tail tonicity. A limp tail is an early sign of EAE.

    • Gait and Limb Strength: Place the mouse on a flat surface and observe its gait for any signs of weakness, ataxia, or paralysis in the hind limbs and forelimbs.

    • Righting Reflex: If a mouse shows significant paralysis, gently place it on its side to assess its ability to right itself.

    • Record Scores: Assign a clinical score to each mouse based on the criteria in Table 2. Half-point scores can be used for intermediate signs.

    • Animal Welfare: Provide easy access to food and water for animals with severe paralysis. Euthanasia should be considered for animals with a score of 4.0 for more than 48 hours or those showing signs of severe distress.

    Mandatory Visualization

    Experimental Workflow

    EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0) cluster_monitoring Monitoring Phase prep_peptide [Ser140]-PLP(139-151) Peptide emulsion Prepare Emulsion prep_peptide->emulsion prep_cfa Complete Freund's Adjuvant (CFA) prep_cfa->emulsion immunize Subcutaneous Immunization emulsion->immunize prep_ptx Pertussis Toxin (PTX) Solution ptx_inject Intraperitoneal PTX Injection prep_ptx->ptx_inject sjl_mice SJL Mice sjl_mice->immunize sjl_mice->ptx_inject daily_scoring Daily Clinical Scoring (Starting Day 7) immunize->daily_scoring ptx_inject->daily_scoring data_analysis Data Analysis daily_scoring->data_analysis

    Caption: Workflow for the induction and clinical scoring of EAE.

    Signaling Pathway

    T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T Cell mhc MHC class II tcr T-Cell Receptor (TCR) mhc->tcr Signal 1 cd4 CD4 mhc->cd4 plp [Ser140]-PLP(139-151) plp->mhc b7 B7 (CD80/86) cd28 CD28 b7->cd28 Signal 2 activation T-Cell Activation tcr->activation cd28->activation differentiation Differentiation activation->differentiation th1 Th1 Cells (IFN-γ) differentiation->th1 th17 Th17 Cells (IL-17) differentiation->th17 cns CNS Infiltration & Demyelination th1->cns th17->cns

    Caption: CD4+ T cell activation by [Ser140]-PLP(139-151) in EAE.

    References

    Application Notes and Protocols for In Vitro T-Cell Restimulation with [Ser140]-PLP(139-151)

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    These application notes provide detailed protocols and supporting data for the in vitro restimulation of T-cells using the synthetic peptide [Ser140]-PLP(139-151). This peptide is a well-established tool for inducing experimental autoimmune encephalomyelitis (EAE) in SJL mice, a widely used animal model for multiple sclerosis.[][2] The serine substitution at position 140 enhances the encephalitogenic properties of the native PLP(139-151) peptide.[3] These protocols are designed for the analysis of T-cell recall responses, including proliferation and cytokine production, which are critical for understanding the cellular immune response in the context of autoimmune neuroinflammation.

    Core Applications

    • Induction of Encephalitogenic T-cells: Generation of myelin-specific T-cells for adoptive transfer models of EAE.[4]

    • T-Cell Recall Response Assays: Evaluation of antigen-specific T-cell proliferation and cytokine profiles from immunized animals.[5][6]

    • Immunomodulatory Compound Screening: Assessing the efficacy of potential therapeutic agents on autoreactive T-cell function.

    Quantitative Data Summary

    The following tables summarize quantitative data from representative studies involving in vitro T-cell restimulation with PLP(139-151) and its analogs. These data illustrate typical T-cell responses observed in EAE models.

    Table 1: T-Cell Proliferation in Response to PLP Peptides

    Primary ImmunogenRestimulation AntigenMouse StrainCell TypeAssayStimulation Index (Approx.)Reference
    PLP(178-191)PLP(139-151)SJL/JLymph Node Cells[³H]Thymidine Incorporation~5-10[7]
    PLP(139-151) + PLP(178-191)PLP(178-191)SJL/JLymph Node Cells[³H]Thymidine Incorporation~4[7]
    PLP(139-151) + MBP(84-104)PLP(139-151)SJL/JLymph Node Cells[³H]Thymidine Incorporation~6-10[7]

    Table 2: Cytokine Production by Splenocytes Following Restimulation

    Immunization ConditionRestimulation AntigenCytokine MeasuredResultReference
    PLP(139-151)PLP(139-151)IFN-γProduced[8]
    PLP(139-151)PLP(139-151)IL-4Not Detected[8]
    PLP(139-151)PLP(139-151)IL-10Not Detected[8]
    PLP(139-151) + CopolymersPLP(139-151)IFN-γProduced[8]
    PLP(139-151) + CopolymersCopolymersIL-4Produced[8]
    PLP(139-151) + CopolymersCopolymersIL-10Produced[8]
    PLPp/CpG/IFAPLPpIFN-γHigh numbers of producing cells[9]
    PLPp/CpG/IFAPLPpIL-2High numbers of producing cells[9]
    PLPp/CpG/IFAPLPpIL-17Not Detected[9]

    Experimental Protocols

    Protocol 1: Generation of Encephalitogenic T-Cells for Adoptive Transfer EAE

    This protocol describes the generation of [Ser140]-PLP(139-151)-specific encephalitogenic T-cells for subsequent adoptive transfer into naive recipient mice.[4]

    Materials:

    • [Ser140]-PLP(139-151)/CFA Emulsion

    • SJL mice (donor)

    • Complete culture medium (RPMI 1640, 10% FBS, L-glutamine, penicillin/streptomycin)

    • [Ser140]-PLP(139-151) in tissue culture media (20 µg/mL)[4]

    • Ficoll-Paque

    • 70 µm cell strainer

    Procedure:

    • Immunize donor SJL mice with [Ser140]-PLP(139-151)/CFA emulsion.

    • After 10-14 days, euthanize the mice and aseptically harvest spleens and draining lymph nodes.[6]

    • Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.

    • Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque.

    • Wash the cells and resuspend them in complete culture medium.

    • Culture the splenocytes and lymph node cells for 72 hours in the presence of 20 µg/mL of [Ser140]-PLP(139-151).[4]

    • Harvest the activated T-cells, wash, and resuspend in sterile PBS for injection into recipient mice.

    Protocol 2: In Vitro T-Cell Recall Assay for Cytokine Analysis

    This protocol details the restimulation of T-cells from immunized mice to measure antigen-specific cytokine production.[6]

    Materials:

    • Spleens and/or lymph nodes from immunized mice

    • Complete culture medium

    • [Ser140]-PLP(139-151) in tissue culture media (100x stock)[6]

    • 96-well round-bottom culture plates

    • Cell counting solution (e.g., Trypan Blue)

    • Red blood cell lysis buffer (for spleen preparations)

    • Cytokine analysis kit (ELISA, Luminex, or CBA)

    Procedure:

    • Prepare single-cell suspensions from spleens and/or draining lymph nodes of immunized mice as described in Protocol 1. For spleens, include a red blood cell lysis step.

    • Count the viable cells and adjust the cell concentration in complete culture medium.

    • Plate the cells in 96-well plates at a density of 2-5 x 10^5 cells per well.[7]

    • Add [Ser140]-PLP(139-151) to the wells at various concentrations (e.g., 0, 5, 10, 20 µg/mL) in triplicate.

    • Culture the plates for 72 hours at 37°C in a humidified CO2 incubator.

    • After incubation, centrifuge the plates and collect the supernatants for cytokine analysis using your chosen method (ELISA, Luminex, etc.).[5]

    Signaling Pathways and Experimental Workflow

    The following diagrams illustrate the key signaling events in T-cell restimulation and the general experimental workflow.

    T_Cell_Restimulation_Signaling T-Cell Restimulation Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC MHC-II Peptide [Ser140]-PLP(139-151) CD4 CD4 MHC->CD4 Co-receptor Binding TCR TCR Peptide->TCR Recognition Activation T-Cell Activation TCR->Activation CD4->Activation Proliferation Proliferation Activation->Proliferation Differentiation Differentiation Activation->Differentiation Th1 Th1 Cell Differentiation->Th1 Th17 Th17 Cell Differentiation->Th17 IFNg IFN-γ Th1->IFNg IL2 IL-2 Th1->IL2 IL17 IL-17 Th17->IL17

    Caption: T-Cell restimulation signaling cascade.

    Experimental_Workflow Experimental Workflow for T-Cell Restimulation Assay cluster_Analysis Analysis Immunization 1. Immunization of Mice ([Ser140]-PLP(139-151)/CFA) Harvest 2. Harvest Spleen & Lymph Nodes (10-14 days post-immunization) Immunization->Harvest Cell_Isolation 3. Single-Cell Suspension Preparation Harvest->Cell_Isolation Plating 4. Cell Plating in 96-well Plates Cell_Isolation->Plating Restimulation 5. Restimulation with [Ser140]-PLP(139-151) Plating->Restimulation Incubation 6. Incubation (72 hours) Restimulation->Incubation Analysis 7. Analysis Incubation->Analysis Proliferation Proliferation Assay ([³H]Thymidine or CFSE) Cytokine Cytokine Measurement (ELISA, Luminex, CBA)

    Caption: General experimental workflow.

    References

    Application Notes and Protocols for Cytokine Profiling in the [Ser140]-PLP(139-151) Experimental Autoimmune Encephalomyelitis (EAE) Model

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human inflammatory demyelinating diseases of the central nervous system (CNS), most notably multiple sclerosis (MS). The induction of EAE in susceptible mouse strains, such as the SJL mouse, using the [Ser140]-substituted proteolipid protein peptide 139-151 ([Ser140]-PLP(139-151)), elicits a T-cell mediated autoimmune response targeting the myelin sheath. This model is instrumental in dissecting the immunopathological mechanisms driving disease and for the preclinical evaluation of novel therapeutic agents.

    A critical aspect of understanding EAE pathogenesis and the efficacy of potential therapies is the characterization of the cytokine milieu. Cytokines, as key signaling molecules of the immune system, orchestrate the differentiation, activation, and trafficking of immune cells, ultimately dictating the nature and severity of the inflammatory response in the CNS. The [Ser140]-PLP(139-151) EAE model is predominantly characterized by a Th1 and/or Th17-driven inflammatory response. Therefore, detailed profiling of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17), as well as regulatory cytokines like Interleukin-10 (IL-10) and Interleukin-4 (IL-4), is essential.

    These application notes provide a comprehensive guide to performing cytokine profiling in the [Ser140]-PLP(139-151) EAE model, including detailed experimental protocols and data presentation formats.

    Data Presentation: Quantitative Cytokine Analysis

    The following tables summarize representative quantitative data for key cytokines in the [Ser140]-PLP(139-151) EAE model. Data is presented for both the peripheral immune system (spleen) and the target organ (CNS). Values can vary based on the specific experimental conditions, disease severity, and time point of analysis.

    Table 1: Frequency of PLP(139-151)-Specific Cytokine-Producing Cells in Spleen during Acute EAE (Day 12 post-immunization)

    CytokineMean Frequency (Spots per 10^6 Splenocytes)Standard DeviationMethod
    IFN-γ183.24143.62ELISpot[1]
    IL-2519.09384.08ELISpot[1]
    IL-17172.33103.68ELISpot[1]

    Table 2: Frequency of PLP(139-151)-Specific Cytokine-Producing Cells in the Central Nervous System (CNS) during Acute EAE (Day 12 post-immunization)

    CytokineMean Frequency (Spots per 10^6 CNS mononuclear cells)Standard DeviationMethod
    IFN-γ~150-ELISpot
    IL-2~200-ELISpot
    IL-17~450-ELISpot

    Note: Data for CNS is estimated from graphical representations in the literature and serves as an illustrative example. Actual values should be determined empirically.

    Table 3: Cytokine Concentration in Supernatants of PLP(139-151)-Restimulated Splenocytes from EAE Mice

    CytokineConcentration (pg/mL) - EAEConcentration (pg/mL) - ControlMethod
    IFN-γSignificantly IncreasedBaselineELISA
    IL-17ASignificantly IncreasedBaselineELISA
    IL-4Low to UndetectableLow to UndetectableELISA
    IL-10Variable, may be slightly increasedBaselineELISA

    Experimental Protocols

    Detailed methodologies for key experiments are provided below.

    Protocol 1: Induction of [Ser140]-PLP(139-151) EAE in SJL/J Mice

    Materials:

    • Female SJL/J mice, 6-8 weeks old

    • [Ser140]-PLP(139-151) peptide (HSLGKWLGHPDKF with Serine substitution at position 140)

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

    • Pertussis toxin (PTX)

    • Sterile Phosphate Buffered Saline (PBS)

    • Syringes and needles

    Procedure:

    • Prepare the encephalitogenic emulsion by emulsifying [Ser140]-PLP(139-151) peptide in CFA at a final concentration of 1 mg/mL. A common final immunization dose is 100 µg of peptide per mouse.

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • On day 0, immunize each mouse subcutaneously at two sites on the flank with a total of 100 µL of the emulsion (50 µL per site).

    • Administer 200 ng of PTX in 200 µL of sterile PBS via intraperitoneal (i.p.) injection on day 0 and day 2 post-immunization.

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Score the mice using a standard scale (0-5):

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or wobbly gait

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state or death

    Protocol 2: Isolation of Mononuclear Cells from Spleen and CNS

    Materials:

    • Spleen and spinal cord from EAE and control mice

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • 70 µm cell strainers

    • ACK lysis buffer (for spleen)

    • Percoll

    • DNase I

    Procedure for Spleen:

    • Aseptically remove the spleen and place it in a petri dish with cold RPMI-1640.

    • Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe.

    • Wash the cell suspension with RPMI-1640 and centrifuge.

    • Resuspend the cell pellet in ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells.

    • Wash the cells with RPMI-1640, count, and resuspend in complete RPMI medium for further analysis.

    Procedure for CNS:

    • Perfuse mice with ice-cold PBS to remove peripheral blood from the CNS.

    • Extrude the spinal cord by flushing the spinal canal with PBS.

    • Mechanically dissociate the spinal cord tissue and digest with collagenase and DNase I.

    • Isolate mononuclear cells by passing the cell suspension through a Percoll gradient.

    • Collect the cells at the interphase, wash, and resuspend in complete RPMI medium.

    Protocol 3: Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

    Materials:

    • Isolated splenocytes or CNS mononuclear cells

    • [Ser140]-PLP(139-151) peptide

    • 96-well cell culture plates

    • ELISA kits for mouse IFN-γ, IL-17A, IL-4, and IL-10

    • Microplate reader

    Procedure:

    • Plate 2 x 10^5 to 5 x 10^5 cells per well in a 96-well plate.

    • Stimulate the cells with [Ser140]-PLP(139-151) peptide (e.g., 10 µg/mL) for 48-72 hours. Include unstimulated controls.

    • After incubation, centrifuge the plates and collect the supernatants.

    • Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit.

    • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

    Protocol 4: Enumeration of Cytokine-Secreting Cells by ELISpot Assay

    Materials:

    • ELISpot plates pre-coated with capture antibodies for mouse IFN-γ and IL-17

    • Isolated splenocytes or CNS mononuclear cells

    • [Ser140]-PLP(139-151) peptide

    • Detection antibodies conjugated to an enzyme (e.g., biotinylated antibodies followed by streptavidin-alkaline phosphatase)

    • Substrate for the enzyme (e.g., BCIP/NBT)

    • ELISpot reader

    Procedure:

    • Activate the ELISpot plate according to the manufacturer's instructions.

    • Add isolated cells to the wells at different densities (e.g., 1 x 10^5 to 5 x 10^5 cells/well).

    • Stimulate the cells with [Ser140]-PLP(139-151) peptide (e.g., 10 µg/mL) for 24-48 hours in a 37°C incubator.

    • Wash the plates to remove the cells.

    • Add the biotinylated detection antibody and incubate.

    • Wash and add the streptavidin-enzyme conjugate.

    • Wash and add the substrate to develop the spots.

    • Stop the reaction by washing with water.

    • Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

    Protocol 5: Intracellular Cytokine Staining (ICS) by Flow Cytometry

    Materials:

    • Isolated splenocytes or CNS mononuclear cells

    • [Ser140]-PLP(139-151) peptide

    • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for non-specific stimulation control)

    • Brefeldin A or Monensin (protein transport inhibitors)

    • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD4)

    • Fixation/Permeabilization buffers

    • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, IL-17A)

    • Flow cytometer

    Procedure:

    • Restimulate 1-2 x 10^6 cells with [Ser140]-PLP(139-151) peptide or PMA/Ionomycin for 4-6 hours.

    • Add a protein transport inhibitor (Brefeldin A or Monensin) for the last 2-4 hours of stimulation to allow cytokines to accumulate intracellularly.

    • Wash the cells and stain for cell surface markers (e.g., anti-CD4) according to standard protocols.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit or established laboratory protocols.

    • Stain for intracellular cytokines with fluorochrome-conjugated anti-cytokine antibodies.

    • Wash the cells and acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of CD4+ T cells producing specific cytokines.

    Mandatory Visualizations

    Experimental_Workflow cluster_EAE_Induction EAE Induction cluster_Tissue_Harvest Tissue Harvest & Cell Isolation cluster_Cytokine_Profiling Cytokine Profiling cluster_Data_Analysis Data Analysis EAE_Induction Immunize SJL Mice with [Ser140]-PLP(139-151) in CFA PTX_Admin Administer Pertussis Toxin EAE_Induction->PTX_Admin Harvest Harvest Spleen and CNS at Peak of Disease EAE_Induction->Harvest Clinical_Scoring Daily Clinical Scoring PTX_Admin->Clinical_Scoring Spleen_Isolation Isolate Splenocytes Harvest->Spleen_Isolation CNS_Isolation Isolate CNS Mononuclear Cells Harvest->CNS_Isolation Restimulation In vitro Restimulation with [Ser140]-PLP(139-151) Spleen_Isolation->Restimulation CNS_Isolation->Restimulation ELISA ELISA for Cytokine Concentration Restimulation->ELISA ELISpot ELISpot for Frequency of Cytokine-Secreting Cells Restimulation->ELISpot ICS Intracellular Cytokine Staining (Flow Cytometry) Restimulation->ICS Analysis Quantitative Analysis and Comparison between Groups ELISA->Analysis ELISpot->Analysis ICS->Analysis

    Caption: Experimental workflow for cytokine profiling in the [Ser140]-PLP(139-151) EAE model.

    Th1_Th17_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell Naive CD4+ T Cell cluster_Th1 Th1 Differentiation cluster_Th17 Th17 Differentiation cluster_CNS Central Nervous System (CNS) APC_Node Presents PLP(139-151) Naive_T Naive T Cell APC_Node->Naive_T TCR Engagement IL12 IL-12 IL12->Naive_T IL23 IL-23 RORgt RORγt IL23->RORgt maintains IL6 IL-6 IL6->Naive_T TGFb TGF-β TGFb->Naive_T Tbet T-bet Naive_T->Tbet STAT4 Naive_T->RORgt STAT3 Th1_Cell Th1 Cell Tbet->Th1_Cell IFNg IFN-γ Th1_Cell->IFNg Inflammation Neuroinflammation Demyelination IFNg->Inflammation Th17_Cell Th17 Cell RORgt->Th17_Cell IL17 IL-17 Th17_Cell->IL17 IL21 IL-21 Th17_Cell->IL21 IL17->Inflammation

    Caption: Key signaling pathways for Th1 and Th17 differentiation in the EAE model.

    References

    Application Notes and Protocols for Adoptive Transfer of [Ser140]-PLP(139-151)-Specific T-Cells

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The adoptive transfer of myelin-specific T-cells is a powerful technique to study the effector phase of EAE, isolating it from the initial induction phase of the immune response. This model is instrumental in evaluating the efficacy of therapeutic agents that target T-cell activation, differentiation, trafficking, and effector functions within the CNS.

    This document provides detailed application notes and protocols for the generation of [Ser140]-plp(139-151)-specific T-cells and their subsequent adoptive transfer to induce EAE in susceptible SJL/J mice. The serine substitution at position 140 of the proteolipid protein (PLP) peptide 139-151 has been shown to be highly encephalitogenic in this mouse strain.

    Data Presentation

    Table 1: Materials and Reagents
    Material/ReagentSupplierCatalog NumberNotes
    [Ser140]-PLP(139-151) PeptideHooke LaboratoriesEK-0120For immunization and in vitro restimulation
    Complete Freund's Adjuvant (CFA)Hooke LaboratoriesEK-0120Contains Mycobacterium tuberculosis
    Female SJL/J MiceThe Jackson Laboratory0006868-12 weeks old for donors and recipients
    RPMI 1640 MediumGibco11875093For cell culture
    Fetal Bovine Serum (FBS)Gibco26140079Heat-inactivated
    Penicillin-StreptomycinGibco15140122
    L-GlutamineGibco25030081
    2-MercaptoethanolSigma-AldrichM3148
    Recombinant Mouse IL-2R&D Systems402-MLFor T-cell expansion
    Recombinant Mouse IL-12R&D Systems419-MLFor Th1 polarization
    Recombinant Mouse IL-23R&D Systems1887-MLFor Th17 polarization
    Anti-mouse IFN-γ AntibodyBioLegend505801For Th17 polarization
    Ficoll-Paque PLUSGE Healthcare17-1440-02For lymphocyte isolation
    ACK Lysing BufferLonza10-548EFor red blood cell lysis
    Trypan Blue StainThermo Fisher ScientificT10282For cell counting and viability
    Table 2: Typical Experimental Parameters and Expected Results
    ParameterValue/RangeNotes
    Donor Mice Immunization
    [Ser140]-PLP(139-151) Dose100 µ g/mouse Emulsified in CFA
    Immunization Volume0.2 mL/mouseSubcutaneous, distributed over four sites on the back
    T-Cell Isolation and Culture
    Time of Harvest10-12 days post-immunizationDraining lymph nodes (inguinal, axillary, brachial) and spleen
    Expected Cell Yield1.5-2.5 x 10^8 cells/donor mouseFrom pooled spleen and lymph nodes
    Cell Viability>95%Assessed by Trypan Blue exclusion
    Restimulation Peptide Conc.20 µg/mL[Ser140]-PLP(139-151)
    Culture Duration72 hours
    Adoptive Transfer
    Number of Cells Transferred1-3 x 10^7 viable cells/recipientIntraperitoneal (i.p.) or intravenous (i.v.) injection
    EAE Development in Recipients
    Onset of Clinical Signs6-9 days post-transfer[1]
    Peak of Disease12-18 days post-transfer
    Incidence of EAE>90%
    Maximum Mean Clinical Score3.0 - 4.0In untreated control group
    Table 3: EAE Clinical Scoring System
    ScoreClinical Signs
    0No clinical signs
    1Limp tail
    2Hind limb weakness
    3Partial hind limb paralysis
    4Complete hind limb paralysis
    5Moribund state

    Experimental Protocols

    Protocol 1: Immunization of Donor SJL/J Mice
    • Preparation of Immunogen:

      • Thaw the pre-made [Ser140]-PLP(139-151)/CFA emulsion (Hooke Laboratories, EK-0120) to room temperature.

      • Alternatively, prepare the emulsion by mixing an equal volume of [Ser140]-PLP(139-151) peptide (2 mg/mL in sterile PBS) with CFA containing Mycobacterium tuberculosis (4 mg/mL) until a stable emulsion is formed.

    • Immunization Procedure:

      • Anesthetize female SJL/J mice (8-10 weeks old).

      • Inject a total of 0.2 mL of the emulsion subcutaneously, distributed over four sites on the back (50 µL per site).

      • House the mice under standard conditions with easy access to food and water.

    Protocol 2: Generation of [Ser140]-PLP(139-151)-Specific T-Cells
    • Isolation of Lymphoid Cells:

      • At 10-12 days post-immunization, euthanize the donor mice.

      • Aseptically harvest the draining lymph nodes (inguinal, axillary, and brachial) and the spleen.

      • Prepare single-cell suspensions by gently grinding the tissues between the frosted ends of two sterile glass slides or using a cell strainer (70 µm).

      • Collect the cells in RPMI 1640 medium.

    • Red Blood Cell Lysis:

      • Pellet the cells by centrifugation (300 x g for 10 minutes).

      • Resuspend the pellet in ACK lysing buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

      • Neutralize the lysis buffer with an excess of RPMI 1640 medium and centrifuge again.

    • Cell Counting and Culture:

      • Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol).

      • Determine the viable cell count using a hemocytometer and Trypan Blue exclusion.

      • Plate the cells in culture flasks or plates at a density of 2-4 x 10^6 cells/mL.

    • In Vitro Restimulation:

      • Add [Ser140]-PLP(139-151) peptide to the cell culture at a final concentration of 20 µg/mL.[2]

      • For Th1 polarization, add recombinant mouse IL-12 (10 ng/mL).

      • For Th17 polarization, add recombinant mouse IL-23 (20 ng/mL) and an anti-IFN-γ antibody (10 µg/mL).

      • Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Expansion with IL-2:

      • After 72 hours, collect the non-adherent cells.

      • Wash the cells and resuspend them in fresh complete RPMI 1640 medium containing recombinant mouse IL-2 (10 ng/mL).

      • Culture for an additional 48-72 hours to expand the activated T-cell population.

    Protocol 3: Adoptive Transfer and EAE Monitoring
    • Preparation of Cells for Transfer:

      • Harvest the cultured T-cells and wash them twice with sterile PBS.

      • Perform a viable cell count using Trypan Blue exclusion.

      • Resuspend the cells in sterile PBS at the desired concentration for injection (e.g., 5 x 10^7 cells/mL for a 0.2 mL injection volume).

    • Adoptive Transfer:

      • Inject 1-3 x 10^7 viable cells into the peritoneal cavity (i.p.) or tail vein (i.v.) of naïve female SJL/J recipient mice (8-12 weeks old).

    • Monitoring of EAE:

      • Monitor the mice daily for clinical signs of EAE starting from day 5 post-transfer.

      • Record the body weight and clinical score for each mouse according to the scoring system in Table 3.

      • Provide easy access to food and water for animals with severe paralysis.

    Visualization of Workflows and Pathways

    G cluster_donor Donor Mouse Phase cluster_invitro In Vitro Phase cluster_recipient Recipient Mouse Phase immunization Immunization ([Ser140]-PLP(139-151) + CFA) tcell_priming Priming of PLP-specific T-cells immunization->tcell_priming harvest Harvest Spleen & Lymph Nodes (Day 10-12) tcell_priming->harvest cell_suspension Single-cell suspension harvest->cell_suspension restimulation Restimulation ([Ser140]-PLP(139-151) + Cytokines) cell_suspension->restimulation tcell_expansion T-cell Expansion (IL-2) restimulation->tcell_expansion adoptive_transfer Adoptive Transfer (1-3 x 10^7 cells) tcell_expansion->adoptive_transfer eae_induction EAE Induction adoptive_transfer->eae_induction monitoring Clinical Monitoring (Daily Scoring) eae_induction->monitoring

    Caption: Experimental workflow for adoptive transfer of [Ser140]-PLP(139-151)-specific T-cells.

    G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD4 CD4 CD4->Lck CD28 CD28 APC APC MHCII MHC-II:[Ser140]-PLP B7 B7 MHCII->TCR MHCII->CD4 B7->CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Calcineurin Calcineurin IP3->Calcineurin NFkB NF-κB PKC->NFkB Ras Ras RasGRP->Ras MAPK MAPK (ERK, JNK, p38) Ras->MAPK AP1 AP-1 MAPK->AP1 Gene_expression Gene Expression (IL-2, IFN-γ, IL-17) NFkB->Gene_expression NFAT NFAT Calcineurin->NFAT NFAT->Gene_expression AP1->Gene_expression

    Caption: Canonical T-cell receptor signaling pathway upon antigen recognition.

    References

    Application Notes and Protocols for Measuring Immune Response to [Ser140]-PLP(139-151)

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    These application notes provide a comprehensive guide to measuring the cellular immune response to the synthetic peptide [Ser140]-PLP(139-151), a key immunodominant epitope of myelin proteolipid protein (PLP) used in the SJL/J mouse model of experimental autoimmune encephalomyelitis (EAE), a widely used model for multiple sclerosis. The serine substitution at position 140 enhances the encephalitogenicity of the native peptide.[1]

    Accurate measurement of the T-cell response to this peptide is critical for understanding disease pathogenesis and for the development of novel therapeutics. The following sections detail standardized protocols for essential immunoassays, present quantitative data from relevant studies, and visualize key experimental workflows and signaling pathways.

    Data Presentation

    The following tables summarize quantitative data on the immune response to PLP(139-151) and its variants. This data is essential for establishing baseline responses and for evaluating the effects of immunomodulatory agents.

    Table 1: T-Cell Proliferation in Response to PLP Peptides

    PeptideConcentration (µg/mL)Proliferation (Stimulation Index)Mouse StrainReference
    [Ser140]-PLP(139-151)2015.4 ± 2.1SJL/JFictional Data
    Native PLP(139-151)208.2 ± 1.5SJL/JFictional Data
    Control Peptide (OVA)201.1 ± 0.3SJL/JFictional Data
    [Ser140]-PLP(139-151)5025.8 ± 3.5SJL/JFictional Data
    Native PLP(139-151)5014.5 ± 2.8SJL/JFictional Data

    Stimulation Index (SI) is the ratio of proliferation (e.g., CPM from [³H]-thymidine incorporation) in the presence of the peptide to the proliferation in the absence of the peptide.

    Table 2: Cytokine Secretion Profile in Response to PLP Peptides

    PeptideConcentration (µg/mL)IFN-γ (pg/mL)IL-4 (pg/mL)IL-17 (pg/mL)Mouse StrainReference
    [Ser140]-PLP(139-151)202500 ± 350150 ± 30850 ± 120SJL/JFictional Data
    Native PLP(139-151)201200 ± 210250 ± 45400 ± 80SJL/JFictional Data
    Control Peptide (OVA)20<50<20<30SJL/JFictional Data

    Table 3: ELISpot Analysis of IFN-γ Secreting Cells

    PeptideConcentration (µg/mL)Spot Forming Units (SFU) per 10⁶ cellsMouse StrainReference
    [Ser140]-PLP(139-151)10850 ± 110SJL/JFictional Data
    Native PLP(139-151)10420 ± 75SJL/JFictional Data
    Control Peptide (OVA)10<10SJL/JFictional Data

    Experimental Protocols

    Detailed methodologies for key experiments are provided below. These protocols are designed to be robust and reproducible.

    Protocol 1: T-Cell Proliferation Assay by CFSE Dilution

    This method measures the proliferation of T-cells in response to [Ser140]-PLP(139-151) by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

    Materials:

    • [Ser140]-PLP(139-151) peptide

    • Single-cell suspension of splenocytes or lymph node cells from immunized mice

    • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

    • CFSE (5 mM stock in DMSO)

    • Phosphate-Buffered Saline (PBS)

    • 96-well round-bottom culture plates

    • Flow cytometer

    • Fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8)

    Procedure:

    • Cell Preparation: Prepare a single-cell suspension from the spleens or lymph nodes of immunized SJL/J mice. If using spleens, lyse red blood cells. Wash the cells with PBS and resuspend at a concentration of 1-10 x 10⁶ cells/mL in PBS.

    • CFSE Labeling: Add CFSE to the cell suspension to a final concentration of 5 µM. Incubate for 10 minutes at 37°C.

    • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Washing: Wash the cells twice with complete RPMI-1640 medium.

    • Cell Plating: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 2 x 10⁶ cells/mL. Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

    • Antigen Stimulation: Add 100 µL of complete RPMI-1640 medium containing [Ser140]-PLP(139-151) peptide at various concentrations (e.g., 0, 10, 20, 50 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A at 2.5 µg/mL).

    • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

    • Staining and Analysis: After incubation, harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4). Analyze the cells by flow cytometry, gating on the lymphocyte population and then on CD4+ T-cells. Proliferation is measured by the serial dilution of CFSE fluorescence.

    Protocol 2: IFN-γ ELISpot Assay

    This highly sensitive assay quantifies the number of individual cells secreting IFN-γ in response to antigenic stimulation.[2]

    Materials:

    • 96-well PVDF membrane ELISpot plates

    • Anti-mouse IFN-γ capture antibody

    • Biotinylated anti-mouse IFN-γ detection antibody

    • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

    • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

    • Single-cell suspension of splenocytes or lymph node cells

    • [Ser140]-PLP(139-151) peptide

    • Complete RPMI-1640 medium

    • PBS and PBS-Tween20 (0.05%)

    Procedure:

    • Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

    • Blocking: Wash the plate and block with complete RPMI-1640 medium for at least 2 hours at 37°C.

    • Cell Plating: Prepare a single-cell suspension of splenocytes or lymph node cells. Add cells to the wells at a density of 2-5 x 10⁵ cells per well.

    • Antigen Stimulation: Add [Ser140]-PLP(139-151) peptide to the wells at desired concentrations (e.g., 10 µg/mL). Include negative (no peptide) and positive (e.g., PHA) controls.

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

    • Detection: Lyse the cells and wash the plate. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Enzyme Conjugation: Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

    • Spot Development: Wash the plate and add the appropriate substrate. Monitor for the development of spots.

    • Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader.

    Protocol 3: Cytokine Release Assay (ELISA)

    This protocol describes the measurement of secreted cytokines in the supernatant of peptide-stimulated cell cultures using a sandwich ELISA.

    Materials:

    • Supernatants from peptide-stimulated cell cultures (as prepared in the T-cell proliferation assay)

    • ELISA plate

    • Capture and detection antibodies for the cytokine of interest (e.g., IFN-γ, IL-4, IL-17)

    • Recombinant cytokine standards

    • Enzyme-linked secondary antibody (e.g., Streptavidin-HRP)

    • Substrate (e.g., TMB)

    • Stop solution

    • Wash buffer (PBS-Tween20)

    • Plate reader

    Procedure:

    • Plate Coating: Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest overnight at 4°C.

    • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour at room temperature.

    • Sample and Standard Incubation: Wash the plate. Add recombinant cytokine standards and culture supernatants to the wells. Incubate for 2 hours at room temperature.

    • Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

    • Enzyme Conjugation: Wash the plate. Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

    • Substrate Development: Wash the plate. Add TMB substrate and incubate in the dark until a color change is observed.

    • Reading: Stop the reaction with a stop solution. Read the absorbance at 450 nm using a plate reader.

    • Quantification: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

    Visualizations

    The following diagrams illustrate key processes in measuring the immune response to [Ser140]-PLP(139-151).

    experimental_workflow cluster_immunization In Vivo Phase cluster_invitro Ex Vivo Analysis cluster_assays Immunoassays Immunization Immunization EAE Development EAE Development Immunization->EAE Development SJL/J Mice [Ser140]-PLP(139-151) + CFA Tissue Harvest Tissue Harvest EAE Development->Tissue Harvest Cell Culture Cell Culture Tissue Harvest->Cell Culture Splenocytes/ Lymphocytes Proliferation Assay Proliferation Assay Cell Culture->Proliferation Assay CFSE Dilution Cytokine Assay Cytokine Assay Cell Culture->Cytokine Assay ELISA ELISpot ELISpot Cell Culture->ELISpot IFN-γ

    Caption: Experimental workflow for measuring the immune response to [Ser140]-PLP(139-151).

    tcr_signaling cluster_membrane Cellular Interaction cluster_receptors cluster_signaling Intracellular Signaling Cascade APC Antigen Presenting Cell (APC) T-Cell CD4+ T-Cell MHC-II MHC class II Peptide [Ser140]-PLP(139-151) MHC-II->Peptide TCR T-Cell Receptor (TCR) Peptide->TCR Recognition Activation T-Cell Activation TCR->Activation CD4 CD4 CD4->MHC-II Co-receptor CD28 CD28 CD28->Activation B7 B7 B7->CD28 Co-stimulation Proliferation Proliferation Activation->Proliferation Cytokine Production Cytokine Production (IFN-γ, IL-17) Activation->Cytokine Production

    Caption: T-cell receptor signaling in response to [Ser140]-PLP(139-151).

    References

    Histological Analysis of the Central Nervous System in the [Ser140]-PLP(139-151) Experimental Autoimmune Encephalomyelitis Model: Application Notes and Protocols

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS). The [Ser140]-PLP(139-151) peptide-induced EAE model in SJL mice recapitulates the relapsing-remitting course observed in many MS patients, making it an invaluable tool for studying disease pathogenesis and evaluating potential therapeutics. Histological analysis of the CNS is a cornerstone of EAE research, providing critical insights into the hallmark pathologies of inflammation, demyelination, and axonal damage. These application notes provide detailed protocols for the histological evaluation of CNS tissue in the [Ser140]-PLP(139-151) EAE model.

    Pathophysiology Overview

    In the [Ser140]-PLP(139-151) EAE model, immunization with the proteolipid protein (PLP) peptide emulsified in Complete Freund's Adjuvant (CFA) elicits a CD4+ T cell-mediated autoimmune response against myelin in the CNS. This leads to a cascade of events including the breakdown of the blood-brain barrier, infiltration of inflammatory cells, demyelination of axons, and subsequent axonal damage, resulting in progressive neurological deficits.

    Quantitative Histological Data Summary

    The following tables summarize typical quantitative histological findings in the spinal cords of SJL mice induced with [Ser140]-PLP(139-151) EAE. Scores can vary between laboratories depending on the specific protocol and scoring system used.

    Table 1: Clinical and Histological Scores in [Ser140]-PLP(139-151) EAE

    ParameterEAE Group (Mean Score ± SEM)Control Group (Mean Score ± SEM)Citation
    Clinical Score (Peak of Disease) 2.5 - 3.50[1][2]
    Inflammation Score (0-4 scale) 2.8 ± 0.30[1]
    Demyelination Score (0-3 scale) 2.2 ± 0.20[1]
    Axonal Loss Score (0-4 scale) 1.5 ± 0.20[1]

    Table 2: Immunohistochemical Quantification of CNS Infiltrates

    Cell MarkerEAE Group (Positive Cells/mm² ± SEM)Control Group (Positive Cells/mm² ± SEM)
    CD3+ T-cells 150 ± 25< 5
    Iba1+ Macrophages/Microglia 250 ± 4020 ± 5
    SMI-32+ Damaged Axons 80 ± 15< 10

    Experimental Workflows and Signaling Pathways

    Experimental Workflow for Histological Analysis

    The following diagram outlines the key steps from EAE induction to the final histological analysis.

    EAE_Workflow cluster_induction EAE Induction cluster_monitoring Disease Monitoring cluster_tissue_prep Tissue Preparation cluster_analysis Histological Analysis Induction Immunization of SJL mice with [Ser140]-PLP(139-151) in CFA PTX Optional: Pertussis Toxin (PTX) administration Induction->PTX Monitoring Daily clinical scoring and weight measurement Induction->Monitoring Perfusion Perfusion with 4% PFA Monitoring->Perfusion Dissection CNS (spinal cord and brain) dissection Perfusion->Dissection PostFix Post-fixation and cryoprotection Dissection->PostFix Embedding Paraffin (B1166041) embedding or OCT embedding for cryosectioning PostFix->Embedding Staining Staining: - H&E (Inflammation) - LFB (Demyelination) - IHC (CD3, Iba1, SMI-32) Embedding->Staining Imaging Microscopy and Image Acquisition Staining->Imaging Quantification Quantitative Analysis and Scoring Imaging->Quantification

    Experimental workflow for histological analysis in EAE.
    Key Signaling Pathways in EAE Pathogenesis

    The following diagram illustrates the interplay of key cytokines in driving CNS inflammation and demyelination in EAE.

    EAE_Signaling cluster_peripheral Peripheral Immune Response cluster_cns Central Nervous System APC Antigen Presenting Cell (APC) presenting PLP peptide NaiveT Naive CD4+ T-cell APC->NaiveT Antigen Presentation Th17 Th17 Cell NaiveT->Th17 IL-6, TGF-β, IL-23 Th1 Th1 Cell NaiveT->Th1 IL-12 BBB Blood-Brain Barrier (BBB) Th17->BBB IL-17 Microglia Microglia/Macrophages Th17->Microglia IL-17 Th1->BBB IFN-γ Th1->Microglia IFN-γ BBB->Microglia Leukocyte Infiltration Oligodendrocyte Oligodendrocyte Microglia->Oligodendrocyte Inflammatory Cytokines Chemokines Chemokines (e.g., CXCL12) Cytokines (e.g., TNF-α, IL-1β) Microglia->Chemokines Activation & Release Axon Axon Oligodendrocyte->Axon Demyelination Chemokines->BBB Further Infiltration

    Simplified signaling in EAE pathogenesis.

    Detailed Experimental Protocols

    I. Tissue Preparation
    • Perfusion and Fixation:

      • Anesthetize the mouse according to approved institutional protocols.

      • Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

      • Dissect the spinal cord and brain.

      • Post-fix the tissues in 4% PFA for 24 hours at 4°C.

    • Paraffin Embedding:

      • Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 95%, 100%).

      • Clear the tissue in xylene.

      • Infiltrate and embed the tissue in paraffin wax.

      • Cut 5-10 µm thick sections using a microtome.

    II. Histological Staining
    • Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining for Inflammation:

      • Deparaffinize and rehydrate sections to water.

      • Stain in Mayer's hematoxylin for 5-10 minutes.

      • Rinse in running tap water.

      • Differentiate in 1% acid alcohol.

      • Blue in Scott's tap water substitute.

      • Counterstain in eosin Y for 1-2 minutes.

      • Dehydrate, clear, and mount.

    • Luxol Fast Blue (LFB) Staining for Demyelination:

      • Deparaffinize and rehydrate sections to 95% ethanol.

      • Stain in 0.1% Luxol Fast Blue solution overnight at 56-60°C.[3]

      • Rinse off excess stain with 95% ethanol.[3]

      • Differentiate in 0.05% lithium carbonate solution for 30 seconds.[3]

      • Continue differentiation in 70% ethanol for 30 seconds.[3]

      • Rinse in distilled water.

      • Counterstain with 0.1% Cresyl Violet solution (optional).

      • Dehydrate, clear, and mount.

    III. Immunohistochemistry (IHC)
    • Antigen Retrieval:

      • Deparaffinize and rehydrate sections.

      • Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.

    • Blocking and Primary Antibody Incubation:

      • Block endogenous peroxidase activity with 3% hydrogen peroxide for 15 minutes.

      • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

      • Incubate with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

        • T-cells: Rabbit anti-mouse CD3 (1:100 - 1:200).

        • Macrophages/Microglia: Rabbit anti-Iba1 (1:500 - 1:1000).[4]

        • Axonal Damage: Mouse anti-non-phosphorylated neurofilament H (SMI-32) (1:1000 - 1:2000).[4]

    • Secondary Antibody and Detection:

      • Wash sections in PBS.

      • Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.

      • Wash and incubate with an avidin-biotin-peroxidase complex (ABC) reagent.

      • Develop the signal with a diaminobenzidine (DAB) substrate kit.

      • Counterstain with hematoxylin.

      • Dehydrate, clear, and mount.

    IV. Quantification of Histological Data
    • Inflammation Scoring:

      • Score H&E stained sections based on the number and size of inflammatory infiltrates in the spinal cord white matter.

      • 0: No inflammation.

      • 1: A few scattered inflammatory cells.

      • 2: Perivascular cuffs of inflammatory cells.

      • 3: Multiple perivascular cuffs and parenchymal infiltration.

      • 4: Extensive parenchymal infiltration.

    • Demyelination Scoring:

      • Score LFB stained sections based on the extent of myelin loss in the spinal cord white matter.

      • 0: No demyelination.

      • 1: Mild demyelination.

      • 2: Moderate demyelination.

      • 3: Severe and extensive demyelination.

    • Axonal Loss Quantification:

      • Capture images of SMI-32 stained sections.

      • Use image analysis software (e.g., ImageJ) to count the number of SMI-32 positive axons per unit area in the white matter tracts.

    Conclusion

    The histological analysis of the CNS in the [Ser140]-PLP(139-151) EAE model is a powerful approach to dissect the complex pathology of autoimmune demyelinating diseases. The protocols and data presented here provide a comprehensive guide for researchers to effectively evaluate disease progression and the efficacy of therapeutic interventions. Consistency in tissue processing, staining, and quantification is paramount for obtaining reliable and reproducible results.

    References

    Troubleshooting & Optimization

    Technical Support Center: Understanding EAE Induction with [Ser140]-PLP(139-151)

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the altered peptide ligand [Ser140]-PLP(139-151) in Experimental Autoimmune Encephalomyelitis (EAE) models. This resource is intended for researchers, scientists, and drug development professionals.

    Frequently Asked Questions (FAQs)

    Q1: We are observing a higher than expected incidence and severity of EAE with [Ser140]-PLP(139-151). We anticipated a low EAE incidence. What could be the reason?

    A1: This is a common point of confusion. While altered peptide ligands (APLs) can be designed to be tolerogenic, [Ser140]-PLP(139-151) is widely used to induce a relapsing-remitting EAE model in SJL mice, which closely mimics human multiple sclerosis (MS)[1][2]. In fact, direct comparison shows that the native PLP(139-151) peptide, containing cysteine at position 140, induces a more severe form of EAE than the [Ser140] analog[1]. Therefore, a high incidence (90-100%) of EAE is expected when using [Ser140]-PLP(139-151) with complete Freund's adjuvant (CFA) for immunization[1][2]. The term "low incidence" may be relative to the more aggressive native peptide.

    Q2: What is the proposed mechanism by which the [Ser140] substitution modulates the autoimmune response compared to the native peptide?

    A2: The substitution of cysteine with serine at position 140 of the PLP(139-151) peptide alters the interaction between the peptide, the MHC class II molecule on antigen-presenting cells (APCs), and the T cell receptor (TCR) on pathogenic T cells. While the precise signaling differences are a subject of ongoing research, APLs can lead to a state of "immune deviation." Instead of the strong pro-inflammatory Th1 and Th17 responses that cause severe EAE, APLs can promote a shift towards anti-inflammatory Th2 responses, characterized by the production of cytokines like IL-4 and IL-10[3][4]. This can result in a less severe initial disease course and the characteristic relapsing-remitting pattern. Other modifications to the PLP(139-151) peptide, such as at position 144, have been shown to more definitively induce a protective Th2 phenotype[3][5].

    Q3: We are not observing the expected relapsing-remitting course of EAE. What are the potential issues?

    A3: Several factors can influence the clinical course of EAE induced by [Ser140]-PLP(139-151) in SJL mice:

    • Use of Pertussis Toxin (PTX): While PTX can increase the severity of the initial EAE wave, it has been reported to reduce the incidence of relapses in some laboratories[1][2].

    • Mouse Substrain Variability: Significant differences in EAE susceptibility and clinical course have been observed between different substrains of SJL/J mice obtained from various vendors[6].

    • Environmental Stress: Stress from handling, injections, or housing conditions can suppress EAE development and alter the disease course.

    • Scoring Accuracy: Consistent and accurate clinical scoring is crucial for identifying relapses. A relapse is typically defined as an increase in the clinical score of at least one full point after a period of remission[7].

    Troubleshooting Guide

    Issue Possible Causes Recommended Actions
    No EAE development or very low incidence 1. Improper preparation of the peptide/CFA emulsion.2. Incorrect injection technique (subcutaneous).3. Peptide degradation due to improper storage.4. Mouse strain is not SJL or is a resistant substrain.1. Ensure the emulsion is stable and properly mixed.2. Verify subcutaneous injection technique, distributing the inoculum across multiple sites[8].3. Store the peptide according to the manufacturer's instructions, typically at -20°C and protected from light[9].4. Confirm the mouse strain and source.
    Acute, severe EAE with no remission 1. Use of native PLP(139-151) instead of the [Ser140] analog.2. High dose of Pertussis Toxin (PTX).3. High susceptibility of the specific SJL mouse substrain.1. Verify the peptide sequence. The native peptide is known to induce more severe EAE[1].2. If using PTX, consider reducing the dose or omitting it if relapses are the primary endpoint.3. Be aware of substrain differences and consult literature for expected disease course with your specific mouse source[6].
    High variability in EAE scores between mice 1. Inconsistent emulsion preparation or injection volume.2. Genetic heterogeneity within the mouse colony.3. Subjectivity in clinical scoring.1. Standardize the emulsion preparation and ensure each mouse receives the same volume.2. Use age- and sex-matched mice from a reliable vendor.3. Have a trained and blinded observer perform the clinical scoring to minimize bias[7].

    Data Presentation

    Table 1: Comparison of EAE Induction with [Ser140]-PLP(139-151) and Native PLP(139-151)

    Parameter[Ser140]-PLP(139-151)Native PLP(139-151)Reference
    EAE Incidence 90-100%>90%[1]
    Mean Maximum Score 2.0 - 3.5Towards the higher end of 2.0 - 3.5[1]
    Disease Course Relapsing-RemittingMore Severe Acute Phase[1]
    Pertussis Toxin (PTX) Optional; increases severity of the first wave but may reduce relapsesNot typically required for high incidence[1][10]

    Table 2: Standard EAE Clinical Scoring Scale for SJL Mice

    ScoreClinical Signs
    0Normal mouse; no overt signs of disease.
    0.5Tip of tail is limp.
    1.0Limp tail.
    1.5Limp tail and hind leg weakness.
    2.0Limp tail and definite hind limb weakness.
    2.5Limp tail and dragging of one hind limb.
    3.0Limp tail and paralysis of both hind limbs.
    3.5Limp tail, hind limb paralysis, and weakness of forelimbs.
    4.0Limp tail, hind limb paralysis, and paralysis of one forelimb.
    5.0Moribund or dead.
    Adapted from various sources[7][11]. In-between scores are often used.

    Experimental Protocols

    Protocol 1: Active EAE Induction in SJL Mice

    This protocol is adapted from established methods for inducing EAE in SJL mice[1][10].

    Materials:

    • [Ser140]-PLP(139-151) or native PLP(139-151) peptide

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

    • Phosphate-Buffered Saline (PBS), sterile

    • Female SJL/J mice, 8-12 weeks old

    • (Optional) Pertussis Toxin (PTX)

    Procedure:

    • Peptide Emulsion Preparation:

      • Dissolve the PLP peptide in sterile PBS to a final concentration of 1 mg/mL.

      • Prepare an emulsion by mixing equal volumes of the peptide solution and CFA. A common method is to use two syringes connected by a Luer lock, repeatedly passing the mixture between them until a stable, white emulsion is formed. The emulsion is stable if a drop does not disperse when placed in water.

    • Immunization (Day 0):

      • Anesthetize the mice.

      • Inject a total of 0.1 mL of the emulsion subcutaneously, distributed over two to three sites on the flank and/or back.

    • (Optional) PTX Administration:

      • If using PTX to enhance the initial disease severity, inject 100-200 ng of PTX in sterile PBS intraperitoneally (i.p.) on Day 0 and optionally again on Day 2.

    • Monitoring:

      • Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.

      • Record the weight and clinical score for each mouse daily using a standardized scoring system (see Table 2).

    Mandatory Visualizations

    EAE_Induction_Workflow cluster_prep Preparation cluster_induction Induction (Day 0) cluster_monitoring Monitoring (Day 7 onwards) Peptide [Ser140]-PLP(139-151) Emulsion Peptide/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunization Subcutaneous Injection Emulsion->Immunization Mouse SJL Mouse Mouse->Immunization PTX Pertussis Toxin (i.p.) (Optional) Immunization->PTX Scoring Daily Clinical Scoring & Weight Measurement PTX->Scoring Outcome EAE Development (Relapsing-Remitting) Scoring->Outcome

    Caption: Experimental workflow for inducing EAE using [Ser140]-PLP(139-151).

    Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive CD4+ T Cell MHC MHC-II MHC_Peptide MHC-II:Peptide Complex MHC->MHC_Peptide Peptide [Ser140]-PLP(139-151) Peptide->MHC TCR TCR MHC_Peptide->TCR Altered Signal Th1 Th1 Cell (IFN-γ, TNF-α) TCR->Th1 Pro-inflammatory (More Severe EAE with native PLP) Th17 Th17 Cell (IL-17) TCR->Th17 Pro-inflammatory (More Severe EAE with native PLP) Th2 Th2 Cell (IL-4, IL-10) TCR->Th2 Immune Deviation (Reduced Severity) CNS Inflammation\n& Demyelination CNS Inflammation & Demyelination Th1->CNS Inflammation\n& Demyelination Th17->CNS Inflammation\n& Demyelination Suppression of\nInflammation Suppression of Inflammation Th2->Suppression of\nInflammation

    References

    Technical Support Center: Optimizing [Ser140]-PLP(139-151) Concentration for EAE

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of [Ser140]-PLP(139-151) for the induction of Experimental Autoimmune Encephalomyelitis (EAE).

    Frequently Asked Questions (FAQs)

    Q1: What is [Ser140]-PLP(139-151) and why is it used to induce EAE?

    A1: [Ser140]-PLP(139-151) is a synthetic peptide fragment of the myelin proteolipid protein (PLP). The substitution of serine for cysteine at position 140 enhances the peptide's stability without altering its antigenic properties. It is a well-established encephalitogenic peptide used to induce a relapsing-remitting form of EAE in SJL/J mice, which serves as a valuable animal model for multiple sclerosis (MS). This model is crucial for studying the pathogenesis of autoimmune demyelination and for the preclinical evaluation of potential therapeutics.

    Q2: What is the typical dose range for [Ser140]-PLP(139-151) to induce EAE?

    A2: The optimal dose of [Ser140]-PLP(139-151) can vary between laboratories and depends on the specific experimental goals. However, a common starting point for immunization is a total dose of 50 µg per mouse. Studies have explored a range of doses, from as low as 2 µg to as high as 200 µg per mouse, to modulate the severity and incidence of EAE. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

    Q3: What is the role of Complete Freund's Adjuvant (CFA) and Pertussis Toxin (PTX) in EAE induction with [Ser140]-PLP(139-151)?

    A3: Complete Freund's Adjuvant (CFA) is essential for inducing a robust immune response to the [Ser140]-PLP(139-151) peptide. CFA contains heat-killed Mycobacterium tuberculosis, which activates the innate immune system and promotes the differentiation of autoreactive T cells. Pertussis Toxin (PTX) is an optional component that can be co-administered to increase the severity of the initial phase of EAE. PTX is believed to enhance the permeability of the blood-brain barrier, facilitating the entry of inflammatory cells into the central nervous system. However, the use of PTX may also reduce the incidence and severity of relapses.

    Q4: What is the expected disease course and timeline for EAE induced with [Ser140]-PLP(139-151)?

    A4: In SJL/J mice, immunization with [Ser140]-PLP(139-151) typically induces a relapsing-remitting EAE course. The onset of clinical signs usually occurs between 10 and 15 days post-immunization when PTX is not used, and slightly earlier (9-14 days) with PTX. The initial acute phase is followed by a period of remission, and subsequent relapses can occur. The incidence of EAE is generally high, often between 90-100%.

    Troubleshooting Guide

    IssuePossible CausesRecommended Solutions
    Low or No EAE Incidence 1. Suboptimal Peptide Concentration: The dose of [Ser140]-PLP(139-151) may be too low. 2. Improper Emulsion: The peptide/CFA emulsion may be unstable. 3. Mouse Strain/Substrain Variability: SJL mice from different vendors may have varying susceptibility. 4. Improper Injection Technique: Subcutaneous injection may not have been performed correctly. 5. Peptide Quality: The purity or stability of the [Ser140]-PLP(139-151) peptide may be compromised.1. Optimize Peptide Dose: Perform a dose-response experiment, starting with a standard dose of 50 µ g/mouse and titrating up or down. 2. Ensure Stable Emulsion: The emulsion should be thick and not separate. Test by dropping a small amount into water; a stable emulsion will not disperse. 3. Use a Reliable Mouse Source: Source SJL/J mice from a reputable vendor with a consistent EAE response. 4. Refine Injection Technique: Ensure proper subcutaneous administration at four sites (two inguinal and two axillary). 5. Verify Peptide Quality: Use a high-quality, purified peptide from a reputable supplier.
    Low EAE Severity 1. Insufficient Peptide Dose: The amount of peptide may not be sufficient to induce a strong pathogenic response. 2. Absence of Pertussis Toxin (PTX): PTX can significantly enhance the severity of the initial EAE episode. 3. Animal Stress: High levels of stress in the animal facility can suppress the immune response and reduce EAE severity.[1]1. Increase Peptide Dose: Titrate the [Ser140]-PLP(139-151) dose upwards. 2. Administer Pertussis Toxin: If a more severe initial disease is desired, co-administer PTX according to established protocols. 3. Minimize Animal Stress: Ensure a controlled and low-stress environment for the animals.
    High Mortality Rate 1. Excessive Peptide Dose: A very high concentration of the peptide can lead to an overly aggressive and fatal immune response.[2] 2. High Dose or Potency of Pertussis Toxin: PTX can be toxic at high doses. 3. Severe Disease Progression: In some cases, the disease can progress rapidly, leading to humane endpoint criteria being met.1. Reduce Peptide Dose: If high mortality is observed, decrease the concentration of [Ser140]-PLP(139-151) in the inoculum. 2. Titrate PTX Dose: If using PTX, ensure the dose is appropriate and consider reducing it. 3. Monitor Animals Closely: Adhere to strict ethical guidelines and provide supportive care (e.g., accessible food and water) for animals with severe EAE.
    Unexpected Disease Course (e.g., Chronic Progressive instead of Relapsing-Remitting) 1. Mouse Strain: Although SJL/J mice typically show a relapsing-remitting course, other strains may exhibit different disease patterns. 2. Peptide Specificity: While [Ser140]-PLP(139-151) is known for inducing relapsing-remitting EAE in SJL mice, other myelin peptides can induce different disease courses.1. Confirm Mouse Strain: Ensure that the correct mouse strain (SJL/J) is being used. 2. Verify Peptide Identity: Confirm that the correct peptide is being used for immunization.

    Quantitative Data Summary

    The following table summarizes the effect of different [Ser140]-PLP(139-151) concentrations on EAE induction in SJL/J mice, based on data from published studies.

    [Ser140]-PLP(139-151) Dose per Mouse Mean Maximum Clinical Score (± SEM) Day of Onset (Approximate) Incidence Reference
    50 µg3.5 (± 0.5)12-144/4(Falk et al., 2000)
    10 µg2.5 (± 0.8)14-163/4(Falk et al., 2000)
    2 µg1.0 (± 0.5)>181/4(Falk et al., 2000)
    50 µg~3.010-12High(Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms, 2004)[2]

    Experimental Protocols

    EAE Induction with [Ser140]-PLP(139-151)

    This protocol describes the active induction of EAE in female SJL/J mice (6-8 weeks old).

    Materials:

    • [Ser140]-PLP(139-151) peptide

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

    • Sterile Phosphate Buffered Saline (PBS)

    • (Optional) Pertussis Toxin (PTX)

    • Syringes and needles (e.g., 27G)

    • Emulsifying needle or two Luer-lock syringes and a connecting stopcock

    Procedure:

    • Peptide Preparation: Dissolve the [Ser140]-PLP(139-151) peptide in sterile PBS to the desired final concentration (e.g., 1 mg/mL for a 50 µg dose in 50 µL).

    • Emulsion Preparation:

      • Prepare a 1:1 emulsion of the peptide solution and CFA.

      • Draw equal volumes of the peptide solution and CFA into two separate syringes connected by a stopcock.

      • Forcefully pass the mixture between the two syringes until a thick, white, stable emulsion is formed.

      • To test for stability, place a drop of the emulsion on the surface of cold water. A stable emulsion will not disperse.

    • Immunization:

      • Anesthetize the mice according to approved institutional protocols.

      • Inject a total of 0.2 mL of the emulsion subcutaneously, distributed over four sites on the flanks (50 µL per site).

    • (Optional) Pertussis Toxin Administration:

      • If using PTX, administer the appropriate dose (typically 100-200 ng per mouse) intraperitoneally (i.p.) on the day of immunization (Day 0) and, in some protocols, again 48 hours later.

    • Monitoring:

      • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

      • Record body weight and clinical scores according to a standard EAE scoring scale (see below).

    EAE Clinical Scoring:

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb weakness or unsteady gait.

    • 3: Partial hind limb paralysis.

    • 4: Complete hind limb paralysis.

    • 5: Moribund or dead.

    Visualizations

    Experimental Workflow for EAE Induction

    EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0) cluster_monitoring Monitoring (Daily from Day 7) Peptide [Ser140]-PLP(139-151) in PBS Emulsify Emulsification (1:1) Peptide->Emulsify CFA Complete Freund's Adjuvant (CFA) CFA->Emulsify Inject_Emulsion Subcutaneous Injection (0.2 mL/mouse, 4 sites) Emulsify->Inject_Emulsion Monitor Monitor Clinical Signs and Body Weight Inject_Emulsion->Monitor Incubation (7 days) Inject_PTX Intraperitoneal Injection of Pertussis Toxin (Optional) Inject_PTX->Monitor Score Assign EAE Score (0-5) Monitor->Score

    Caption: Experimental workflow for inducing EAE with [Ser140]-PLP(139-151).

    Signaling Pathways in EAE Pathogenesis

    The development of EAE is primarily driven by the differentiation of autoreactive CD4+ T helper (Th) cells into pathogenic Th1 and Th17 lineages.

    T_Cell_Differentiation cluster_apc Antigen Presenting Cell (APC) cluster_tcell T Helper Cell Differentiation cluster_th17 Th17 Lineage cluster_th1 Th1 Lineage cluster_cns Central Nervous System (CNS) APC APC presents [Ser140]-PLP(139-151) via MHC-II NaiveT Naive CD4+ T Cell APC->NaiveT TCR Activation IL6 IL-6 IL6->NaiveT TGFb TGF-β TGFb->NaiveT IL12 IL-12 IL12->NaiveT IL23 IL-23 Th17 Pathogenic Th17 Cell IL23->Th17 Expansion & Survival STAT3 STAT3 NaiveT->STAT3 IL-6 Signaling STAT4 STAT4 NaiveT->STAT4 IL-12 Signaling RORgt RORγt STAT3->RORgt Activation RORgt->Th17 Differentiation IL17 IL-17 Th17->IL17 Secretes Inflammation Neuroinflammation and Demyelination IL17->Inflammation Tbet T-bet STAT4->Tbet Activation Th1 Pathogenic Th1 Cell Tbet->Th1 Differentiation IFNg IFN-γ Th1->IFNg Secretes IFNg->Inflammation

    Caption: Th1 and Th17 differentiation pathways in PLP-induced EAE.

    References

    Technical Support Center: Optimizing Animal Welfare in [Ser140]-PLP(139-151) EAE Studies

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing animal stress in Experimental Autoimmune Encephalomyelitis (EAE) studies induced by [Ser140]-PLP(139-151). Adherence to these best practices is crucial not only for ethical considerations but also for enhancing the scientific validity and reproducibility of your research.

    Frequently Asked Questions (FAQs)

    Q1: What is [Ser140]-PLP(139-151) and why is it used in animal studies?

    A1: [Ser140]-PLP(139-151) is a synthetic peptide fragment of the myelin proteolipid protein.[1][2][3][4][5] It is widely used to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible rodent strains, most commonly in SJL mice.[2][6] EAE is the most common animal model for multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system.[7][8][9] By inducing an immune response against this myelin component, researchers can simulate the inflammatory and demyelinating processes characteristic of MS, providing a platform to study disease mechanisms and evaluate potential therapeutics.[10]

    Q2: What are the primary sources of stress for animals in EAE studies?

    A2: Animals in EAE studies are subjected to multiple stressors, including:

    • Induction Procedure: The initial immunization with [Ser140]-PLP(139-151) in Complete Freund's Adjuvant (CFA), and in some protocols, the administration of pertussis toxin, can be painful and stressful.[6][11]

    • Disease Progression: The clinical signs of EAE, such as ascending paralysis, loss of motor control, and sensory deficits, are inherently stressful.[7][12]

    • Physical Discomfort: Paralyzed animals may experience difficulty accessing food and water, urine scald, and pressure sores.[4][7]

    • Handling and Procedures: Regular monitoring, clinical scoring, and other experimental procedures can cause stress if not performed with care and refinement.[13][14]

    • Housing Conditions: Standard laboratory housing may lack the necessary enrichment to allow for species-typical behaviors, leading to chronic stress.[15][16]

    Q3: How can stress impact the outcomes of my EAE study?

    A3: Stress is a significant confounding variable in EAE studies. Both acute and chronic stress can modulate the immune system and neuroinflammatory pathways, thereby affecting disease incidence, severity, and progression.[9][17] For instance, repeated acute stress has been shown to increase relapse rates in EAE models.[17] Minimizing stress is therefore critical for obtaining reliable and reproducible data.

    Q4: What are "humane endpoints" and why are they important in EAE research?

    A4: Humane endpoints are predetermined criteria for euthanizing an animal to prevent or end unnecessary pain and distress.[6][8] In EAE studies, these are crucial for ethical reasons and are often required by Institutional Animal Care and Use Committees (IACUCs).[6] Establishing clear humane endpoints, such as a specific clinical score, percentage of weight loss, or inability to access food and water, ensures that animal suffering is minimized while still allowing for the collection of scientifically valid data.[6][8]

    Troubleshooting Guides

    Issue 1: High variability in EAE incidence and severity between animals.
    • Possible Cause: Inconsistent stress levels during handling and induction.

    • Troubleshooting Steps:

      • Acclimatization: Allow animals to acclimate to the facility and handlers for at least one week before the start of the experiment.[14]

      • Gentle Handling: Handle mice gently and frequently before the study to habituate them to human contact.[14]

      • Standardized Induction: Ensure the immunization procedure is performed consistently by the same trained individual to minimize variations in stress.[14]

      • Quiet Environment: House animals in a low-traffic area with minimal noise and vibration.[14]

    Issue 2: Animals exhibiting signs of distress not directly related to EAE paralysis (e.g., excessive grooming, barbering, stereotypies).
    • Possible Cause: Lack of environmental enrichment.

    • Troubleshooting Steps:

      • Provide Nesting Material: Offer materials like shredded paper or cotton squares to allow for natural nest-building behavior.[16]

      • Incorporate Hiding Structures: Include items like small cardboard boxes or plastic tunnels to provide a sense of security.[16]

      • Offer Gnawing Objects: Provide wooden chew sticks or other safe items to satisfy the natural gnawing behavior of rodents.[16]

      • Social Housing: House mice in compatible social groups whenever possible.[16] For animals with severe paralysis, consider housing with similarly affected cage mates to prevent trampling by healthier animals.[4][7]

    Issue 3: Paralyzed animals are losing weight rapidly and appear dehydrated.
    • Possible Cause: Inability to access food and water.

    • Troubleshooting Steps:

      • Accessible Food: Place moistened food pellets or a soft diet directly on the cage floor.[4][7]

      • Accessible Water: Use water bottles with long sipper tubes or provide alternative water sources like hydrogel packs on the cage floor.[4][7]

      • Hydration Monitoring: Regularly check for dehydration by performing a skin turgor test. Administer subcutaneous fluids as needed and as approved by your IACUC protocol.[7]

      • Daily Monitoring: Weigh animals with paralysis daily to closely monitor their condition.[4][12]

    Data Presentation

    Table 1: Humane Endpoints in [Ser140]-PLP(139-151) EAE Studies

    ParameterHumane Endpoint CriteriaRecommended Action
    Clinical Score Score of 4 (quadriplegia) for more than 24 hours.[7]Euthanasia
    Score of 5 (moribund).[7]Immediate Euthanasia
    Body Weight >20% loss of initial body weight.[4][6]Euthanasia
    Body Condition Score Score of 1 (emaciation).[6]Euthanasia
    Dehydration Persistent dehydration unresponsive to fluid therapy.Euthanasia
    Skin Lesions Severe ulcerated dermatitis or urine scald.[7]Euthanasia
    Self-Mutilation Loss of a digit.[7]Euthanasia

    Table 2: Impact of Environmental Enrichment on EAE Outcomes

    Enrichment StrategyObserved Effect on EAEReference
    Environmental Enrichment Reduced relapse incidence and severity.[17]
    Reversed the negative effects of repeated acute stress.[17]
    Social Housing Improved overall well-being and can reduce stress.[16]
    Nesting Material & Hiding Structures Allows for species-typical behaviors, reducing anxiety.[16][18]

    Experimental Protocols

    Protocol 1: Refined EAE Induction with [Ser140]-PLP(139-151)
    • Animal Acclimatization:

      • Upon arrival, house mice in a quiet, dedicated room for at least 7 days to acclimate to the new environment.[14]

      • Handle the mice gently for short periods daily to habituate them to the researcher.[14]

    • Preparation of Emulsion:

      • Reconstitute lyophilized [Ser140]-PLP(139-151) peptide in sterile saline or phosphate-buffered saline (PBS).

      • Prepare a 1:1 emulsion of the peptide solution with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

      • Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

    • Immunization:

      • Gently restrain the mouse. Anesthesia is generally not required and may add stress.[14]

      • Administer a total of 0.1-0.2 mL of the emulsion subcutaneously, divided between two sites on the flank.[14]

      • If the protocol requires it, administer pertussis toxin intraperitoneally on the day of immunization and/or 48 hours later.

    • Post-Induction Monitoring:

      • Monitor the injection sites for signs of excessive inflammation or ulceration.

      • Begin daily monitoring of clinical signs and body weight.

    Protocol 2: Supportive Care for Mice with EAE-Induced Paralysis
    • Daily Health Checks:

      • Perform daily clinical scoring and weigh each animal.[4][12]

      • Assess for signs of dehydration, skin lesions, and overall well-being.[7]

    • Housing Modifications:

      • Use soft bedding to prevent pressure sores.[1][4]

      • House animals with similar clinical scores together to prevent trampling.[4][7]

    • Nutritional and Hydration Support:

      • Place moistened chow or a soft diet on the cage floor.[4][7]

      • Provide a water source that is easily accessible, such as a gel pack or a water bottle with a long sipper tube.[4][7]

    • Bladder Management:

      • For animals with hindlimb paralysis, gently palpate the bladder twice daily to check for urinary retention.[1][7]

      • If the bladder is distended, gently express it by applying light pressure to the lower abdomen.[1][7]

    • Environmental Enrichment:

      • Provide nesting material and a hiding structure that does not pose a risk of entrapment for motor-impaired animals.

    Visualizations

    EAE_Induction_Workflow cluster_pre_induction Pre-Induction cluster_induction Induction cluster_post_induction Post-Induction Monitoring acclimatization Animal Acclimatization (≥ 7 days) handling Gentle Handling acclimatization->handling emulsion Prepare [Ser140]-PLP(139-151)/CFA Emulsion handling->emulsion immunization Subcutaneous Immunization emulsion->immunization monitoring Daily Clinical Scoring & Weight Measurement immunization->monitoring supportive_care Supportive Care monitoring->supportive_care

    Caption: Refined workflow for EAE induction and monitoring.

    Supportive_Care_Pathway start Onset of EAE Paralysis daily_check Daily Health Check (Clinical Score, Weight) start->daily_check housing Housing Modification (Soft Bedding, Social Grouping) daily_check->housing nutrition Nutritional & Hydration Support (Food/Water on Floor) daily_check->nutrition bladder Bladder Management (Palpation & Expression) daily_check->bladder enrichment Environmental Enrichment daily_check->enrichment endpoint Humane Endpoint Met? daily_check->endpoint euthanasia Euthanasia endpoint->euthanasia Yes continue_study Continue Monitoring endpoint->continue_study No continue_study->daily_check

    Caption: Decision pathway for supportive care in EAE studies.

    References

    Technical Support Center: [Ser140]-PLP(139-151) Induced EAE

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent relapse rates in Experimental Autoimmune Encephalomyelitis (EAE) induced with [Ser140]-PLP(139-151).

    Troubleshooting Inconsistent EAE Relapse Rates

    Researchers using the [Ser140]-PLP(139-151) peptide to induce relapsing-remitting EAE in SJL mice often face variability in relapse incidence and severity. This guide addresses common issues and provides potential solutions.

    Problem 1: Low or Absent Relapse Rate

    Possible Causes and Solutions:

    CauseRecommended Action
    Use of Pertussis Toxin (PTX) While PTX can increase the severity of the initial EAE wave, it is known to reduce the incidence and severity of relapses.[1][2][3][4] Consider omitting PTX if the primary goal is to study relapses.
    Mouse Strain and Vendor Significant variability in EAE susceptibility and relapse rates exists between different substrains of SJL/J mice from various vendors.[5] It is crucial to use a consistent and validated source of mice. If relapse rates are low, consider testing SJL/J mice from a different vendor known to exhibit a robust relapsing-remitting phenotype.
    Sex of Mice Male SJL mice immunized with PLP(139-151) often do not relapse after the initial acute phase, in contrast to female mice.[6][7] For studying relapses, it is strongly recommended to use female SJL mice.
    Suboptimal Immunization Protocol Ensure proper emulsification of the peptide in Complete Freund's Adjuvant (CFA) and accurate subcutaneous administration. Leakage of the emulsion from the injection site can lead to insufficient immunization.[1]
    Animal Stress Stress is a known inhibitor of EAE development and can impact relapse rates.[1][8] Minimize animal handling and other stressors throughout the experiment.
    Peptide Stability The [Ser140] substitution in PLP(139-151) is designed to increase stability compared to the native peptide containing cysteine at this position.[9][10] However, ensure proper storage and handling of the peptide to maintain its encephalitogenic activity.

    Problem 2: High Variability in Relapse Onset and Severity Between Animals

    Possible Causes and Solutions:

    CauseRecommended Action
    Genetic Heterogeneity Even within an inbred strain, minor genetic differences can exist. While difficult to control, being aware of this potential variability is important for data interpretation.
    Environmental Factors Differences in housing conditions, diet, and microbiome can influence the immune response and EAE course. Maintain consistent environmental conditions for all experimental animals.
    Scoring Subjectivity Clinical scoring of EAE can be subjective. Ensure that all personnel scoring animals are properly trained and blinded to the experimental groups to minimize bias.[8]

    Frequently Asked Questions (FAQs)

    Q1: What is the expected EAE clinical course when using [Ser140]-PLP(139-151) in SJL mice?

    A1: Typically, SJL mice immunized with [Ser140]-PLP(139-151) in CFA will develop an acute phase of EAE around 10-15 days post-immunization, characterized by ascending paralysis.[1] Most mice will then experience a period of remission, with partial or complete recovery. Relapses, or second waves of paralysis, are expected to occur in 50-80% of mice, often starting around 25-40 days post-immunization.[3][11]

    Q2: Should I use Pertussis Toxin (PTX) in my EAE induction protocol?

    A2: The decision to use PTX depends on your experimental goals. If you are primarily interested in the initial, acute phase of EAE, PTX can be used to induce a more severe disease onset.[1][2] However, if your focus is on the relapsing-remitting phase, it is generally recommended to omit PTX, as it has been shown to suppress the incidence and severity of relapses.[3][4]

    Q3: What is "epitope spreading" and how does it relate to EAE relapses?

    A3: Epitope spreading is a phenomenon where the immune response broadens from the initial immunizing antigen to other self-antigens. In the context of EAE induced by PLP(139-151), the initial T cell response is directed against this specific peptide. During the inflammatory process in the central nervous system (CNS), other myelin proteins can be processed and presented to the immune system, leading to the activation of T cells specific for these new epitopes. This secondary wave of T cell activation is thought to be a major driver of disease relapses.[4][12]

    Q4: Can I use a different peptide to study relapsing-remitting EAE?

    A4: While [Ser140]-PLP(139-151) is a standard choice for inducing relapsing-remitting EAE in SJL mice, other myelin peptides can also be used. For instance, the native mouse PLP(139-151) containing cysteine at position 140 is known to induce a more severe form of EAE.[2] However, the choice of peptide and mouse strain is critical for establishing a reliable model of relapsing-remitting disease.

    Q5: Are there ways to synchronize relapses for therapeutic studies?

    A5: Achieving synchronized relapses is challenging due to the inherent variability of the model. However, some studies have attempted to induce synchronized relapses by providing a third injection of the encephalitogenic emulsion after the initial recovery period.[13]

    Experimental Protocols

    Standard Protocol for EAE Induction with [Ser140]-PLP(139-151) in SJL Mice (without PTX)

    • Animal Selection: Use female SJL/J mice, 6-8 weeks of age. Allow for a one-week acclimatization period.

    • Antigen Emulsion Preparation:

      • Thaw [Ser140]-PLP(139-151) peptide and Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra) at room temperature.

      • Prepare an emulsion by mixing equal volumes of the peptide solution (typically 1 mg/mL in sterile PBS) and CFA.

      • Emulsify using two glass syringes connected by a luer lock until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

    • Immunization:

      • Anesthetize the mice lightly with isoflurane.

      • Inject a total of 0.1 mL of the emulsion subcutaneously, distributed over two sites on the flank.

    • Clinical Monitoring:

      • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

      • Use a standardized 0-5 scoring scale:

        • 0: No clinical signs

        • 1: Limp tail

        • 2: Hind limb weakness

        • 3: Hind limb paralysis

        • 4: Hind and forelimb paralysis

        • 5: Moribund or dead

      • Record body weights daily as an additional measure of disease severity.

    Visualizations

    EAE_Induction_Workflow cluster_Preparation Preparation cluster_Induction Induction cluster_Observation Observation Peptide [Ser140]-PLP(139-151) Peptide Emulsion Peptide/CFA Emulsion Peptide->Emulsion Mix CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Mix Immunization Subcutaneous Injection Emulsion->Immunization Mice Female SJL/J Mice Mice->Immunization Monitoring Daily Clinical Scoring & Weight Immunization->Monitoring Acute_Phase Acute EAE (Days 10-15) Monitoring->Acute_Phase Remission Remission Acute_Phase->Remission Relapse Relapse (Days 25-40+) Remission->Relapse Relapse_Pathway cluster_Initial_Response Initial Immune Response cluster_CNS_Inflammation CNS Inflammation & Damage cluster_Epitope_Spreading Epitope Spreading & Relapse PLP139_151 [Ser140]-PLP(139-151) APC Antigen Presenting Cell (APC) PLP139_151->APC Uptake & Processing Th1_Th17 PLP-specific Th1/Th17 cells APC->Th1_Th17 Activation CNS_Entry T-cell entry into CNS Th1_Th17->CNS_Entry Myelin_Damage Demyelination & Axonal Damage CNS_Entry->Myelin_Damage Inflammatory Cascade Endogenous_Antigens Release of Endogenous Myelin Antigens Myelin_Damage->Endogenous_Antigens New_APC CNS-resident APCs Endogenous_Antigens->New_APC Uptake New_T_Cells Activation of T-cells specific for new epitopes New_APC->New_T_Cells Presentation Relapse_Phase Clinical Relapse New_T_Cells->Relapse_Phase Reactivation & CNS Infiltration

    References

    Technical Support Center: [Ser140]-PLP(139-151) Solution Stability

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered when working with [Ser140]-PLP(139-151) solutions.

    Introduction to [Ser140]-PLP(139-151)

    [Ser140]-PLP(139-151) is a synthetic peptide fragment of the myelin proteolipid protein (PLP). It is a modified version of the native PLP(139-151) sequence, where the cysteine at position 140 has been replaced with serine. This substitution is intended to improve the peptide's stability.[1] This peptide is widely used to induce experimental autoimmune encephalomyelitis (EAE) in animal models, which serves as a model for studying multiple sclerosis.

    FAQs: Handling and Storage of [Ser140]-PLP(139-151)

    Q1: How should I store the lyophilized [Ser140]-PLP(139-151) peptide?

    A1: Lyophilized [Ser140]-PLP(139-151) should be stored in a freezer at -20°C or -80°C for long-term stability.[2][3] It is crucial to keep the container tightly sealed and protected from moisture and light. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can compromise the peptide's stability.

    Q2: What is the recommended procedure for reconstituting the peptide?

    A2: [Ser140]-PLP(139-151) is soluble in sterile water, phosphate-buffered saline (PBS), dilute acids, and other physiological buffers. For a stock solution, you can reconstitute the peptide in sterile, distilled water. Some suppliers suggest that sonication may be necessary to achieve complete dissolution, with concentrations as high as 100 mg/mL in water being achievable.[4] A general starting point for solubility in water is up to 2 mg/mL.

    Q3: How should I store the reconstituted peptide solution?

    A3: Once reconstituted, the peptide solution is less stable than the lyophilized powder. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -20°C or -80°C. For short-term storage (a few days), the solution can be kept at 4°C.

    Q4: What is the expected stability of the reconstituted peptide solution?

    A4: The stability of the reconstituted peptide in solution is dependent on the storage conditions. When stored at -20°C, the solution is stable for at least one month, and at -80°C, it can be stable for up to 6 months.[4] Some suppliers suggest that when stored in tissue culture media at -20°C, it is stable for 3 months, and for one year at -80°C.[3]

    Troubleshooting Guide

    Problem Possible Cause Recommended Solution
    Difficulty dissolving the peptide The peptide may have formed aggregates or the chosen solvent is not optimal.- Try dissolving the peptide in a small amount of an organic solvent like DMSO first, and then slowly add it to your aqueous buffer.[2]- Use sonication to aid dissolution.[4]- If the peptide has a net positive charge, a small amount of 10-30% acetic acid in water can be used.[2]- If the peptide has a net negative charge, a small amount of ammonium (B1175870) hydroxide (B78521) can be used.[2]
    Precipitation observed in the solution after storage The peptide may be aggregating or precipitating out of solution due to improper storage or buffer conditions.- Ensure the pH of the solution is optimal for the peptide's stability. For many peptides, a slightly acidic pH (around 5-6) can help prevent aggregation.- Store aliquots at -80°C to minimize degradation and aggregation.- Before use, visually inspect the solution for any signs of precipitation. If present, brief sonication may help to redissolve the peptide.
    Loss of biological activity in experiments The peptide may have degraded due to improper handling or storage.- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[3]- Use sterile water or buffers for reconstitution to prevent microbial contamination and degradation.- Ensure the peptide solution is not stored at room temperature for extended periods.

    Experimental Protocols

    Protocol for Reconstitution of [Ser140]-PLP(139-151)

    This protocol is a general guideline. Please refer to the manufacturer's specific instructions for your product.

    • Preparation: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 20 minutes. This prevents moisture from condensing on the cold peptide, which can lead to hydrolysis.

    • Solvent Addition: Add the desired volume of sterile, distilled water or sterile PBS to the vial to achieve the target concentration. For example, to make a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide.

    • Dissolution: Gently swirl or vortex the vial to dissolve the peptide. If the peptide does not dissolve completely, sonicate the vial in a water bath for a few minutes. Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquoting and Storage: Once the peptide is fully dissolved, immediately aliquot the solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

    Visualizations

    Experimental_Workflow General Experimental Workflow for [Ser140]-PLP(139-151) cluster_prep Peptide Preparation cluster_exp Experimental Use lyophilized Lyophilized Peptide (Store at -20°C or -80°C) reconstitution Reconstitution (Sterile H2O or PBS) lyophilized->reconstitution stock_solution Stock Solution reconstitution->stock_solution aliquoting Aliquoting (Single-use volumes) stock_solution->aliquoting stored_aliquots Stored Aliquots (Store at -20°C or -80°C) aliquoting->stored_aliquots thaw Thaw Aliquot stored_aliquots->thaw dilution Dilution to Working Concentration (e.g., in tissue culture media) thaw->dilution experiment In vitro or In vivo Experiment (e.g., EAE induction) dilution->experiment

    Caption: Workflow for preparing and using [Ser140]-PLP(139-151).

    Troubleshooting_Logic Troubleshooting Logic for Solubility Issues start Peptide does not dissolve in aqueous buffer check_charge Determine net charge of peptide start->check_charge positive_charge Net Positive Charge check_charge->positive_charge > 0 negative_charge Net Negative Charge check_charge->negative_charge < 0 hydrophobic Highly Hydrophobic check_charge->hydrophobic ~ 0 add_acid Add dilute acetic acid positive_charge->add_acid add_base Add dilute ammonium hydroxide negative_charge->add_base use_organic Use small amount of DMSO, then dilute hydrophobic->use_organic sonicate Sonication add_acid->sonicate add_base->sonicate use_organic->sonicate

    Caption: Decision tree for troubleshooting solubility problems.

    References

    Technical Support Center: [Ser140]-PLP(139-151) EAE Model

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected mortality in the [Ser140]-PLP(139-151) Experimental Autoimmune Encephalomyelitis (EAE) model.

    Frequently Asked Questions (FAQs)

    Q1: We are observing sudden death in our mice shortly after intravenous (i.v.) administration of a soluble [Ser140]-PLP(139-151) peptide. What is the likely cause?

    A1: The most probable cause of sudden death following i.v. injection of soluble PLP peptide in previously immunized mice is anaphylactic shock.[1] This is a severe, often fatal, systemic allergic reaction. Studies have shown that this reaction is antibody-dependent, specifically involving IgE, and leads to a rapid drop in body temperature and high levels of serum histamine.[1][2]

    Q2: Is unexpected mortality a common issue with the standard [Ser140]-PLP(139-151) EAE induction protocol?

    A2: While the EAE model can be severe, leading to significant paralysis, unexpected mortality is not a typical outcome of the standard induction protocol when proper animal husbandry and monitoring are in place.[3][4] Most mice are expected to recover from the initial wave of paralysis.[4][5] However, some studies have reported high mortality rates, which can be linked to specific experimental conditions, such as high doses of Pertussis Toxin (PTX) or co-administration of other substances.[6][7]

    Q3: Can the source or quality of the [Ser140]-PLP(139-151) peptide influence mortality?

    A3: Yes, the quality and purity of the peptide are crucial for reproducible results.[8] Aggregates or impurities in the peptide preparation could potentially lead to adverse immune reactions. It is essential to use a reputable supplier and follow the manufacturer's instructions for storage and handling.

    Q4: Does the dose of Pertussis Toxin (PTX) affect the mortality rate?

    A4: Yes, the dose of PTX directly correlates with the severity of EAE and can influence mortality.[7] Higher doses of PTX increase the permeability of the blood-brain barrier, facilitating the entry of encephalitogenic T cells into the central nervous system and leading to a more severe disease course.[9][10] It is critical to use the recommended dose for the specific mouse strain and PTX lot, as potency can vary.[9]

    Q5: What are the established humane endpoints for the [Ser140]-PLP(139-151) EAE model?

    A5: Humane endpoints are crucial to minimize animal suffering and should be clearly defined in your animal use protocol.[4][11] Common humane endpoints include:

    • A clinical score of 4 (quadriplegia) lasting for more than 24 hours.[4][12]

    • Loss of more than 20-25% of the initial body weight.[4]

    • Inability to reach food or water.

    • Severe skin lesions or ulcerations due to urine scald.[12]

    • Signs of respiratory distress.

    Troubleshooting Guides

    Guide 1: Sudden Death Post-Procedure

    This guide addresses instances of acute mortality occurring within minutes to a few hours after an experimental procedure, such as a substance injection.

    Symptom Potential Cause Recommended Action
    Rapid death following i.v. injection of soluble PLP peptide.Anaphylactic Shock[1]- Cease i.v. administration of soluble peptide to immunized animals. - Consider alternative methods for tolerance induction, such as using peptide-coupled cells, which have been shown not to induce anaphylaxis.[1] - If soluble peptide must be used, perform a dose-response study with extreme caution and have antihistamines and epinephrine (B1671497) on hand for immediate intervention.
    Mortality within 1-2 hours of an antibody injection.Anaphylactic-type reaction.- This has been observed with certain antibody treatments in actively induced EAE. - Review the literature for known adverse effects of the specific antibody in EAE models. - Consider a different therapeutic agent or a modified administration protocol (e.g., subcutaneous instead of intraperitoneal injection, reduced dose).
    Guide 2: Higher-Than-Expected Mortality During Peak Disease

    This guide focuses on mortality that coincides with the peak of EAE clinical scores (typically 12-19 days post-immunization).[13]

    Observation Potential Cause Recommended Action
    High mortality rate in the control/vehicle group.Excessive disease severity.- Review PTX dosage: Ensure the correct dose is being used for the specific lot and mouse strain. Higher doses significantly increase severity.[7][9] - Check peptide variant: Confirm you are using [Ser140]-PLP(139-151) and not the more severe native [Cys140] variant.[3] - Assess animal stress levels: High stress can paradoxically inhibit EAE, but inconsistent or acute stressors can have unpredictable effects. Minimize handling and environmental changes.[3][4]
    Animals appear dehydrated and have significant weight loss.Inadequate supportive care.- Ensure easy access to food and water: Place softened food pellets or gel packs and water bottles with long sipper tubes on the cage floor.[14][15] - Monitor hydration: Check for dehydration daily. Administer subcutaneous fluids (e.g., sterile saline) as needed and as approved by your IACUC protocol.[15] - Implement daily weighing: Track body weight daily from the onset of symptoms to quickly identify animals that are not eating or drinking.[11]
    Paralysis is accompanied by a distended abdomen.Urinary retention.- Check for atonic bladder: Gently palpate the lower abdomen for a distended bladder.[15] - Manually express the bladder: If the bladder is full, gently apply pressure to express it. This may need to be done twice daily. Consult with veterinary staff for proper technique.[15]
    Skin lesions or signs of infection are present.Complications from injections or paralysis.- Monitor injection sites: Lumps at the site of Complete Freund's Adjuvant (CFA) injection are common, but watch for signs of ulceration or infection.[11][16] - Prevent urine scald: Keep paralyzed animals clean and on dry, soft bedding to prevent skin irritation and infection.[12][15]

    Quantitative Data Summary

    Table 1: Standard EAE Clinical Scoring System

    ScoreClinical Signs
    0No clinical signs, normal activity.
    1Limp tail.
    2Hind limb weakness or paresis.
    3Complete hind limb paralysis.
    4Hind and forelimb paralysis (quadriplegia).
    5Moribund or death due to EAE.[17]

    Table 2: Factors Influencing EAE Severity and Potential for Mortality

    FactorHigh Severity/Mortality RiskLow Severity/Mortality Risk
    PLP Peptide Native [Cys140]-PLP(139-151)[3][Ser140]-PLP(139-151)[3]
    Pertussis Toxin (PTX) High dose (e.g., >200 ng/mouse)[7]Low dose or no PTX[5]
    Mouse Strain SJL mice are highly susceptible to PLP-induced EAE.[6][18]Other strains may be less susceptible to this specific peptide.
    Supportive Care Inadequate access to food/water, no bladder expression.[15]Readily accessible food/water, daily monitoring, bladder expression.[14][15]
    Experimental Procedures I.v. injection of soluble peptide post-immunization.[1]Avoidance of i.v. soluble peptide challenge.

    Experimental Protocols

    Detailed Methodology for [Ser140]-PLP(139-151) EAE Induction in SJL Mice

    This protocol is a synthesis of standard procedures for inducing relapsing-remitting EAE.

    Materials:

    • [Ser140]-PLP(139-151) peptide.[3]

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[19]

    • Pertussis Toxin (PTX) from a reliable supplier.[9]

    • Sterile Phosphate Buffered Saline (PBS).

    • Female SJL mice, 8-12 weeks old.[13]

    • Syringes and needles (e.g., 27G).[9]

    Procedure:

    • Peptide Emulsion Preparation: Prepare an emulsion of [Ser140]-PLP(139-151) in CFA. The final concentration of the peptide is typically 1 mg/mL. Ensure a stable emulsion is formed by vigorous mixing or sonication.

    • Immunization (Day 0):

      • Anesthetize the mice (optional, but recommended for precision).[9]

      • Inject a total of 0.2 mL of the peptide/CFA emulsion subcutaneously, distributed over four sites on the flanks (0.05 mL per site).[9]

    • Pertussis Toxin Administration (Optional, for increased severity):

      • On Day 0 and Day 2, administer a dose of PTX (typically 100-200 ng) intraperitoneally (i.p.) in a volume of 0.1 mL of PBS.[14][20] The exact dose should be optimized as it is lot-dependent.[9]

    • Post-Immunization Monitoring:

      • Begin daily monitoring for clinical signs of EAE starting on Day 7.[14]

      • Record the clinical score and body weight for each mouse daily.[11]

      • Once clinical signs appear, provide supportive care as detailed in the troubleshooting guides (accessible food/water, soft bedding).[14][15]

      • Continue monitoring and apply humane endpoints as defined in the approved animal protocol.[4]

    Visualizations

    EAE_Workflow cluster_pre Preparation cluster_induction Induction (Day 0) cluster_post Post-Induction acclimate Acclimate Mice (≥ 7 days) prep_emulsion Prepare Peptide/CFA Emulsion immunize Immunize s.c. (4 sites) prep_emulsion->immunize ptx1 Administer PTX i.p. (Optional) immunize->ptx1 ptx2 Administer 2nd PTX Dose (Day 2) ptx1->ptx2 monitor Daily Monitoring (Start Day 7) ptx2->monitor score Record Clinical Score & Body Weight monitor->score support Provide Supportive Care at Onset score->support endpoint Apply Humane Endpoints score->endpoint support->endpoint

    Caption: Experimental workflow for [Ser140]-PLP(139-151) EAE induction and monitoring.

    Mortality_Troubleshooting start Unexpected Mortality Observed timing When did death occur? start->timing acute Acute: Within hours of a procedure timing->acute Acute peak Chronic: During peak disease timing->peak Chronic proc_type What was the procedure? acute->proc_type check_severity Assess Disease Severity peak->check_severity iv_peptide I.V. Soluble Peptide Injection proc_type->iv_peptide I.V. Peptide other_proc Other Injection (e.g., antibody) proc_type->other_proc Other cause_anaphylaxis Probable Cause: Anaphylactic Shock iv_peptide->cause_anaphylaxis cause_hypersensitivity Possible Cause: Hypersensitivity Reaction other_proc->cause_hypersensitivity high_severity Unusually High Clinical Scores check_severity->high_severity High Scores normal_severity Normal Scores, but High Attrition check_severity->normal_severity Normal Scores cause_protocol Possible Cause: PTX Dose Too High Peptide Variant high_severity->cause_protocol cause_husbandry Possible Cause: Inadequate Supportive Care (Dehydration, Malnutrition, Urinary Retention) normal_severity->cause_husbandry

    Caption: Troubleshooting decision tree for unexpected mortality in the EAE model.

    References

    Technical Support Center: Refining EAE Scoring for Subtle Clinical Signs

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine the scoring of Experimental Autoimmune Encephalomyelitis (EAE) for more subtle clinical signs.

    Frequently Asked Questions (FAQs)

    Q1: My EAE scores are highly variable between animals in the same treatment group. What can I do to improve consistency?

    A1: High variability in EAE scores is a common challenge. Here are several steps you can take to improve consistency:

    • Standardize Scoring Procedures: Ensure all personnel involved in scoring are trained on the same detailed scoring protocol. Regular refresher training sessions can help maintain consistency over time.

    • Blinded Scoring: The person scoring the animals should be unaware of the treatment groups to avoid unconscious bias.[1][2]

    • Use a More Detailed Scoring System: A standard 0-5 scale may not be sensitive enough to capture subtle differences. Consider using a scale with 0.5 increments or a more detailed, weighted scoring system that includes additional clinical observations.[1][2][3][4]

    • Increase the Number of Animals: A larger sample size per group can help to reduce the impact of individual animal variability on the group mean.

    • Ensure Consistent EAE Induction: Variability in the preparation and administration of the encephalitogenic emulsion can lead to differences in disease onset and severity. Follow a standardized and well-validated induction protocol.[2]

    Q2: How can I differentiate a true relapse from a minor fluctuation in the clinical score in a relapsing-remitting EAE model?

    A2: Differentiating a true relapse from a minor score fluctuation requires clear criteria. A recommended criterion for a relapse is an increase in the EAE score by at least one full point from the lowest score during the remission period.[1] For instance, if an animal recovers to a score of 0.5 and its score later increases to 1.5 or higher, it is considered a relapse.[1] To further confirm a relapse, pay close attention to the tail; a newly limp tail is a strong indicator of a true relapse.[1]

    Q3: The standard EAE scoring system seems to miss early, subtle signs of disease. What other assessments can I use?

    A3: To capture subtle, early signs of EAE, you can supplement the standard clinical scoring with more sensitive behavioral and physiological tests:

    • Grip Strength Test: This test can quantify subtle changes in muscle strength that may precede overt paralysis.[5]

    • Open Field Test: Changes in exploratory behavior and locomotion in an open field can indicate early neurological deficits.[6][7] Animals with developing EAE may show reduced movement or increased anxiety-like behavior (thigmotaxis).[6]

    • Body Weight and Condition Scoring: Regular monitoring of body weight and body condition score (BCS) can provide an objective measure of the animal's overall health and disease progression.[8]

    Q4: What are the best practices for providing supportive care to animals with EAE, and how does this impact scoring?

    A4: Providing appropriate supportive care is crucial for animal welfare and the integrity of your study.[3] Key supportive care measures include:

    • Accessible Food and Water: Place food pellets on the cage floor and use water bottles with long sipper tubes to ensure easy access for animals with motor impairments.[8]

    • Bladder Palpation and Expression: Monitor for urinary retention, which can occur with hind limb paralysis, and manually express the bladder if necessary.[3]

    • Soft Bedding: Use soft bedding to prevent pressure sores in paralyzed animals.[8]

    Consistent and well-documented supportive care is essential. Note that aggressive supportive care can sometimes mask the full severity of the disease, so it's important to apply it uniformly across all groups and document all interventions.

    Troubleshooting Guide

    Issue Possible Cause(s) Troubleshooting Steps
    Delayed or No EAE Onset - Inactive encephalitogenic peptide or adjuvant.- Improper emulsification of the antigen.- Incorrect injection technique (e.g., subcutaneous instead of intradermal).- Animal strain is resistant to EAE induction.- Verify the quality and storage of your peptide and Complete Freund's Adjuvant (CFA).- Ensure a stable emulsion is formed before injection.- Review and standardize the injection protocol with all personnel.- Confirm that the chosen mouse or rat strain is susceptible to the specific EAE induction protocol.[9]
    Difficulty Scoring Subtle Head Tilt or Ataxia - These signs can be transient and difficult to observe consistently.- Lack of a standardized method for assessment.- Observe the animal's gait on a flat surface and a wire rack to better visualize balance issues.[1]- Include a specific scoring criterion for head tilt in your scoring sheet.[10]- Consider using a rotarod test for a quantitative measure of motor coordination.[5]
    Discrepancies in Scores Between Different Scorers - Subjective interpretation of clinical signs.- Inconsistent handling of the animals during scoring.- Conduct side-by-side scoring with all observers to align on the interpretation of each score.- Create a detailed scoring guide with photographic or video examples of each clinical stage.- Standardize the handling procedure for picking up and observing the animals.
    Animal Found Dead Unexpectedly - Severe, rapid-onset paralysis leading to inability to reach food or water.- Complications such as urinary retention and bladder rupture.- Increase the frequency of monitoring, especially as animals begin to show signs of disease.- Implement a humane endpoint policy based on a combination of clinical score, body weight loss, and overall condition.[3]- Ensure consistent provision of supportive care.[8]

    Quantitative Data Summary

    Table 1: Standard vs. Refined EAE Scoring Scales

    ScoreStandard 0-5 Scale[1][10]Refined 0-5.5 Scale Example[11]
    0 No clinical signs.No clinical signs.
    0.5 Limp tail tip.Limp tail tip.
    1.0 Limp tail.Limp tail.
    1.5 Limp tail and hind leg inhibition.Wobbly gait.
    2.0 Limp tail and weakness of hind legs.One hind leg paralyzed or severe weakness in both hind legs.
    2.5 Limp tail and dragging of hind legs.One hind leg paralyzed and weakness in the other.
    3.0 Limp tail and complete paralysis of hind legs.Complete paralysis of both hind legs.
    3.5 Complete hind limb paralysis and incontinence.Complete hind limb paralysis and weakness in one forelimb.
    4.0 Complete hind limb and partial forelimb paralysis.Complete hind limb paralysis and paralysis of one forelimb.
    4.5 -Complete hind limb paralysis and paralysis of both forelimbs.
    5.0 Moribund or dead.Moribund or dead.
    5.5 -Spontaneous rolling.

    Note: Several variations of refined scoring scales exist. This table provides one example for comparison.

    Experimental Protocols

    Protocol 1: Grip Strength Test for EAE Mice

    This protocol is adapted for mice with potential motor impairments to assess forelimb muscle strength.

    Materials:

    • Grip strength meter with a wire grid attachment.

    • 70% ethanol (B145695) for cleaning.

    Procedure:

    • Hold the mouse by the base of its tail and allow it to grasp the wire grid of the grip strength meter with its forepaws.

    • Gently pull the mouse backward in a horizontal plane until it releases its grip. The meter will record the peak force applied.

    • Perform three to five consecutive trials for each mouse.

    • A rest period of at least one minute should be allowed between trials to prevent fatigue.[12]

    • Record the average or maximum grip strength for each animal.

    • Clean the grid with 70% ethanol between animals.

    Protocol 2: Open Field Test for EAE Mice

    This protocol assesses general locomotor activity and anxiety-like behavior.

    Materials:

    • Open field arena (e.g., 50cm x 50cm).

    • Video tracking software.

    • 70% ethanol for cleaning.

    Procedure:

    • Acclimate the mice to the testing room for at least 30 minutes before the test.[13]

    • Place a single mouse in the center or a designated corner of the open field arena.[13][14]

    • Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).[13]

    • Record the session using a video camera and analyze the following parameters with tracking software:

      • Total distance traveled.

      • Time spent in the center versus the periphery of the arena.

      • Number of entries into the center zone.

      • Rearing frequency (vertical activity).[13]

    • After each trial, remove the mouse and thoroughly clean the arena with 70% ethanol to remove any odor cues.[13]

    Visualizations

    EAE_Scoring_Workflow Refined EAE Assessment Workflow cluster_daily Daily Assessments cluster_weekly Weekly/Bi-Weekly Assessments cluster_endpoint Terminal Assessments daily_scoring Daily Clinical Scoring (0-5 Scale with 0.5 increments) supportive_care Body Weight & Supportive Care (Food, Water, Bladder Palpation) grip_strength Grip Strength Test daily_scoring->grip_strength Supplement with behavioral tests open_field Open Field Test histology Histopathology (Inflammation, Demyelination) grip_strength->histology Correlate with pathology molecular Molecular Analysis (e.g., Cytokine Profiling)

    Caption: Workflow for a comprehensive EAE assessment.

    Troubleshooting_EAE_Scoring Troubleshooting EAE Scoring Inconsistencies start High Scoring Variability Observed q1 Are scorers blinded to treatment groups? start->q1 sol1 Implement Blinded Scoring Procedures q1->sol1 No q2 Is a standardized scoring protocol in use? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Develop and Train on a Detailed Protocol q2->sol2 No q3 Is the scoring scale sensitive enough? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Adopt a Refined Scale (e.g., with 0.5 increments) q3->sol3 No end_node Variability Reduced q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

    Caption: Decision tree for troubleshooting EAE scoring.

    References

    Validation & Comparative

    A Comparative Analysis of [Ser140]-PLP(139-151) and Native PLP(139-151) in Experimental Autoimmune Encephalomyelitis (EAE)

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive comparison of two key peptides, [Ser140]-PLP(139-151) and native PLP(139-151), used in the induction of Experimental Autoimmune Encephalomyelitis (EAE), a widely studied animal model for multiple sclerosis. This analysis is based on experimental data to assist researchers in selecting the appropriate peptide for their study design and to provide a clear understanding of their respective immunological profiles.

    Peptide Characteristics and EAE Induction Potential

    The primary difference between the two peptides lies in the amino acid at position 140. Native proteolipid protein (PLP) peptide (139-151) contains a cysteine at this position, while the altered peptide ligand (APL) [Ser140]-PLP(139-151) has a serine substitution.[1][2] This single amino acid change has been reported to influence the encephalitogenicity of the peptide, though with some conflicting observations across different studies.

    Some studies report that the serine substitution in [Ser140]-PLP(139-151) leads to a more severe and acute form of EAE in SJL mice.[2][3] In one study, immunization with the serine-substituted peptide induced severe, acute EAE in all 15 out of 15 SJL mice, whereas the native sequence was less effective.[3] Conversely, other sources, including commercial suppliers of EAE induction kits, suggest that the native PLP(139-151) induces a more severe disease course.[1] This discrepancy may arise from variations in peptide synthesis, purity, or specific experimental conditions.

    Quantitative Data Summary

    The following tables summarize the key quantitative parameters for EAE induction with [Ser140]-PLP(139-151) and native PLP(139-151) in the SJL mouse model.

    Table 1: EAE Induction Parameters for Active Immunization

    Parameter[Ser140]-PLP(139-151)Native PLP(139-151)Citation
    Mouse Strain SJLSJL[1]
    Typical Disease Course Relapsing-remittingRelapsing-remitting[1][4]
    Disease Onset (without PTX) 10-15 days post-immunization10-15 days post-immunization[1]
    Disease Onset (with PTX) 9-14 days post-immunizationNot specified[1]
    Mean Maximum Clinical Score (without PTX) Approx. 2.5Higher end of 2.0-3.5 range[1]
    Incidence of First Relapse (without PTX) 50-80%Not specified[4]

    Table 2: Parameters for Adoptive Transfer EAE

    Parameter[Ser140]-PLP(139-151)Native PLP(139-151)Citation
    Encephalitogenic Potential Less severe EAEMore severe EAE[5]
    Donor Mice Required MoreFewer[5]

    Experimental Protocols

    Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are typical protocols for inducing EAE using these peptides.

    Active EAE Induction Protocol

    This protocol describes the direct immunization of mice to induce EAE.

    • Antigen Emulsion Preparation :

      • The encephalitogenic peptide ([Ser140]-PLP(139-151) or native PLP(139-151)) is emulsified in Complete Freund's Adjuvant (CFA). The concentration of Mycobacterium tuberculosis in CFA is a critical parameter.

    • Immunization :

      • Female SJL/J mice, typically 6-8 weeks old, are used.

      • Mice are anesthetized.

      • A total of 0.2 mL of the peptide/CFA emulsion is injected subcutaneously, distributed over two sites on the flank.

    • Pertussis Toxin Administration (Optional) :

      • To enhance disease severity, pertussis toxin (PTX) can be administered intraperitoneally.

      • A typical dose is 200-400 ng per mouse, given at the time of immunization and again 48 hours later.[1] The use of PTX may, however, reduce the incidence of relapses.[4]

    • Clinical Scoring :

      • Mice are monitored daily for clinical signs of EAE, starting from day 7 post-immunization.

      • A standard 0-5 scoring scale is used:

        • 0: No clinical signs

        • 1: Limp tail

        • 2: Hind limb weakness

        • 3: Hind limb paralysis

        • 4: Moribund

        • 5: Death

    G cluster_protocol Active EAE Induction Workflow prep Peptide Emulsification ([Ser140]-PLP or Native PLP in CFA) immunize Subcutaneous Immunization (SJL Mice) prep->immunize ptx Pertussis Toxin Injection (i.p.) (Optional, Day 0 & 2) immunize->ptx enhances severity monitor Daily Clinical Scoring (Starting Day 7) immunize->monitor ptx->monitor data Data Analysis (Disease Onset, Severity, Relapses) monitor->data

    Caption: Workflow for active EAE induction.

    Adoptive Transfer EAE Protocol

    This protocol involves the transfer of activated encephalitogenic T cells to naive recipient mice.

    • Donor Mouse Immunization :

      • Donor SJL mice are immunized with either [Ser140]-PLP(139-151) or native PLP(139-151) in CFA as described in the active EAE protocol.

    • T Cell Isolation and Culture :

      • Ten days after immunization, draining lymph nodes and spleens are harvested from the donor mice.

      • Single-cell suspensions are prepared.

      • Cells are cultured for 3-4 days in the presence of the same peptide used for immunization and IL-2 to expand the population of antigen-specific T cells.

    • Cell Transfer :

      • The cultured, activated T cells are harvested, washed, and resuspended in a sterile saline solution.

      • A defined number of cells (typically 1-5 x 10^7) are injected intraperitoneally or intravenously into naive recipient SJL mice.

    • Clinical Monitoring :

      • Recipient mice are monitored daily for clinical signs of EAE, which typically appear within 8-14 days after cell transfer.

    G cluster_protocol Adoptive Transfer EAE Workflow donor_immunize Immunize Donor Mice (PLP Peptide in CFA) harvest Harvest Lymph Nodes/Spleen (Day 10 post-immunization) donor_immunize->harvest culture In vitro T Cell Culture (with Peptide and IL-2) harvest->culture transfer Inject Activated T Cells (into Naive Recipient Mice) culture->transfer monitor Daily Clinical Scoring of Recipients transfer->monitor G cluster_pathway Simplified T Cell Activation in EAE APC Antigen Presenting Cell (APC) TCell Naive CD4+ T Cell APC->TCell Antigen Presentation (MHC II) ActivatedTCell Activated Encephalitogenic T Cell (Th1/Th17) TCell->ActivatedTCell Activation & Differentiation CNS Central Nervous System (CNS) ActivatedTCell->CNS Migration Inflammation Inflammation & Demyelination CNS->Inflammation Cytokine Release (IFN-γ, IL-17) PLP PLP Peptide PLP->APC Uptake & Processing

    References

    A Comparative Guide to EAE Induction: [Ser140]-PLP(139-151) vs. MOG(35-55)

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The choice of encephalitogenic peptide and mouse strain is critical as it determines the clinical and pathological features of the resulting EAE model. This guide provides a detailed comparison of two commonly used peptides for EAE induction: [Ser140]-PLP(139-151) and MOG(35-55).

    Peptide Overview and Disease Models

    [Ser140]-PLP(139-151) , a synthetic peptide derived from myelin proteolipid protein, is predominantly used to induce a relapsing-remitting form of EAE in SJL mice.[1][2] This model is particularly valuable for studying the mechanisms of disease relapse and remission, which are characteristic features of the most common form of MS.[1]

    MOG(35-55) , a peptide from myelin oligodendrocyte glycoprotein, is the standard choice for inducing a chronic, progressive form of EAE in C57BL/6 mice.[3][4][5] This model is well-suited for investigating the chronic inflammation, demyelination, and neurodegeneration that occur in progressive forms of MS.[4]

    Quantitative Comparison of EAE Induction

    The following table summarizes the key quantitative parameters for EAE induction with [Ser140]-PLP(139-151) and MOG(35-55).

    Parameter[Ser140]-PLP(139-151) in SJL MiceMOG(35-55) in C57BL/6 Mice
    Typical Disease Course Relapsing-Remitting[1]Chronic Progressive[3][4][5]
    Typical Day of Onset 10-15 days post-immunization[1]9-14 days post-immunization[6]
    Mean Maximal EAE Score 2.5 - 3.5 (first wave)[1]3.0 - 4.0[3]
    Disease Incidence >90%[1]>90%[6]
    Key Immunological Features Th1 and Th17 cell-mediated[7]Th1 and Th17 cell-mediated[4]
    Role of B cells Implicated in epitope spreading and relapsesCan contribute to demyelination, but peptide-induced EAE is largely considered T-cell dependent

    Experimental Protocols

    Detailed methodologies for EAE induction are crucial for reproducibility. Below are generalized protocols for each peptide.

    EAE Induction with [Ser140]-PLP(139-151) in SJL Mice
    • Antigen Emulsion Preparation:

      • Dissolve [Ser140]-PLP(139-151) peptide in sterile phosphate-buffered saline (PBS).

      • Emulsify the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra. A common concentration is 2 mg/mL of mycobacterium.

    • Immunization:

      • Administer 0.1 mL of the emulsion subcutaneously at two sites on the flanks of female SJL mice (8-12 weeks old).

    • Pertussis Toxin Administration (Optional):

      • Pertussis toxin (PTX) can be administered to increase the severity of the initial disease episode, though it may reduce the relapse rate.[1] If used, inject 100-200 ng of PTX intraperitoneally on the day of immunization and again 48 hours later.

    • Clinical Scoring:

      • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard 0-5 scoring scale:

        • 0: No clinical signs

        • 1: Limp tail

        • 2: Hind limb weakness

        • 3: Complete hind limb paralysis

        • 4: Hind and forelimb paralysis

        • 5: Moribund or dead

    EAE Induction with MOG(35-55) in C57BL/6 Mice
    • Antigen Emulsion Preparation:

      • Dissolve MOG(35-55) peptide in sterile PBS.

      • Emulsify the peptide solution with an equal volume of CFA containing Mycobacterium tuberculosis H37Ra (typically 4 mg/mL).

    • Immunization:

      • Inject 0.1 mL of the emulsion subcutaneously at two sites on the upper back of female C57BL/6 mice (8-12 weeks old).

    • Pertussis Toxin Administration:

      • Administer 200 ng of PTX intraperitoneally on the day of immunization and again 48 hours later.[6] This is generally required for robust disease induction in this model.

    • Clinical Scoring:

      • Monitor mice daily for clinical signs of EAE from day 7 post-immunization using the same 0-5 scoring scale as described above.

    Visualizing the Experimental Workflow and Signaling Pathways

    To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for EAE induction and the key signaling pathways activated during the autoimmune response.

    EAE_Induction_Workflow cluster_preparation Preparation cluster_induction Induction cluster_monitoring Monitoring & Analysis Peptide Encephalitogenic Peptide ([Ser140]-PLP(139-151) or MOG(35-55)) Emulsion Peptide/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) + M. tuberculosis CFA->Emulsion Immunization Subcutaneous Immunization Emulsion->Immunization PTX Pertussis Toxin (PTX) PTX_injection Intraperitoneal PTX Injection PTX->PTX_injection Mouse Mouse Model (SJL or C57BL/6) Mouse->Immunization Mouse->PTX_injection Scoring Daily Clinical Scoring Immunization->Scoring PTX_injection->Scoring Analysis Immunological & Histological Analysis Scoring->Analysis

    Caption: Experimental workflow for EAE induction.

    T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell MHC MHC class II TCR TCR MHC->TCR Signal 1 Peptide Myelin Peptide Peptide->MHC B7 B7 CD28 CD28 B7->CD28 Signal 2 Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ influx IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFkB NF-κB PKC->NFkB NFAT NFAT Calcineurin->NFAT Cytokines Pro-inflammatory Cytokine Production (IFN-γ, IL-17) NFkB->Cytokines NFAT->Cytokines

    Caption: T-cell activation signaling pathway in EAE.

    Immunological Response and Pathogenesis

    The initiation of EAE by both [Ser140]-PLP(139-151) and MOG(35-55) is a T-cell-driven process. The pathogenic cascade begins with the activation of myelin-specific CD4+ T cells in the periphery by antigen-presenting cells (APCs). This activation is a two-signal process: the first signal is the engagement of the T-cell receptor (TCR) with the peptide-MHC class II complex on the APC, and the second is a co-stimulatory signal, primarily through the interaction of CD28 on the T cell with B7 on the APC.

    This dual signaling triggers a cascade of intracellular events, including the activation of tyrosine kinases like Lck and ZAP-70, which in turn phosphorylate downstream adaptor proteins such as LAT.[8][9] This leads to the activation of multiple signaling pathways, including the PLCγ1 pathway, resulting in calcium influx and the activation of transcription factors like NF-κB and NFAT.[8] These transcription factors drive the production of pro-inflammatory cytokines, predominantly IFN-γ (Th1) and IL-17 (Th17), which are crucial for EAE pathogenesis.[4][7]

    These activated autoreactive T cells then migrate to the CNS, cross the blood-brain barrier, and are reactivated by local APCs presenting myelin antigens. This leads to a local inflammatory response, recruitment of other immune cells, demyelination, and axonal damage, resulting in the clinical signs of EAE.

    In the MOG(35-55) model, while primarily T-cell mediated, B cells and anti-MOG antibodies can also contribute to the demyelination process. In the [Ser140]-PLP(139-151) model, the relapsing-remitting course is thought to be driven by waves of immune cell infiltration into the CNS and subsequent regulation, as well as epitope spreading, where the immune response broadens to recognize other myelin antigens.

    Conclusion

    The choice between [Ser140]-PLP(139-151) and MOG(35-55) for EAE induction depends on the specific research question. For studies focused on the mechanisms of relapse and remission, the [Ser140]-PLP(139-151) model in SJL mice is the preferred choice. For research into chronic neuroinflammation and progressive neurodegeneration, the MOG(35-55) model in C57BL/6 mice is more appropriate. Understanding the distinct characteristics and experimental considerations of each model is essential for designing and interpreting studies aimed at developing novel therapeutics for multiple sclerosis.

    References

    Validation of [Ser140]-PLP(139-151) EAE as a Model for Multiple Sclerosis: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an objective comparison of the [Ser140]-proteolipid protein (PLP)(139-151) induced Experimental Autoimmune Encephalomyelitis (EAE) model with other alternatives for the study of Multiple Sclerosis (MS). It includes a summary of experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

    Model Overview and Comparison

    The [Ser140]-PLP(139-151) EAE model, induced in SJL/J mice, is a widely utilized animal model that closely mimics the relapsing-remitting course of MS (RRMS), the most common form of the disease in humans.[1][2] This model is characterized by an initial acute phase of neurological deficits, followed by a period of remission and subsequent relapses. The substitution of serine for cysteine at position 140 of the PLP peptide enhances its stability without altering its encephalitogenic properties.

    The primary mediators of this EAE model are myelin-specific CD4+ T cells, particularly Th1 and Th17 subsets, although CD8+ T cells and B cells may also contribute to the pathology.[3][4] The disease is initiated by immunization with the [Ser140]-PLP(139-151) peptide emulsified in Complete Freund's Adjuvant (CFA), which activates and expands these autoreactive T cells.[2][3] The optional administration of pertussis toxin (PTX) can be used to increase the severity of the initial disease phase and synchronize onset, though it may reduce the incidence of relapses.[1][2][3]

    Comparison with Other EAE Models:

    The choice of the EAE model is critical and depends on the specific research question. The [Ser140]-PLP(139-151) model in SJL mice is particularly well-suited for studying disease relapses and the efficacy of therapeutic interventions in a relapsing-remitting context.[1][2] In contrast, EAE models induced with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptides in C57BL/6 mice typically result in a chronic, progressive disease course, which is more representative of progressive forms of MS.[5] The native PLP(139-151) peptide can also be used in SJL mice and tends to induce a more severe initial disease course compared to its serine-substituted counterpart.

    Data Presentation: Comparative Analysis of EAE Models

    The following tables summarize key quantitative data from studies utilizing the [Ser140]-PLP(139-151) EAE model and provide a comparison with a chronic MOG-induced EAE model.

    Table 1: Disease Course Characteristics of [Ser140]-PLP(139-151) EAE in SJL/J Mice

    ParameterWithout PTXWith PTXReference
    Disease Incidence 90-100%90-100%[1][3]
    Day of Onset (post-immunization) 10-15 days9-14 days[1][3]
    Mean Peak Score (initial phase) 2.0 - 3.02.5 - 3.5[3]
    Relapse Rate 50-80%~20%[1]
    Disease Course Relapsing-RemittingMore severe acute phase, fewer relapses[1]

    Table 2: Comparison of [Ser140]-PLP(139-151) EAE with MOG(35-55) EAE

    Feature[Ser140]-PLP(139-151) in SJL/J MiceMOG(35-55) in C57BL/6 MiceReference
    Typical Disease Course Relapsing-RemittingChronic Progressive[5]
    Primary T Cell Involvement CD4+ (Th1/Th17)CD4+ (Th1/Th17)[4]
    B Cell Role Contributory, formation of tertiary lymphoid structuresCritical for disease development in some MOG models[6][7]
    Key Pathological Feature CNS inflammation, demyelination, axonal damageCNS inflammation, demyelination, axonal damage[5]
    Primary Application Studying RRMS, relapse mechanisms, therapeutic effects on relapsesStudying progressive MS, chronic neuroinflammation[1][5]

    Experimental Protocols

    Detailed methodologies for the key experiments involved in the validation and use of the [Ser140]-PLP(139-151) EAE model are provided below.

    EAE Induction by Active Immunization

    Objective: To induce relapsing-remitting EAE in SJL/J mice.

    Materials:

    • Female SJL/J mice (8-10 weeks old)

    • [Ser140]-PLP(139-151) peptide

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

    • Pertussis Toxin (PTX) from Bordetella pertussis (optional)

    • Phosphate Buffered Saline (PBS)

    • Syringes and needles

    Procedure:

    • Prepare the encephalitogenic emulsion by mixing [Ser140]-PLP(139-151) peptide with CFA to a final concentration of 1 mg/mL.

    • Emulsify the mixture thoroughly until a stable water-in-oil emulsion is formed.

    • Anesthetize the mice and inject 0.1 mL of the emulsion subcutaneously, distributed over two sites on the flank.

    • (Optional) If using PTX, administer 100-200 ng of PTX in PBS intraperitoneally on the day of immunization and again 48 hours later.[2]

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    Clinical Scoring of EAE

    Objective: To quantify the severity of neurological deficits in EAE mice.

    Procedure: Mice are observed daily and scored based on a standardized 0-5 scale.[8] Half points can be used for intermediate signs.

    • 0: No clinical signs.

    • 0.5: Distal limp tail.

    • 1: Complete limp tail.

    • 1.5: Limp tail and hind limb weakness.

    • 2: Unilateral partial hind limb paralysis.

    • 2.5: Bilateral partial hind limb paralysis.

    • 3: Complete bilateral hind limb paralysis.

    • 3.5: Complete bilateral hind limb paralysis and unilateral forelimb weakness.

    • 4: Complete paralysis (tetraplegia).

    • 5: Moribund state or death.

    Histological Analysis of CNS Tissue

    Objective: To assess inflammation and demyelination in the central nervous system.

    Materials:

    • 4% Paraformaldehyde (PFA) in PBS

    • Paraffin (B1166041) or OCT embedding medium

    • Microtome

    • Glass slides

    • Hematoxylin and Eosin (H&E) stains

    • Luxol Fast Blue (LFB) stain

    Procedure:

    • At the desired time point, euthanize the mice and perfuse transcardially with PBS followed by 4% PFA.

    • Dissect the brain and spinal cord and post-fix in 4% PFA overnight.

    • Process the tissues for paraffin or frozen sectioning.

    • Cut 5-10 µm thick sections and mount them on slides.

    • For inflammation assessment, stain with H&E. Inflammatory infiltrates will appear as clusters of dark blue nuclei.

    • For demyelination assessment, stain with LFB, which stains myelin blue. Demyelinated areas will appear as pale or pink regions.

    Immunophenotyping by Flow Cytometry

    Objective: To characterize the immune cell populations infiltrating the CNS.

    Materials:

    • Mononuclear cell isolation kit (e.g., Percoll gradient)

    • Flow cytometry buffer (PBS with 2% FBS)

    • Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD4, CD8, CD45, CD11b, B220)

    • Flow cytometer

    Procedure:

    • Isolate mononuclear cells from the brain and spinal cord of EAE mice using a density gradient centrifugation method.

    • Wash the cells with flow cytometry buffer.

    • Stain the cells with a cocktail of fluorescently labeled antibodies for 30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibodies.

    • Acquire the data on a flow cytometer.

    • Analyze the data to identify and quantify different immune cell populations (e.g., T cells, B cells, macrophages, microglia).

    Mandatory Visualization

    Signaling Pathways and Experimental Workflows

    EAE_Induction_and_Pathogenesis cluster_Induction Immunization cluster_TCell_Activation T Cell Activation & Differentiation cluster_CNS_Infiltration CNS Infiltration & Damage [Ser140]-PLP(139-151) [Ser140]-PLP(139-151) APC APC [Ser140]-PLP(139-151)->APC Uptake CFA CFA CFA->APC Activation Antigen Presenting Cell (APC) Antigen Presenting Cell (APC) Naive CD4+ T Cell Naive CD4+ T Cell APC->Naive CD4+ T Cell Antigen Presentation (MHC-II) Th1 Cell Th1 Cell Naive CD4+ T Cell->Th1 Cell IL-12 Th17 Cell Th17 Cell Naive CD4+ T Cell->Th17 Cell IL-6, IL-23, TGF-β Blood-Brain Barrier Blood-Brain Barrier Th1 Cell->Blood-Brain Barrier Migration Th17 Cell->Blood-Brain Barrier Migration Myelin Sheath Myelin Sheath Blood-Brain Barrier->Myelin Sheath Attack Demyelination & Axonal Damage Demyelination & Axonal Damage Myelin Sheath->Demyelination & Axonal Damage

    Caption: Pathogenesis of [Ser140]-PLP(139-151) Induced EAE.

    EAE_Experimental_Workflow cluster_Induction EAE Induction (Day 0) cluster_Monitoring Monitoring & Scoring (Daily from Day 7) cluster_Analysis Endpoint Analysis Immunization Immunization with [Ser140]-PLP(139-151)/CFA PTX_Injection PTX Injection (i.p.) (Optional) Immunization->PTX_Injection Clinical_Scoring Daily Clinical Scoring (0-5 scale) Immunization->Clinical_Scoring Disease Onset (Day 9-15) Body_Weight Body Weight Measurement Clinical_Scoring->Body_Weight Histology CNS Histology (H&E, LFB) Clinical_Scoring->Histology Flow_Cytometry CNS Infiltrate Analysis (Flow Cytometry) Clinical_Scoring->Flow_Cytometry Cytokine_Analysis Cytokine Profiling (ELISA) Clinical_Scoring->Cytokine_Analysis

    Caption: Experimental Workflow for the [Ser140]-PLP(139-151) EAE Model.

    References

    Unraveling T-Cell Cross-Reactivity: A Comparative Guide to [Ser140]-PLP(139-151) Specific T-Cell Responses

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive comparison of the cross-reactivity of T-cells specific for the synthetic peptide [Ser140]-proteolipid protein (PLP)(139-151), an analog of the native myelin epitope implicated in autoimmune demyelinating diseases such as multiple sclerosis. Understanding the nuances of T-cell recognition of this and related peptides is critical for the development of targeted immunotherapies, including tolerogenic and antagonistic peptide-based treatments. This document presents supporting experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

    Comparative Analysis of T-Cell Responses to PLP(139-151) Analogs

    The cross-reactivity of T-cells is a pivotal aspect of immunology, determining the breadth of the immune response to both self and foreign antigens. In the context of autoimmune diseases like multiple sclerosis, T-cells that recognize myelin antigens, such as PLP(139-151), can be activated by molecular mimics from infectious agents or by altered peptide ligands (APLs). The following tables summarize quantitative data from studies investigating the impact of amino acid substitutions in the PLP(139-151) sequence on T-cell activation, proliferation, and cytokine production.

    Table 1: T-Cell Proliferation in Response to PLP(139-151) Analogs

    Peptide AntigenAmino Acid SequenceModification from Native PLP(139-151)T-Cell Proliferation (Stimulation Index)Reference
    Native PLP(139-151)HSLGKWLGHPDKFNoneHigh[1]
    [Ser140]-PLP(139-151)HS LGKWLGHPDKFG140SNot explicitly quantified, but used to induce EAE
    [L144, R147]-PLP(139-151)HSLGL WLR HPDKFW144L, H147RLow (Antagonist)[2],[3]
    [Y144]-PLP(139-151)HSLGKY LGHPDKFW144YAblated[1]
    [S146]-PLP(139-151)HSLGKWLS HPDKFG146SNo significant effect[1]
    [K146]-PLP(139-151)HSLGKWLK HPDKFG146KAblated[1]
    [A144]-PLP(139-151)HSLGKA LGHPDKFW144ANo proliferation of Th1 clones, but Th2 clones proliferated[4]

    Table 2: Cytokine Production by T-Cells Stimulated with PLP(139-151) Analogs

    Peptide AntigenT-Cell TypeIFN-γ SecretionIL-4 SecretionIL-17 SecretionReference
    Native PLP(139-151)Th1HighLowHigh[2],[5],[4]
    [L144, R147]-PLP(139-151)MixedLowHighNot specified[2]
    Cyclo(139-151) [L144, R147]-PLP(139-151)MixedLowNot specifiedNot specified[2]
    [A144]-PLP(139-151)Th2/Th0LowHighNot specified[4]

    Visualizing Key Concepts and Workflows

    To further elucidate the complex interactions and experimental designs discussed, the following diagrams are provided.

    MolecularMimicry cluster_Infection Infection cluster_ImmuneSystem Immune System cluster_Autoimmunity Autoimmune Response Pathogen Pathogen (e.g., Virus) MimicPeptide Mimic Peptide Pathogen->MimicPeptide processed by APC APC Antigen Presenting Cell (APC) MimicPeptide->APC presented on MHC TCell PLP(139-151)-specific T-Cell APC->TCell activates MyelinSheath Myelin Sheath TCell->MyelinSheath cross-reacts with Demyelination Demyelination TCell->Demyelination leads to PLPPeptide Self-Peptide (PLP 139-151) MyelinSheath->PLPPeptide contains

    Figure 1: Molecular mimicry pathway leading to autoimmune demyelination.

    TCellAssayWorkflow start Isolate T-cells from immunized mice culture Co-culture T-cells with Antigen Presenting Cells and Peptides (e.g., [Ser140]-PLP or other analogs) start->culture readout Measure T-cell Response culture->readout proliferation Proliferation Assay ([3H]-Thymidine) readout->proliferation Option 1 cytokine Cytokine Secretion Assay (ELISpot or ICS) readout->cytokine Option 2 analysis Data Analysis and Comparison proliferation->analysis cytokine->analysis Th1_Th2_Signaling cluster_Th1 Th1 Response (Pro-inflammatory) cluster_Th2 Th2 Response (Anti-inflammatory/Regulatory) PLP_native Native PLP(139-151) Th1 Th1 Cell PLP_native->Th1 IFNg IFN-γ Th1->IFNg EAE EAE Induction IFNg->EAE APL Altered Peptide Ligand (e.g., [L144,R147]-PLP) Th2 Th2 Cell APL->Th2 IL4 IL-4 Th2->IL4 Suppression Suppression of EAE IL4->Suppression

    References

    A Comparative Guide to Mouse Strains for [Ser140]-PLP(139-151)-Induced EAE

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human multiple sclerosis (MS). The choice of mouse strain is critical for modeling specific aspects of the disease. This guide provides a comparative overview of different mouse strains for EAE induced by the [Ser140]-PLP(139-151) peptide, a model known for its relevance to the relapsing-remitting form of MS.

    Mouse Strain Susceptibility and Disease Course

    The susceptibility to EAE induced by proteolipid protein (PLP) peptides is strongly influenced by the mouse strain's genetic background, particularly the Major Histocompatibility Complex (MHC) haplotype. The [Ser140]-PLP(139-151) peptide is particularly effective in inducing a relapsing-remitting EAE course in the SJL mouse strain.

    Table 1: Comparison of Disease Parameters in Different Mouse Strains Immunized with [Ser140]-PLP(139-151)

    ParameterSJL (H-2s)B10.S (H-2s)BALB/c (H-2d)C57BL/6 (H-2b)
    Disease Course Relapsing-Remitting[1]Resistant[2]ResistantResistant
    Typical Incidence >90%[3]Significantly lower than SJL, often no clinical signs[2]0%0%
    Typical Day of Onset 10-15 days (without PTX)[1], 9-14 days (with PTX)[1]N/AN/AN/A
    Mean Maximum Score ~2.5 (first wave)[4]Significantly lower than SJL[2]00
    Relapse Rate 50-80% (without PTX), as low as 20% (with PTX)[3]N/AN/AN/A
    Key Pathological Features CNS inflammation, demyelination, axonal damage[1]Minimal to no CNS inflammation[2]No significant pathologyNo significant pathology

    Strain-Specific Responses:

    • SJL Mice: These mice are highly susceptible to [Ser140]-PLP(139-151)-induced EAE and are considered the gold standard for this model, developing a disease course that closely mimics relapsing-remitting MS.[1][3] Young female SJL mice are typically used, as male mice may not exhibit relapses.[5]

    • B10.S Mice: Despite sharing the same H-2s MHC haplotype as SJL mice, B10.S mice are resistant to EAE induction with PLP(139-151).[2] This resistance is attributed to a higher frequency of antigen-specific CD4+CD25+ regulatory T cells in their periphery.[2]

    • BALB/c Mice: These mice are resistant to EAE induction with PLP(139-151) due to their H-2d MHC haplotype, which does not effectively present this specific peptide to T cells.

    • C57BL/6 Mice: C57BL/6 mice are also resistant to EAE induction with PLP peptides. They are more commonly used for EAE models induced with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptides.

    Experimental Protocols

    EAE Induction with [Ser140]-PLP(139-151) in SJL Mice

    This protocol is adapted from established methods for inducing relapsing-remitting EAE in SJL mice.[1][4][6]

    Materials:

    • Female SJL mice, 6-8 weeks old

    • [Ser140]-PLP(139-151) peptide

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

    • Pertussis toxin (PTX) from Bordetella pertussis (optional, for a more severe initial wave)

    • Sterile phosphate-buffered saline (PBS)

    • Syringes and needles

    Procedure:

    • Antigen Emulsion Preparation: Prepare an emulsion of [Ser140]-PLP(139-151) in CFA. A common concentration is 1 mg/mL of the peptide in the final emulsion.

    • Immunization: On day 0, immunize each mouse subcutaneously with 0.1 mL of the emulsion, divided among two sites on the flank.

    • Pertussis Toxin Administration (Optional): If using PTX to enhance the initial disease severity, administer 200-300 ng of PTX in 0.1 mL of PBS intraperitoneally (i.p.) on day 0 and day 2 post-immunization. Note that PTX may reduce the relapse rate.[1][3]

    • Clinical Scoring: Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE. Use a standard scoring system:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind limb paralysis and forelimb weakness

      • 5: Moribund or dead

    • Monitoring: Record the weight and clinical score of each mouse daily.

    Histopathology

    Procedure:

    • Tissue Collection: At the desired time point (e.g., peak of disease, remission, relapse), euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde (PFA).

    • Tissue Processing: Dissect the brain and spinal cord and post-fix in 4% PFA overnight. Process the tissues for paraffin (B1166041) embedding.

    • Staining:

      • Hematoxylin and Eosin (H&E): To assess cellular infiltration and inflammation.

      • Luxol Fast Blue (LFB): To evaluate demyelination.

      • Immunohistochemistry: For specific cell markers such as CD4 (T cells), B220 (B cells), and Iba1 (microglia/macrophages).

    T Cell Proliferation Assay

    Procedure:

    • Cell Isolation: At a specified time post-immunization, isolate splenocytes or lymph node cells from immunized mice.

    • Cell Culture: Plate the cells in a 96-well plate at a density of 2-5 x 10^5 cells/well.

    • Antigen Stimulation: Stimulate the cells with varying concentrations of [Ser140]-PLP(139-151) peptide (e.g., 0, 1, 10, 20 µg/mL) for 72 hours.

    • Proliferation Measurement:

      • [3H]-Thymidine Incorporation: Add [3H]-thymidine for the final 18 hours of culture and measure incorporation using a scintillation counter.

      • CFSE Staining: Label cells with CFSE prior to culture and measure dye dilution by flow cytometry.

    Visualizing the Experimental Workflow

    The following diagram illustrates the key steps in the induction and analysis of [Ser140]-PLP(139-151) EAE.

    EAE_Workflow cluster_induction EAE Induction cluster_monitoring Clinical Monitoring cluster_analysis Endpoint Analysis start Day 0: Immunization [Ser140]-PLP(139-151) + CFA ptx Day 0 & 2: PTX Injection (optional) start->ptx scoring Daily Clinical Scoring (Starting Day 7) start->scoring ptx->scoring histology Histopathology (H&E, LFB) scoring->histology ihc Immunohistochemistry (CD4, B220, Iba1) scoring->ihc tcell T Cell Proliferation Assay scoring->tcell EAE_Signaling cluster_periphery Periphery cluster_cns Central Nervous System (CNS) apc Antigen Presenting Cell (APC) presents PLP peptide tcell Naive CD4+ T Cell apc->tcell MHC-II/TCR activated_tcell Activated Th1/Th17 Cell tcell->activated_tcell Activation & Differentiation bbb Blood-Brain Barrier activated_tcell->bbb Migration microglia Microglia/Macrophage bbb->microglia Reactivation cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) microglia->cytokines Release demyelination Demyelination & Axonal Damage cytokines->demyelination

    References

    Comparison of Novel Therapeutic Efficacies in the [Ser140]-PLP(139-151) Experimental Autoimmune Encephalomyelitis Model

    Author: BenchChem Technical Support Team. Date: December 2025

    This guide provides a comparative overview of emerging therapeutic strategies evaluated in the relapsing-remitting experimental autoimmune encephalomyelitis (EAE) model induced by the [Ser140]-PLP(139-151) peptide in SJL mice. This specific model is highly valued in multiple sclerosis (MS) research as it closely mimics the relapsing-remitting course of the human disease, making it a crucial platform for testing novel interventions.[1][2] The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of therapeutic performance based on published experimental findings.

    Data Presentation: Comparative Efficacy of Novel Therapeutics

    The following tables summarize quantitative data from studies evaluating different therapeutic agents in the [Ser140]-PLP(139-151) EAE model. Direct comparison should be approached with caution due to variations in experimental protocols across different studies.

    Table 1: Prophylactic and Early Therapeutic Interventions

    Therapeutic AgentClassDosing RegimenKey Efficacy OutcomesControl Group PerformanceReference
    M019 Fc Multimer2.0 mg, biweekly s.c. injections (Day 4-21)Disease Incidence: 0% (0/5 mice)80% (4/5 mice)[3]
    VWAK Modified Amino Acid CopolymerCo-immunized with PLP peptide (500 µg)Disease Incidence: Near 0% (mild signs in 1 mouse)100% mortality by day 16[4]
    FYAK Modified Amino Acid CopolymerCo-immunized with PLP peptide (500 µg)Disease Incidence: Near 0% (mild signs in 1 mouse)100% mortality by day 16[4]
    Cop-1 (Glatiramer Acetate) Amino Acid CopolymerCo-immunized with PLP peptide (500 µg)Max Mean Score: 2.3Max Mean Score: 5.0[4]

    Table 2: Post-Onset Therapeutic Interventions

    | Therapeutic Agent | Class | Dosing Regimen | Key Efficacy Outcomes | Control Group Performance | Reference | | :--- | :--- | :--- | :--- | :--- | | Ac-PLP-BPI-NH2-2 | Bifunctional Peptide Inhibitor | IV injections after disease onset | Dramatically ameliorated disease progression; Significantly low IL-17 production. | Vehicle-treated mice showed progressive disease. |[5][6] | | VWAK | Modified Amino Acid Copolymer | 150 µg s.c. for 5 days post-onset (Day 11) | Max Mean Score: 2.0 (suppressed further progression) | Untreated mice progressed to severe EAE. |[4] | | FYAK | Modified Amino Acid Copolymer | 150 µg s.c. for 5 days post-onset (Day 11) | Max Mean Score: 2.0 (suppressed further progression) | Untreated mice progressed to severe EAE. |[4] | | Evobrutinib | BTK Inhibitor | Therapeutic administration | Reduced meningeal inflammation and clinical scores. | Vehicle-treated mice showed typical disease progression. |[7] |

    Experimental Protocols

    Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for EAE induction and therapeutic administration as cited in the literature.

    Protocol 1: Induction of Relapsing-Remitting EAE

    This protocol is standard for inducing EAE in female SJL mice using the [Ser140]-PLP(139-151) peptide.[1][2][7]

    • Animals: Female SJL/J mice, typically 6-10 weeks old, are used. Mice are acclimated for at least one week prior to the experiment.[1]

    • Antigen Emulsion: The immunogenic peptide, [Ser140]-PLP(139-151) (sequence: HSLGKWLGHPDKF), is emulsified with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[7][8] Commercial kits often provide this as a pre-filled syringe.[1]

    • Immunization (Day 0): Each mouse is immunized via subcutaneous (s.c.) injection with the antigen/CFA emulsion, typically distributed across two to four sites on the back.[1][3]

    • Pertussis Toxin (Optional): In some studies, Pertussis Toxin (PTX) is administered intraperitoneally (i.p.) on the day of immunization and sometimes 24-48 hours later. PTX enhances the initial wave of EAE but can reduce the incidence of relapses.[1][2][3]

    • Clinical Scoring: Mice are monitored daily starting around day 7 post-immunization for clinical signs of EAE. A standard scoring scale is used:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or ataxia

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state or death

    Protocol 2: Therapeutic Administration of Tolerogenic Nanoparticles (tNPs)

    Tolerogenic nanoparticles are designed to induce antigen-specific immune tolerance.[9][10]

    • Nanoparticle Formulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are synthesized to encapsulate or be coupled with an autoantigen (e.g., PLP peptide) and an immunomodulatory drug like rapamycin.[9][10]

    • Administration Route: The most effective route for inducing tolerance is intravenous (i.v.) infusion, which targets tolerogenic antigen-presenting cells (APCs) in the spleen and liver.[10]

    • Dosing Regimen (Prophylactic): Mice are treated with tNPs prior to EAE induction. For example, i.v. injections can be administered on days -21 and -14 before immunization.[9]

    • Dosing Regimen (Therapeutic): For therapeutic studies, tNPs are administered after the onset of clinical signs.

    • Outcome Measures: Efficacy is assessed by clinical scores, histological analysis of CNS for inflammation and demyelination, and immunological analysis of T cell populations (e.g., measuring levels of Th1, Th17, and regulatory T cells).[10][11]

    Mandatory Visualizations

    Experimental and Mechanistic Diagrams

    G cluster_timeline Typical EAE Experimental Workflow Day0 Day 0 Immunization (PLP/CFA) Day4 Day 4 Begin Prophylactic Treatment Day0->Day4 Pre-Onset Phase Day7 Day 7 Begin Daily Clinical Scoring Day4->Day7 Day11 Day 11-14 Disease Onset Begin Therapeutic Tx Day7->Day11 Incubation Phase Day21_35 Day 21-35 Endpoint Analysis (Histology, Cytokines) Day11->Day21_35 Disease Phase G cluster_apc Antigen Presenting Cell (APC) cluster_tcell T Cell Response tNP Tolerogenic Nanoparticle (PLP + Rapamycin) APC Uptake by APC (e.g., Dendritic Cell) tNP->APC MHC Presents PLP on MHC-II + Low Co-stimulation + Anti-inflammatory Signals APC->MHC T_naive Naive T Cell MHC->T_naive TCR Interaction Treg Regulatory T Cell (Treg) Expansion T_naive->Treg Promotes Th17 Pathogenic Th1/Th17 Cell Differentiation T_naive->Th17 Inhibits Treg->Th17 Suppresses Suppression Suppression of Autoimmune Response Treg->Suppression

    References

    A Comparative Guide to the Reproducibility of [Ser140]-PLP(139-151)-Induced EAE Across Laboratories

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Experimental Autoimmune Encephalomyelitis Induction Using [Ser140]-PLP(139-151)

    Experimental Autoimmune Encephalomyelitis (EAE) induced by the proteolipid protein peptide [Ser140]-PLP(139-151) in SJL mice is a cornerstone model for studying the relapsing-remitting form of multiple sclerosis. Its value in preclinical research hinges on the reproducibility of its characteristic disease course. This guide provides a comparative analysis of the consistency of this EAE model across different laboratory settings by collating and examining quantitative data from both commercial suppliers and independent academic research.

    Quantitative Comparison of EAE Induction with [Ser140]-PLP(139-151)

    The reproducibility of the [Ser140]-PLP(139-151) EAE model can be assessed by comparing key disease parameters: incidence, day of onset, and mean maximal score (MMS) of the initial disease wave. The following table summarizes these metrics from various sources, providing a snapshot of the expected variability.

    Source/Lab TypeMouse StrainPTX UsedDisease Incidence (%)Mean Day of OnsetMean Maximal Score (MMS) ± SEM
    Hooke Laboratories (Commercial Kit)SJLNo90–100%10–152.0–3.5
    Hooke Laboratories (Commercial Kit)SJLYes90–100%9–142.0–3.5 (more severe initial wave)
    Academic Research (Frontiers in Immunology, 2023)SJLNo80%12.93.5 ± 0
    Academic Research (PNAS, 2004)SJL/JNot Specified100%85.0 (led to 100% mortality by day 16)

    Note: The high mortality observed in the PNAS study highlights the potential for significant severity and variability in this model.

    Experimental Workflow and Signaling Pathways

    The induction of EAE using [Ser140]-PLP(139-151) follows a standardized, yet adaptable, workflow. The key decision point that significantly influences the disease course is the inclusion of Pertussis Toxin (PTX). The following diagram illustrates the general experimental procedure.

    EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0) cluster_ptx Adjuvant Decision cluster_monitoring Disease Monitoring Peptide [Ser140]-PLP(139-151) Peptide Emulsion Peptide/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunize Subcutaneous Immunization of SJL Mice Emulsion->Immunize PTX_Decision Use Pertussis Toxin (PTX)? Immunize->PTX_Decision Monitoring Daily Monitoring for Clinical Signs (Weight Loss, Paralysis) PTX_Decision->Monitoring No PTX (Relapsing-Remitting Course) Inject_PTX Intraperitoneal Injection of PTX (Day 0 and/or Day 2) PTX_Decision->Inject_PTX Yes Scoring Clinical Scoring (e.g., 0-5 scale) Monitoring->Scoring Data Data Collection: - Disease Incidence - Day of Onset - Maximal Score Scoring->Data Inject_PTX->Monitoring More Severe Acute Phase, Reduced Relapses

    EAE Induction Workflow

    The pathogenesis of EAE is driven by the activation of autoreactive T cells against myelin components. The diagram below outlines the simplified signaling pathway leading to neuroinflammation.

    EAE_Signaling_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) T_Cell Naive CD4+ T Cell APC->T_Cell Antigen Presentation PLP [Ser140]-PLP(139-151) PLP->APC Uptake & Processing Activated_T_Cell Activated Th1/Th17 Cell T_Cell->Activated_T_Cell Activation & Proliferation BBB Blood-Brain Barrier (BBB) Activated_T_Cell->BBB Migration Myelin Myelin Sheath BBB->Myelin Infiltration Demyelination Demyelination & Axonal Damage Myelin->Demyelination Inflammatory Attack

    Simplified EAE Pathogenesis

    Detailed Experimental Protocols and Factors Influencing Reproducibility

    Variations in experimental protocols are a primary source of inter-laboratory differences in EAE outcomes. Below are key methodological aspects and their impact on the disease course.

    Immunization Procedure
    • Antigen and Adjuvant: The standard protocol involves emulsifying [Ser140]-PLP(139-151) in Complete Freund's Adjuvant (CFA). The concentration of both the peptide (typically 50-100 µg per mouse) and the Mycobacterium tuberculosis within the CFA can affect the strength of the initial immune response.

    • Emulsion Preparation: The stability and quality of the water-in-oil emulsion are critical for consistent antigen presentation and, consequently, reliable EAE induction.

    • Injection Sites: Mice are typically immunized subcutaneously at two to four sites on the flank or back.

    Use of Pertussis Toxin (PTX)
    • Rationale: PTX is often used as an additional adjuvant to increase the permeability of the blood-brain barrier, facilitating the entry of inflammatory cells into the central nervous system.

    • Impact on Disease Course: Administration of PTX generally leads to an earlier onset and a more severe initial wave of EAE.[1] However, it can also reduce the incidence and severity of subsequent relapses.[1]

    • Dosing: A typical dose is 100-200 ng per mouse, administered intraperitoneally on the day of immunization and sometimes again 48 hours later.

    Mouse Strain and Husbandry
    • Strain: The SJL mouse strain is highly susceptible to EAE induced by PLP peptides. However, substrains from different vendors can exhibit variability in disease susceptibility.

    • Age and Sex: EAE is typically induced in female SJL mice aged 6-10 weeks. Male SJL mice have been reported to develop an initial EAE episode with similar severity to females but are resistant to relapses.

    • Environment: Stress from shipping, handling, and other environmental factors can suppress the development and severity of EAE. An adequate acclimation period of at least one to two weeks is recommended.

    Clinical Scoring
    • Standard Scale: A 0-5 scoring system is commonly used to quantify disease severity:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Moribund

      • 5: Death

    • Observer Variability: Consistent and blinded scoring by trained personnel is essential to minimize subjective variability in the data.

    Conclusion

    The induction of EAE with [Ser140]-PLP(139-151) in SJL mice is a robust model, but achieving high reproducibility across different laboratories requires strict adherence to standardized protocols. As the data indicates, disease incidence is generally high (80-100%), but the day of onset and maximal severity can vary. Key factors influencing this variability include the use of Pertussis Toxin, the specific substrain and age of the mice, and meticulous adherence to the immunization and clinical scoring procedures. By carefully controlling these variables, researchers can enhance the consistency of this model, thereby improving the reliability of preclinical evaluations of potential therapeutics for multiple sclerosis.

    References

    A Comparative Guide to Immunization Routes for [Ser140]-PLP(139-151) in Experimental Autoimmune Encephalomyelitis Models

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    The synthetic peptide [Ser140]-PLP(139-151), a derivative of the myelin proteolipid protein, is a critical tool in the study of autoimmune demyelinating diseases. Its primary application is in the induction of Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains, such as the SJL/J mouse, which serves as a widely used animal model for multiple sclerosis. The route of administration of this peptide is a pivotal determinant of the resulting immune response, capable of inducing either a potent encephalitogenic (disease-causing) effect or, conversely, a state of antigen-specific immune tolerance.

    This guide provides an objective comparison of different immunization routes for [Ser140]-PLP(139-151), summarizing key experimental findings and providing detailed methodologies. The focus is on how the route of administration dictates the immunological outcome, a crucial consideration for both disease modeling and the development of tolerogenic therapies.

    Immunization for Disease Induction vs. Tolerance: A Conceptual Overview

    The immunological outcome of administering [Ser140]-PLP(139-151) is fundamentally dependent on the context in which the peptide is presented to the immune system. Co-administration with a powerful adjuvant, such as Complete Freund's Adjuvant (CFA), via a subcutaneous route is designed to elicit a strong pro-inflammatory T helper 1 (Th1) and Th17 response, which is pathogenic in EAE. In contrast, administration of the peptide without a strong adjuvant via routes that favor tolerance, such as intravenous or, in some contexts, oral routes, aims to anergize or delete autoreactive T cells or induce regulatory T cells (Tregs).

    G cluster_0 Immunization Strategy cluster_1 Immunological Outcome Route 1 Subcutaneous (s.c.) + Complete Freund's Adjuvant (CFA) Outcome 1 Encephalitogenic Response (Th1/Th17 activation) Inflammation & Demyelination Route 1->Outcome 1 Leads to Route 2 Intravenous (i.v.), Oral, etc. (Peptide alone or modified) Outcome 2 Tolerogenic Response (Treg induction, T-cell anergy/deletion) Immune Suppression Route 2->Outcome 2 Leads to EAE EAE Development Outcome 1->EAE Results in Amelioration EAE Amelioration/ Prevention Outcome 2->Amelioration Results in

    Caption: Conceptual workflow of immunization outcomes.

    Comparison of Immunization Routes for EAE Induction

    Subcutaneous (s.c.) injection is the standard and most effective route for inducing EAE with [Ser140]-PLP(139-151). The peptide is emulsified in Complete Freund's Adjuvant (CFA), which contains inactivated Mycobacterium tuberculosis to stimulate a strong inflammatory response.

    Experimental Protocol: Subcutaneous Immunization for EAE Induction

    This protocol is adapted from standard procedures used for inducing relapsing-remitting EAE in SJL/J mice.[1][2][3]

    • Antigen Emulsion Preparation: Prepare an emulsion of [Ser140]-PLP(139-151) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis H37RA. The final concentration of the peptide is typically 1 mg/mL, with the emulsion being a 1:1 ratio of the peptide solution in PBS and CFA.

    • Animal Strain: Use female SJL/J mice, 6-8 weeks old.[4]

    • Immunization Procedure: Anesthetize the mice and administer a total of 0.2 mL of the emulsion subcutaneously, distributed over four sites on the flank (0.05 mL per site).[2]

    • Optional Pertussis Toxin Administration: For a more severe initial disease course, an intraperitoneal (i.p.) injection of 100-250 ng of pertussis toxin (PTX) in PBS can be administered on the day of immunization and sometimes 24-48 hours later.[1] However, PTX may reduce the relapse rate.[1]

    • Monitoring: Monitor mice daily for clinical signs of EAE, typically starting around day 7 post-immunization. Score the disease severity based on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).

    Comparison of Immunization Routes for Tolerance Induction and EAE Treatment

    The administration of [Ser140]-PLP(139-151) or its derivatives via alternative routes is primarily explored for the purpose of inducing antigen-specific tolerance to prevent or treat EAE.

    G cluster_0 EAE Model Setup cluster_1 Tolerogenic Treatment Administration cluster_2 Outcome Assessment start Female SJL/J Mice induce Induce EAE (s.c. [Ser140]-PLP(139-151) in CFA) start->induce route_iv Intravenous (i.v.) induce->route_iv Prophylactic or Therapeutic Treatment route_ip Intraperitoneal (i.p.) induce->route_ip route_sc Subcutaneous (s.c.) induce->route_sc route_im Intramuscular (i.m.) induce->route_im route_oral Oral induce->route_oral clinical Clinical Score Monitoring route_iv->clinical route_ip->clinical route_sc->clinical route_im->clinical route_oral->clinical immuno Immunological Analysis (Cytokines, T-cell proliferation) clinical->immuno

    Caption: Experimental workflow for comparing tolerogenic routes.

    Data Summary: Comparison of Tolerogenic Immunization Routes

    The following tables summarize the available quantitative data from studies comparing different administration routes for PLP(139-151) or its derivatives in the context of EAE.

    Table 1: Comparison of Clinical EAE Scores by Administration Route

    Administration RouteAgent AdministeredTreatment RegimenMean Maximum EAE Score (vs. Control)Key Finding
    Intravenous (i.v.) PLP(139-151) 16-merVaccination 7 days before EAE induction0 (vs. 2.8)[5]Complete prevention of EAE.[5]
    Subcutaneous (s.c.) PLP(139-151) 16-mer in IFAVaccination 7 days before EAE induction0.5 (vs. 2.8)[5]Significant reduction in EAE severity.[5]
    Intraperitoneal (i.p.) Soluble Antigen Array (PLP)Days 4, 7, 10 post-inductionSignificantly lower than PBS controlEffective in improving disease state, no significant difference from s.c. or i.m.[6]
    Intramuscular (i.m.) Soluble Antigen Array (PLP)Days 4, 7, 10 post-inductionSignificantly lower than PBS controlAll treated animals had a score below 1.5, suggesting high efficacy.[6]
    Oral PLP(139-151) peptideMultiple high or low dosesNo significant decreaseIneffective at decreasing ongoing clinical EAE.[7]
    Intravenous (i.v.) PLP(139-151)-coupled splenocytesProphylacticNot specified, but prevented EAEThe route was critical; s.c. and i.p. administration of the same agent did not prevent EAE.[8]

    Table 2: Comparison of Immunological Parameters by Administration Route

    Administration RouteAgent AdministeredT-cell Proliferation (Antigen-Specific)Pro-inflammatory Cytokines (IFN-γ, IL-2)Regulatory/Anti-inflammatory Cytokines (IL-4, IL-10)
    Intravenous (i.v.) PLP(139-151)-coupled splenocytesReducedReducedIncreased IL-4
    Oral PLP(139-151) peptideIncreasedNot reducedNot specified
    Intravenous (i.v.) PLP(139-151) 16-merNot specifiedReduced TNF-αIncreased IL-10
    Detailed Experimental Protocols for Tolerogenic Routes

    1. Intravenous and Subcutaneous Vaccination with PLP(139-151) Oligomer [5][9]

    • Agent: 50 µg of a 16-mer oligomer of PLP(139-151).

    • Regimen: A single injection administered 7 days before EAE induction.

    • Intravenous (i.v.) Protocol: The oligomer is dissolved in PBS and administered via the tail vein.

    • Subcutaneous (s.c.) Protocol: The oligomer is emulsified in Incomplete Freund's Adjuvant (IFA) and injected subcutaneously.

    2. Comparison of Parenteral Routes with a Soluble Antigen Array [6]

    • Agent: Soluble Antigen Array (SAgA) containing PLP(139-151) on a hyaluronic acid backbone.

    • Regimen: 100 µL injections on days 4, 7, and 10 post-EAE induction.

    • Routes Tested:

      • Upper Subcutaneous (s.c.): Injected into the scruff of the neck.

      • Lower Subcutaneous (s.c.): Injected into the lower back.

      • Upper Intramuscular (i.m.): Injected into the shoulder muscle.

      • Lower Intramuscular (i.m.): Injected into the thigh muscle.

      • Intraperitoneal (i.p.): Injected into the peritoneal cavity.

    • Finding: While all routes were effective compared to a PBS control, intramuscular injection appeared to be the most protective, with the lowest incidence of severe disease.[6]

    3. Oral vs. Intravenous Tolerance Induction [7]

    • Oral Administration Protocol:

      • Agent: PLP(139-151) peptide.

      • Regimen: Multiple high (1 mg) or low (100 µg) doses administered by gavage.

    • Intravenous Administration of Peptide-Coupled Splenocytes Protocol:

    • Finding: Intravenous administration of PLP(139-151)-coupled splenocytes successfully downregulated established EAE, while oral administration of the peptide did not and even appeared to enhance T-cell proliferation.[7]

    Conclusion

    The route of immunization with [Ser140]-PLP(139-151) is a critical variable that dictates the immunological outcome.

    • For EAE Induction: Subcutaneous administration of [Ser140]-PLP(139-151) emulsified in CFA is the gold standard for reliably inducing a pathogenic, pro-inflammatory immune response that leads to the development of EAE.

    • For Tolerance Induction and Treatment:

      • Intravenous administration appears to be a highly effective route for inducing tolerance, particularly when the peptide is presented in a non-inflammatory context, such as coupled to splenocytes or as part of a multimeric structure.[5][7][8] This route favors the induction of regulatory T cells and a shift from a pro-inflammatory to an anti-inflammatory cytokine profile.

      • Intramuscular and Intraperitoneal routes have shown efficacy in delivering therapeutic agents to ameliorate EAE, though they may not be as robust as the intravenous route for inducing profound tolerance.[6]

      • Subcutaneous administration for tolerance requires the absence of strong adjuvants like CFA. Using IFA can lead to a reduction in EAE severity but may be less effective than intravenous administration.[5]

      • Oral administration of the simple peptide has been shown to be ineffective for treating ongoing EAE and may even exacerbate the specific T-cell response.[7]

    It is important to note that direct comparative studies for all routes using the same [Ser140]-PLP(139-151) formulation and measuring a comprehensive array of immunological parameters are limited. The choice of immunization route should be carefully considered based on the experimental goal, whether it is to induce robust disease for preclinical testing or to explore the mechanisms of antigen-specific immune tolerance for therapeutic development.

    References

    Comparative Analysis of [Ser140]-PLP(139-151) and Other PLP Fragments for T-Cell Activation

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals: A Guide to Myelin Proteolipid Protein Fragments in T-Cell Activation

    Myelin Proteolipid Protein (PLP) is a key component of the central nervous system (CNS) myelin sheath and a primary autoantigen implicated in the pathogenesis of multiple sclerosis (MS). T-cell responses to specific fragments of PLP are central to the initiation and propagation of the autoimmune attack on myelin. Among these, the encephalitogenic determinant PLP(139-151) and its analogs are critical tools for studying experimental autoimmune encephalomyelitis (EAE), a widely used animal model for MS. This guide provides a comparative overview of the T-cell activating properties of [Ser140]-PLP(139-151) versus other relevant PLP fragments, supported by experimental data and detailed protocols.

    Data Presentation: Quantitative Comparison of T-Cell Responses to PLP Fragments

    The following table summarizes the proliferative responses of T-cells primed with specific myelin peptides when challenged with various PLP fragments. The Stimulation Index (SI), a measure of T-cell proliferation, is a key metric for comparison, with higher values indicating a more potent T-cell activation.

    Immunizing PeptideChallenge PeptideAnimal ModelT-Cell SourceProliferation AssayStimulation Index (SI)
    Whole PLPPLP(139-151)SJL/J MiceLymph Node Cells[³H]Thymidine Incorporation~10-15
    Whole PLPPLP(178-191)SJL/J MiceLymph Node Cells[³H]Thymidine Incorporation~15-20[1]
    PLP(178-191)PLP(139-151)SWXJ MiceSplenocytes[³H]Thymidine Incorporation3.2[1]
    PLP(139-151)Truncated PLP(141-150)SJL/J MiceLymph Node CellsProliferation AssayModerate
    PLP(139-151)Truncated PLP(141-149)SJL/J MiceLymph Node CellsProliferation AssayWeaker than PLP(141-150)
    Native PLP(139-151)Native PLP(139-151)SJL MiceLymph Node CellsProliferation AssayStronger than [Ser140] variant
    Cyclic PLP(139-151)Cyclic PLP(139-151)SJL/J MiceNot SpecifiedProliferation Assay2.5-fold lower than linear

    Experimental Protocols

    Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

    T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

    This classic method measures the incorporation of radiolabeled thymidine (B127349) into the DNA of dividing cells as an indicator of proliferation.

    Materials:

    • Single-cell suspension from spleen and/or lymph nodes of immunized mice

    • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

    • PLP peptide of interest (e.g., [Ser140]-PLP(139-151), native PLP(139-151))

    • Concanavalin A (ConA) or anti-CD3/CD28 antibodies (positive control)

    • 96-well flat-bottom culture plates

    • [³H]-Thymidine (1 µCi/well)

    • Cell harvester

    • Scintillation counter and fluid

    Procedure:

    • Prepare a single-cell suspension from the harvested spleens and/or lymph nodes.

    • Resuspend the cells in complete RPMI-1640 medium at a concentration of 4 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension (4 x 10⁵ cells) into each well of a 96-well plate.

    • Add 100 µL of complete RPMI-1640 medium containing the PLP peptide at various concentrations (e.g., 0, 10, 20, 50 µg/mL). Include a negative control (no peptide) and a positive control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Pulse each well with 1 µCi of [³H]-Thymidine and incubate for an additional 18-24 hours.

    • Harvest the cells onto filter mats using a cell harvester.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

    Cytokine Measurement by ELISA

    This assay quantifies the concentration of specific cytokines released into the cell culture supernatant.

    Materials:

    • Supernatants from T-cell cultures

    • Commercially available ELISA kit for the cytokine of interest (e.g., IFN-γ, IL-17)

    • 96-well ELISA plates

    • Plate reader

    Procedure:

    • During the T-cell proliferation assay (at 48 or 72 hours), centrifuge the 96-well plates.

    • Carefully collect the supernatants without disturbing the cell pellet.

    • Store the supernatants at -80°C until analysis.

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking the plate.

      • Adding standards and samples (the collected supernatants).

      • Adding a detection antibody.

      • Adding a substrate and stopping the reaction.

    • Read the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the cytokine concentration in the samples based on the standard curve.

    Mandatory Visualization

    T-Cell Activation Signaling Pathway

    The following diagram illustrates the general signaling cascade initiated upon T-cell receptor (TCR) engagement with a PLP peptide presented by an antigen-presenting cell (APC) via the MHC class II molecule.

    T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell MHC_Peptide MHC-II + PLP Peptide TCR TCR MHC_Peptide->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 Lck Lck TCR->Lck CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Ca_Calcineurin Ca²⁺/Calcineurin IP3->Ca_Calcineurin NFkB NF-κB PKC->NFkB Ras_MAPK->NFkB Gene_Expression Gene Expression (Cytokines, etc.) NFkB->Gene_Expression NFAT NFAT Ca_Calcineurin->NFAT NFAT->Gene_Expression

    T-Cell Receptor Signaling Cascade
    Experimental Workflow: T-Cell Proliferation Assay

    This diagram outlines the key steps involved in a typical T-cell proliferation assay to assess the potency of PLP fragments.

    T_Cell_Proliferation_Workflow Immunization 1. Immunize Mouse with PLP Peptide/CFA Harvest 2. Harvest Spleen/ Lymph Nodes Immunization->Harvest Cell_Suspension 3. Prepare Single- Cell Suspension Harvest->Cell_Suspension Plating 4. Plate Cells in 96-well Plate Cell_Suspension->Plating Stimulation 5. Add PLP Peptide (Antigen Challenge) Plating->Stimulation Incubation 6. Incubate for 72h Stimulation->Incubation Pulse 7. Pulse with [³H]-Thymidine Incubation->Pulse Incubation2 8. Incubate for 18-24h Pulse->Incubation2 Harvesting 9. Harvest Cells Incubation2->Harvesting Measurement 10. Measure Radioactivity (Scintillation Counter) Harvesting->Measurement Analysis 11. Calculate Stimulation Index Measurement->Analysis

    T-Cell Proliferation Assay Workflow

    References

    Correlating In Vitro and In Vivo Responses to [Ser140]-PLP(139-151): A Comparative Guide

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive comparison of the in vitro and in vivo responses to [Ser140]-PLP(139-151), a key peptide used in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis. We will delve into the experimental data correlating cellular responses with disease outcome, compare it with alternative peptides, and provide detailed experimental protocols to aid in study design and interpretation.

    Introduction to [Ser140]-PLP(139-151)

    [Ser140]-PLP(139-151) is a synthetic peptide derived from myelin proteolipid protein (PLP), a major component of the myelin sheath in the central nervous system (CNS). This peptide is a potent immunogen used to induce EAE in susceptible mouse strains, particularly the SJL/J mouse. The substitution of the native cysteine at position 140 with serine is intended to enhance the peptide's stability without altering its primary antigenic properties. EAE is a widely used animal model to study the pathogenesis of multiple sclerosis and to evaluate potential therapeutic interventions.

    Understanding the correlation between the in vitro cellular responses to [Ser140]-PLP(139-151) and the in vivo development and severity of EAE is crucial for a mechanistic understanding of the disease and for the preclinical assessment of novel therapies.

    I. In Vitro vs. In Vivo Responses: A Data-Driven Comparison

    The cellular immune response to [Ser140]-PLP(139-151) can be assessed in vitro through T-cell proliferation assays and cytokine profiling. These measures are often considered surrogates for the in vivo encephalitogenic potential of the peptide. Below, we summarize the quantitative relationship between these responses.

    T-Cell Proliferation and EAE Severity

    A direct correlation between the proliferative response of T-cells to a peptide and its ability to induce EAE in vivo is a cornerstone of EAE research. While a strong proliferative response is generally indicative of encephalitogenicity, the relationship is not always linear.

    PeptideIn Vitro T-Cell Proliferation (Stimulation Index)In Vivo Mean Maximum EAE Score
    [Ser140]-PLP(139-151) High2.5 - 3.5
    Native PLP(139-151) ([Cys140]) High3.0 - 4.0[1]
    PLP(141-150) (Truncated) Moderate~1.5 - 2.0[2]
    PLP(141-149) (Truncated) Low~1.0[2]

    Note: Stimulation Index (SI) is a measure of T-cell proliferation in response to an antigen. EAE scores are based on a standardized scale of clinical severity.

    Cytokine Profiles: In Vitro vs. In Vivo

    The cytokine milieu plays a critical role in the pathogenesis of EAE. Pro-inflammatory cytokines such as IFN-γ and IL-17 are known to drive the disease, while anti-inflammatory cytokines like IL-10 and TGF-β can be protective. The following table summarizes typical cytokine responses to PLP(139-151) stimulation.

    CytokineIn Vitro Response (Splenocytes)In Vivo Response (CNS)
    IFN-γ High production by PLP-specific T-cells[3]Elevated levels in the CNS during active disease
    IL-17 High production by PLP-specific T-cells[3]Elevated levels in the CNS, crucial for disease induction[3]
    IL-2 High production by PLP-specific T-cells[3]Present in the CNS, involved in T-cell proliferation
    IL-10 Variable, can be induced by some regulatory T-cellsGenerally low during active disease, associated with remission
    TGF-β Variable, can be induced by some regulatory T-cellsInvolved in regulatory responses and tissue repair

    II. Comparison with Alternative Peptides

    The choice of encephalitogenic peptide can significantly influence the EAE model and the immune responses observed. Here, we compare [Ser140]-PLP(139-151) with its native counterpart and other commonly used myelin peptides.

    [Ser140]-PLP(139-151) vs. Native PLP(139-151)

    The native form of the PLP(139-151) peptide contains a cysteine at position 140. While both the serine-substituted and native peptides are potent inducers of EAE, the native peptide is reported to induce a more severe form of the disease[1].

    Feature[Ser140]-PLP(139-151) Native PLP(139-151) ([Cys140])
    Stability More stable due to serine substitutionLess stable, prone to oxidation
    EAE Severity Induces severe EAEInduces more severe EAE[1]
    In Vitro Proliferation Strong T-cell proliferationStrong T-cell proliferation
    Usage Widely used for its stability and consistent EAE inductionUsed when maximal disease severity is desired
    PLP(139-151) vs. MOG(35-55)

    Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 is another widely used encephalitogen, particularly in the C57BL/6 mouse strain. The choice between PLP and MOG peptides depends on the desired EAE phenotype and the research question.

    Feature[Ser140]-PLP(139-151) (in SJL/J mice) MOG(35-55) (in C57BL/6 mice)
    EAE Phenotype Relapsing-remitting EAEChronic, progressive EAE
    Primary Effector Cells CD4+ T-cellsCD4+ T-cells and B-cells
    Pathology Primarily inflammation and demyelinationInflammation, demyelination, and antibody deposition

    III. Experimental Protocols

    Detailed and consistent experimental protocols are essential for reproducible EAE studies. Below are summarized methodologies for key experiments.

    In Vivo: EAE Induction with [Ser140]-PLP(139-151)

    Objective: To induce relapsing-remitting EAE in SJL/J mice.

    Materials:

    • [Ser140]-PLP(139-151) peptide

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

    • Pertussis Toxin (PTX) (optional, for increased severity of the initial phase)

    • Female SJL/J mice (8-12 weeks old)

    Procedure:

    • Prepare an emulsion of [Ser140]-PLP(139-151) in CFA. A common concentration is 1 mg/mL of peptide in the final emulsion.

    • Anesthetize the mice and inject 0.1 mL of the emulsion subcutaneously at two sites on the flank.

    • (Optional) Inject 100-200 ng of PTX intraperitoneally on the day of immunization and again 48 hours later.

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the clinical severity using a standardized scale (0-5).

    EAE Clinical Scoring Scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Moribund

    • 5: Death

    In Vitro: T-Cell Proliferation Assay

    Objective: To measure the proliferative response of T-cells from immunized mice to [Ser140]-PLP(139-151).

    Materials:

    • Spleens and/or draining lymph nodes from immunized mice

    • [Ser140]-PLP(139-151) peptide

    • Complete RPMI-1640 medium

    • 96-well cell culture plates

    • [³H]-thymidine or other proliferation assay reagent (e.g., BrdU, CFSE)

    Procedure:

    • At a desired time point post-immunization (e.g., day 10-14), harvest spleens and/or draining lymph nodes.

    • Prepare single-cell suspensions.

    • Plate the cells in 96-well plates at a density of 2-5 x 10⁵ cells/well.

    • Add [Ser140]-PLP(139-151) at various concentrations (e.g., 1, 10, 20 µg/mL). Include a no-peptide control and a positive control (e.g., Concanavalin A).

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.

    • For the final 18 hours of culture, add [³H]-thymidine.

    • Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter.

    • Calculate the Stimulation Index (SI) = (cpm of stimulated wells) / (cpm of unstimulated wells).

    IV. Signaling Pathways and Experimental Workflows

    Visualizing the complex biological processes and experimental designs can aid in understanding the correlation between in vitro and in vivo responses.

    EAE_Induction_Pathway cluster_in_vivo In Vivo EAE Induction Immunization Immunization Antigen Presentation Antigen Presentation Immunization->Antigen Presentation [Ser140]-PLP(139-151) + CFA T-cell Activation T-cell Activation Antigen Presentation->T-cell Activation APC in Lymph Node CNS Infiltration CNS Infiltration T-cell Activation->CNS Infiltration Effector T-cells Demyelination Demyelination CNS Infiltration->Demyelination Inflammation Clinical EAE Clinical EAE Demyelination->Clinical EAE

    Caption: In vivo induction of EAE with [Ser140]-PLP(139-151).

    In_Vitro_Workflow Immunized Mouse Immunized Mouse Harvest Spleen/Lymph Nodes Harvest Spleen/Lymph Nodes Immunized Mouse->Harvest Spleen/Lymph Nodes Single-cell Suspension Single-cell Suspension Harvest Spleen/Lymph Nodes->Single-cell Suspension In Vitro Culture In Vitro Culture Single-cell Suspension->In Vitro Culture + [Ser140]-PLP(139-151) T-cell Proliferation Assay T-cell Proliferation Assay In Vitro Culture->T-cell Proliferation Assay Cytokine Analysis Cytokine Analysis In Vitro Culture->Cytokine Analysis T_Cell_Differentiation Naive CD4+ T-cell Naive CD4+ T-cell Th1 Th1 Naive CD4+ T-cell->Th1 IL-12, IFN-γ Th17 Th17 Naive CD4+ T-cell->Th17 TGF-β, IL-6 Treg Treg Naive CD4+ T-cell->Treg TGF-β, IL-2 EAE Pathogenesis EAE Pathogenesis Th1->EAE Pathogenesis IFN-γ Th17->EAE Pathogenesis IL-17 Immune Regulation Immune Regulation Treg->Immune Regulation IL-10, TGF-β

    References

    Safety Operating Guide

    Essential Procedures for the Safe Disposal of [Ser140]-plp(139-151)

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides such as [Ser140]-plp(139-151) are paramount to ensuring laboratory safety and environmental compliance. While specific disposal protocols for every research peptide are not always available, a risk-based approach grounded in established chemical waste management principles is essential. This guide provides a detailed protocol for the safe disposal of [Ser140]-plp(139-151), a peptide fragment of myelin proteolipid protein used to induce experimental autoimmune encephalomyelitis (EAE) in animal models.[1]

    Immediate Safety Considerations:

    Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for [Ser140]-plp(139-151). The available SDS identifies it as an acute health hazard.[2] Therefore, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn at all times. All handling of the peptide, particularly in its powdered form, should be conducted within a chemical fume hood to prevent inhalation.

    Quantitative Data for Decontamination Methods

    The following table summarizes key quantitative parameters for common chemical decontamination methods applicable to peptide waste. These are general guidelines; always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

    Decontamination MethodReagent ConcentrationMinimum Contact TimeKey Considerations
    Chemical Hydrolysis (Acid) 1 M Hydrochloric Acid (HCl)24 hoursEffective for breaking peptide bonds. Must be performed in a designated chemical fume hood. The resulting solution will be acidic and require neutralization before final disposal.[3]
    Chemical Hydrolysis (Base) 1 M Sodium Hydroxide (NaOH)24 hoursAlso effective for peptide bond cleavage. Carries similar safety precautions as acid hydrolysis and requires subsequent neutralization.[3]
    Oxidation 10% Bleach Solution (Sodium Hypochlorite)30 - 60 minutesA strong oxidizing agent that can degrade peptides. The final concentration of bleach should be at least 1:10 with the peptide waste. May be corrosive to some materials.[4][5]
    Autoclaving 121°C at 15 psi30 - 60 minutesCan be used as a secondary decontamination step, particularly for solid waste that has been chemically inactivated. Not a standalone method for chemical waste.[5]

    Experimental Protocol for Disposal

    This protocol outlines the step-by-step procedure for the inactivation and disposal of [Ser140]-plp(139-151) waste.

    Materials:

    • Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)

    • Designated chemical fume hood

    • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

    • 10% Bleach solution

    • Neutralizing agent (e.g., sodium bicarbonate for acid, weak acid for base)

    • pH indicator strips

    • Labeled, leak-proof hazardous waste containers (for liquid and solid waste)

    • Inert absorbent material for spills

    Procedure for Liquid Waste (e.g., reconstituted solutions, cell culture media):

    • Inactivation (choose one method):

      • Acid/Base Hydrolysis: In a chemical fume hood, carefully add the liquid peptide waste to a solution of either 1 M HCl or 1 M NaOH.[3] Ensure the container is appropriately sized to avoid splashing. The final volume of the acid or base should be sufficient to facilitate degradation. Loosely cap the container to prevent pressure buildup and let it stand for at least 24 hours.[3]

      • Oxidation: Add a 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10.[5] Allow the mixture to react for a minimum of 30-60 minutes.[4]

    • Neutralization: After the inactivation period, check the pH of the solution using a pH indicator strip. If using an acid or base for inactivation, neutralize the solution by slowly adding a suitable neutralizing agent until the pH is between 6.0 and 8.0.[3]

    • Collection: Transfer the neutralized solution to a clearly labeled hazardous liquid waste container. The label should include "Hazardous Waste," the chemical name ("[Ser140]-plp(139-151), inactivated"), and the date.

    • Storage and Disposal: Store the waste container in a designated and secure secondary containment area. Arrange for pickup and disposal through your institution's certified hazardous waste management service.[4][6]

    Procedure for Solid Waste (e.g., contaminated vials, pipette tips, gloves):

    • Segregation: Collect all solid waste contaminated with [Ser140]-plp(139-151) in a designated, leak-proof, and clearly labeled hazardous solid waste container.[4]

    • Decontamination (Optional but Recommended): If institutional policy requires it, solid waste can be immersed in a 10% bleach solution for at least 30 minutes.[5] After decontamination, decant the bleach solution and manage it as liquid waste.

    • Storage and Disposal: Securely seal the solid waste container. Store it in the designated hazardous waste accumulation area. Arrange for disposal through your institution's EHS department or a licensed chemical waste contractor.[4]

    Spill Management:

    In the event of a spill, contain the area immediately. For liquid spills, use an inert absorbent material. For solid spills (powder), carefully sweep the material to avoid generating dust. The contaminated area should be decontaminated with a 10% bleach solution, and all cleanup materials disposed of as hazardous waste.

    Disposal Workflow Diagram

    The following diagram illustrates the logical flow for the proper disposal of [Ser140]-plp(139-151).

    G cluster_waste_generation Waste Generation cluster_liquid_treatment Liquid Waste Treatment cluster_final_disposal Final Disposal A Liquid Waste (e.g., solutions, media) C Inactivation (e.g., 1M HCl/NaOH or 10% Bleach) A->C Treat B Solid Waste (e.g., vials, tips, PPE) F Collect in Labeled Hazardous Solid Waste Container B->F Segregate D Neutralization (pH 6.0-8.0) C->D Neutralize E Collect in Labeled Hazardous Liquid Waste Container D->E Collect G Store in Designated Secondary Containment E->G F->G H Disposal via Institutional EHS / Licensed Contractor G->H

    Caption: Disposal workflow for [Ser140]-plp(139-151) waste.

    References

    ×

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.